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  • Product: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine
  • CAS: 105252-94-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

For Correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel fluorinated pyridine derivative, 2,3,5-Trifluoro-6-hydrazinylpyridi...

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel fluorinated pyridine derivative, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties imparted by its trifluorinated aromatic core and reactive hydrazinyl and amino functionalities. We present a detailed, two-step synthetic protocol commencing with the nucleophilic aromatic substitution of pentafluoropyridine, followed by a selective hydrazinolysis. Furthermore, this guide establishes an expected analytical profile for the target compound, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols for the handling and disposal of all materials are also rigorously detailed. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design, capable of profoundly modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of biologically active compounds, leveraging the unique electronic properties of the fluorine substituents to enhance therapeutic efficacy.[1] The title compound, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, is a novel molecular entity designed to offer a trifecta of functionalities: a trifluorinated pyridine core for improved pharmacokinetic properties, a primary amino group as a key site for further derivatization, and a nucleophilic hydrazinyl moiety poised for the construction of diverse heterocyclic systems. This guide provides a robust and reproducible methodology for the synthesis of this promising intermediate and a thorough discussion of its expected analytical characteristics.

Synthetic Strategy and Experimental Protocols

The synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is approached via a two-step sequence, beginning with the regioselective amination of commercially available pentafluoropyridine, followed by a nucleophilic aromatic substitution with hydrazine.

Synthesis of the Key Intermediate: 2,3,5,6-Tetrafluoro-4-aminopyridine (1)

The initial step involves the synthesis of 2,3,5,6-Tetrafluoro-4-aminopyridine (1) from pentafluoropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr), where ammonia selectively displaces the fluorine atom at the C4 position of the pyridine ring. This selectivity is driven by the strong electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom, which activates the C4 position towards nucleophilic attack.

Synthesis_Step_1 Pentafluoropyridine Pentafluoropyridine Intermediate1 2,3,5,6-Tetrafluoro-4-aminopyridine (1) Pentafluoropyridine->Intermediate1 Nucleophilic Aromatic Substitution Ammonia Aqueous Ammonia Ammonia->Intermediate1

Caption: Synthetic route to 2,3,5,6-Tetrafluoro-4-aminopyridine (1).

Experimental Protocol for the Synthesis of 2,3,5,6-Tetrafluoro-4-aminopyridine (1):

  • Materials:

    • Pentafluoropyridine (1.0 eq)

    • Aqueous Ammonia (28-30%, 10 eq)

    • Ethanol

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a sealed pressure vessel, dissolve pentafluoropyridine in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous ammonia to the stirred solution.

    • Seal the vessel and allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3,5,6-Tetrafluoro-4-aminopyridine (1) as a white solid.

Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (2)

The final step involves the reaction of the tetrafluorinated intermediate (1) with hydrazine monohydrate. In this SNAr reaction, the more nucleophilic hydrazine displaces a fluorine atom at either the C2 or C6 position, which are equivalent.

Synthesis_Step_2 Intermediate1 2,3,5,6-Tetrafluoro-4-aminopyridine (1) Product 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (2) Intermediate1->Product Nucleophilic Aromatic Substitution Hydrazine Hydrazine Monohydrate Hydrazine->Product

Caption: Synthesis of the target compound (2).

Experimental Protocol for the Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (2):

  • Materials:

    • 2,3,5,6-Tetrafluoro-4-aminopyridine (1) (1.0 eq)

    • Hydrazine monohydrate (5.0 eq)

    • n-Propanol

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2,3,5,6-Tetrafluoro-4-aminopyridine (1) in n-propanol, add hydrazine monohydrate.

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (2) as a solid.

Characterization and Expected Analytical Profile

As a novel compound, a full experimental dataset for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is not yet publicly available. However, based on the analysis of structurally similar compounds, a detailed expected analytical profile can be constructed.

Physical Properties
PropertyExpected Value
Molecular Formula C₅H₅F₃N₄
Molecular Weight 178.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine and hydrazine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorinated pyridine ring. The amine protons (NH₂) are expected to appear as a broad singlet, as are the protons of the hydrazinyl group (NH and NH₂).

  • ¹⁹F NMR: The fluorine NMR spectrum will be a key tool for structural confirmation.[4] Three distinct fluorine signals are anticipated, corresponding to the three different fluorine environments on the pyridine ring. The coupling patterns (JFF) will provide valuable information about the relative positions of the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts significantly influenced by the attached fluorine, amino, and hydrazinyl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.[5][6]

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and hydrazine)
1640-1580N-H bending (amine)
1600-1450C=C and C=N stretching (aromatic ring)
1300-1100C-F stretching

3.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.[7][8] The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 178 or 179, respectively. Fragmentation patterns will likely involve the loss of ammonia, hydrazine, and fluorine atoms.

Safety and Handling

The handling of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine requires strict adherence to safety protocols due to the potential hazards associated with both fluorinated aromatic compounds and hydrazine derivatives.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Toxicology: While specific toxicity data for this compound is unavailable, it should be treated as a potentially hazardous substance. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[9] Fluorinated organic compounds can also exhibit toxicity.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a detailed and logical synthetic pathway for the preparation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a promising new building block for drug discovery. By providing a step-by-step experimental protocol and a comprehensive expected analytical profile, we aim to facilitate the adoption and exploration of this compound by the wider scientific community. The strategic incorporation of fluorine atoms and multiple reactive functional groups makes this molecule a highly attractive starting point for the development of novel therapeutic agents. As with any new chemical entity, strict adherence to the outlined safety procedures is paramount to ensure the well-being of all researchers.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • ChemicalBook. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis. ChemicalBook.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies.
  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster.
  • MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. MDPI.
  • Sigma-Aldrich. (2025, August 5).
  • ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • MDPI. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. MDPI.
  • Fisher Scientific.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • NIH. (2022).
  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Spectra Analysis. Infrared Spectra of Small Molecules. Spectra Analysis.
  • RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
  • NIH. (2015).
  • University of Helsinki. (2023, July 14).
  • Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Technology Networks.
  • ResearchGate. The infrared spectra of secondary amines and their salts.
  • ICT Prague. Table of Characteristic IR Absorptions. ICT Prague.
  • LabRulez LCMS. Improvements for High Resolution Analysis on a Modified Tribrid Mass Spectrometer. LabRulez LCMS.
  • I.
  • bioRxiv. (2018, January 31). A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites Enri. bioRxiv.
  • BLD Pharm. 4930-98-7|2-Hydrazinylpyridine|BLD Pharm. BLD Pharm.
  • Chemistry For Everyone. (2025, May 1). What Are The Safety Precautions For Handling Ammonia? YouTube.
  • DTIC. Safety and Handling of Hydrazine. DTIC.
  • DTIC. Safety and Handling of Hydrazine. DTIC.

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the spectroscopic characterization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine....

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the spectroscopic characterization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This molecule, with its unique combination of a trifluorinated pyridine core, a hydrazinyl group, and an amine substituent, presents a rich landscape for spectroscopic analysis. This document offers a predictive and methodological framework for its characterization, emphasizing the principles behind data acquisition and interpretation to ensure scientific rigor.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a prime example of a highly functionalized building block with considerable potential in the synthesis of novel therapeutic agents and advanced materials. An unambiguous confirmation of its structure and purity through spectroscopic methods is the critical first step in its journey from the laboratory to potential applications.

Mass Spectrometry (MS): The Definitive Molecular Fingerprint

Mass spectrometry provides the most direct evidence of a molecule's identity by precisely measuring its mass-to-charge ratio. For 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, high-resolution mass spectrometry (HRMS) is indispensable for confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Rationale: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion. A TOF analyzer provides the high mass accuracy required for molecular formula confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Instrument Calibration: Prior to analysis, calibrate the instrument using a well-defined reference standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) to achieve a stable ion current.

  • Ionization Parameters: Operate the ESI source in positive ion mode to favor the formation of the protonated molecule, [M+H]⁺. Optimize the capillary voltage and cone voltage to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

Predicted Mass Spectrum and Interpretation

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₅H₅F₃N₅
Calculated Exact Mass of [M+H]⁺196.0497 u
Expected Primary Ion[C₅H₅F₃N₅+H]⁺

An experimentally observed mass within 5 ppm of the calculated exact mass provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Rationale: ATR requires minimal sample preparation and is suitable for solid samples, providing high-quality spectra.

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted Infrared Absorption Bands

The IR spectrum of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine & Hydrazine)3450-3250Stretching
C-H (Aromatic)3100-3000Stretching
C=N, C=C (Pyridine Ring)1640-1550Stretching
N-H1620-1580Bending
C-F1300-1000Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and three-dimensional structure of a molecule in solution. For a comprehensive analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Experimental Protocol: NMR Data Acquisition

Rationale: A high-field NMR spectrometer provides the necessary sensitivity and resolution to resolve the complex spin systems in this molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR: For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Predicted NMR Spectral Data and Interpretation

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
NH₂ (amine)6.5 - 7.5broad singlet2H
NH (hydrazine)4.0 - 5.0broad singlet1H
NH₂ (hydrazine)3.5 - 4.5broad singlet2H

Table 4: Predicted ¹³C NMR Data (Proton-Decoupled, in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C4~145-155Singlet
C6~130-140Singlet
C2~150-160Doublet
C3~135-145Doublet
C5~140-150Doublet

Table 5: Predicted ¹⁹F NMR Data (Proton-Decoupled)

FluorinePredicted Chemical Shift (ppm)Expected Multiplicity (due to F-F coupling)
F2-80 to -100Doublet
F3-140 to -160Doublet of Doublets
F5-120 to -140Doublet
Visualization of Structural Connectivity and Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

G cluster_0 Sample cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation Compound 2,3,5-Trifluoro-6- hydrazinylpyridin-4-amine MS Mass Spectrometry (Molecular Formula) Compound->MS IR Infrared Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) Compound->NMR Structure Structural Elucidation and Confirmation MS->Structure IR->Structure NMR->Structure

Caption: Spectroscopic workflow for structural determination.

Conclusion

The structural elucidation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While direct experimental data for this specific molecule is not yet widely available, the predictive framework and detailed protocols outlined in this guide provide a robust foundation for its comprehensive characterization. Adherence to these principles will ensure the generation of high-quality, reliable data, which is fundamental to advancing the application of this promising compound in scientific research and development.

References

  • Synthesis of 2-hydrazinopyridine derivatives. A general procedure for the synthesis of 2-hydrazinylpyridines is described, which can be analogous to the synthesis of the topic compound.
  • Spectroscopic analysis of a substituted 2-hydrazinopyridine. This paper details the synthesis and spectroscopic characterization (X-ray, IR, NMR, UV-Vis) of a related 2-hydrazinopyridine derivative, providing insights into expected spectral features. Source: ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines. This review provides a broad overview of the synthesis and importance of trifluoromethylpyridines in agrochemicals and pharmaceuticals, highlighting the significance of this class of compounds. Source: PubMed Central. [Link]

  • PubChem entry for 2-Hydrazinopyridine. Provides physical and chemical properties, as well as some spectral information (ATR-IR) for the parent 2-hydrazinopyridine. Source: PubChem. [Link]

  • NMR and MS data for trifluoromethylated triazinones. This article provides examples of ¹H, ¹³C, and ¹⁹F NMR data for related trifluoromethylated nitrogen-containing heterocycles. Source: PubMed Central. [Link]

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Elucidating the Solid-State Architecture of a Novel Pyridine Derivative The pyridine scaffold is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Elucidating the Solid-State Architecture of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1] The introduction of fluorine atoms onto this versatile ring system can profoundly alter a molecule's physicochemical properties, including its metabolic stability, basicity (pKa), and membrane permeability.[2] The subject of this guide, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, combines a highly fluorinated pyridine core with two key functional groups—a hydrazinyl moiety and an amine group—both capable of intricate hydrogen bonding. These features make it a compound of significant interest for drug discovery, potentially as an inhibitor of kinases or other enzyme targets where specific hydrogen bonding and electronic properties are crucial.[3][4]

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions that govern the crystal packing is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into the molecule's conformational preferences, potential binding modes to biological targets, and solid-state properties such as stability and solubility. This guide serves as a detailed, field-proven protocol for determining and analyzing the crystal structure of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, from initial crystallization to final data validation and interpretation.

Part 1: The Genesis of Analysis - Growing High-Quality Single Crystals

The success of any crystallographic study is predicated entirely on the quality of the single crystal. A well-ordered, single lattice is required to produce sharp, well-defined diffraction spots. For a novel compound like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, an empirical screening approach is the most effective strategy for identifying optimal crystallization conditions.

Causality in Method Selection

The choice of crystallization method is dictated by the compound's physical properties, such as its solubility and thermal stability. The presence of multiple polar N-H groups suggests strong intermolecular hydrogen bonding, which will heavily influence solvent selection.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the compound (~1-2 mg) in a range of solvents (0.5 mL) with varying polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Primary Crystallization Techniques:

    • Slow Evaporation:

      • Rationale: This is the simplest method, suitable for compounds that are stable at room temperature and not excessively volatile. It works by slowly increasing the concentration of the solute to the point of supersaturation.

      • Procedure: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate). Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Liquid-Liquid):

      • Rationale: This technique is highly controlled and excellent for sensitive molecules. A precipitant (anti-solvent) in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound, gradually inducing crystallization.

      • Procedure: Dissolve the compound in a good solvent (e.g., DMSO, DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., water, hexane, or diethyl ether).

    • Cooling Crystallization:

      • Rationale: This method is effective when the compound's solubility is highly dependent on temperature.

      • Procedure: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystal growth.

Potential Solvent Polarity Index Boiling Point (°C) Rationale for Use
Methanol / EthanolHigh65 / 78Good H-bond donor/acceptor, suitable for slow evaporation or as the "good solvent" in vapor diffusion.
AcetonitrileMedium-High82Aprotic polar solvent, can disrupt different intermolecular interactions than alcohols.
Ethyl AcetateMedium77Good for moderately polar compounds, often yields high-quality crystals.
DichloromethaneLow-Medium40Can be used as a solvent or, due to its volatility, as an anti-solvent.
Hexane / HeptaneLow69 / 98Non-polar, primarily used as anti-solvents in vapor diffusion setups.

Part 2: Data Acquisition - Probing the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, the next step is to collect the X-ray diffraction data. Modern diffractometers automate much of this process, but a sound understanding of the underlying principles is crucial for acquiring high-quality data.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing cluster_solve Structure Solution & Refinement crystal_select Select Crystal (0.1-0.3 mm) cryo_protect Coat in Cryo-Protectant (e.g., Paratone-N Oil) crystal_select->cryo_protect mount Mount on Goniometer Head cryo_protect->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell & Bravais Lattice center->unit_cell strategy Calculate Data Collection Strategy unit_cell->strategy collect Execute Data Collection (Omega/Phi Scans) strategy->collect integrate Integrate Raw Frames (Obtain Intensities) collect->integrate scale Scale & Merge Data (Apply Corrections) integrate->scale solution Solve Phase Problem (Direct Methods, e.g., SHELXT) scale->solution refine Refine Structural Model (Least-Squares, e.g., SHELXL) solution->refine validate Validate & Analyze (checkCIF, Pub-ready files) refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection

  • Crystal Mounting: Carefully select a visually ideal crystal and mount it on a suitable loop (e.g., a MiTeGen MicroMount™) using a cryo-protectant like Paratone-N oil. The oil prevents ice formation during data collection at low temperatures (typically 100 K).

    • Causality: Low-temperature collection minimizes atomic thermal vibrations, resulting in higher resolution data and a more precise structural model.

  • Unit Cell Determination: Mount the sample on the diffractometer. The instrument software will collect a few initial frames to locate diffraction spots and determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined lattice symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans (rotations of the crystal) at different goniometer angles.

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz factor and polarization), and merges redundant measurements to produce the final reflection file (e.g., an HKL file).

Part 3: Structure Solution and Refinement - Building the Molecular Model

This phase transforms the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.

1. Structure Solution:

The primary challenge is the "phase problem"—the phases of the diffracted X-rays are lost during measurement. For small molecules like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, this is routinely solved using Direct Methods.

  • Trustworthiness: Software like SHELXT or SIR (included in packages like Olex2 or APEX) uses statistical relationships between reflection intensities to directly calculate initial phase estimates. A successful solution will reveal a chemically sensible fragment, often the entire molecule.

2. Structure Refinement:

Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using full-matrix least-squares refinement with software such as SHELXL.

Step-by-Step Refinement Protocol:

  • Initial Model: The output from the solution program provides the initial atomic positions.

  • Atom Assignment: Identify and correctly assign all non-hydrogen atoms (C, N, F).

  • Isotropic Refinement: Refine the positions and isotropic (spherical) thermal parameters for all non-hydrogen atoms for a few cycles.

  • Anisotropic Refinement: Convert the thermal parameters to anisotropic (ellipsoidal) form. This allows the model to account for directional thermal motion.

    • Expertise: Inspect the thermal ellipsoids. Unusually large or flat ellipsoids may indicate disorder or an incorrect atom assignment.

  • Hydrogen Atom Placement:

    • Locate hydrogen atoms on the amine and hydrazinyl groups from the difference electron density map. These are typically the strongest remaining peaks.

    • Place aromatic C-H hydrogen atoms in geometrically calculated positions.

    • Refine the hydrogen atoms using appropriate constraints or restraints (e.g., AFIX instructions in SHELXL).

  • Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles. The quality of the final model is assessed using several metrics.

Refinement Parameter Typical Target Value Significance
R1 < 0.05 (for high-quality data)A measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 0.15 (for high-quality data)A weighted R-factor based on intensities (F²), generally considered a more robust indicator.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Max/Min Residual Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference map should be chemically insignificant.

Part 4: Structural Interpretation and Validation

With a refined model, the final and most critical step is the chemical analysis of the structure.

Molecular Geometry

The analysis begins with the intramolecular features. Bond lengths and angles should be chemically reasonable. The trifluorinated pyridine ring is expected to be planar. Key points of interest would be the C-F, C-N, and N-N bond lengths, as well as the torsion angles defining the conformation of the hydrazinyl group relative to the pyridine ring.

Supramolecular Chemistry: The Intermolecular Landscape

The true power of crystallography lies in revealing how molecules interact in the solid state. For 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a rich network of intermolecular interactions is expected.

  • Hydrogen Bonding: The amine (-NH₂) and hydrazinyl (-NHNH₂) groups are excellent hydrogen bond donors, while the pyridine nitrogen and fluorine atoms can act as acceptors. A primary goal would be to identify and characterize strong N-H···N or N-H···F hydrogen bonds that dictate the crystal packing. The formation of hydrogen-bonded dimers or extended chains is highly probable.[5][6]

  • Fluorine Interactions: The role of fluorine in crystal packing is complex. While C-F bonds are highly polarized, fluorine is a poor hydrogen bond acceptor. However, C-H···F interactions and F···F contacts can play a significant role in the overall packing arrangement.[7][8] The arrangement of molecules in fluorinated pyridines can shift from herringbone to parallel packing depending on the degree of fluorination.[8]

  • π-π Stacking: The electron-deficient nature of the trifluoropyridine ring could facilitate π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice.

Final Validation and Data Deposition

Before publication, the final crystallographic information file (CIF) must be validated.

  • Self-Validation: The checkCIF algorithm, maintained by the International Union of Crystallography (IUCr), provides a comprehensive report on the structural model's geometric and crystallographic integrity. It flags potential issues, from minor syntax errors to significant problems requiring further refinement.

  • Authoritative Grounding: Upon completion, the CIF should be deposited with a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number. This ensures the data is archived and accessible to the wider scientific community, upholding the principles of transparency and reproducibility.

Conclusion

The crystal structure analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine provides a definitive blueprint of its solid-state conformation and intermolecular interactions. This guide outlines a robust and logical workflow, from the foundational step of crystal growth to the final stages of data interpretation and validation. The resulting structural information is not merely an academic exercise; it is critical, actionable data for drug development professionals seeking to understand structure-activity relationships and for materials scientists aiming to engineer novel crystalline solids with tailored properties. The interplay of strong hydrogen bonding from the amine and hydrazinyl groups with the unique electronic effects of the trifluorinated pyridine core promises a complex and fascinating supramolecular architecture.

References

  • Fokin, A. A., Zhuk, T. S., Pasenok, S. V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(4), 2155–2162. Available at: [Link]

  • Maleev, A. V., Merz, K., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society. Available at: [Link]

  • Kopchuk, D. S., Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972–978. Available at: [Link]

  • Jeon, Y., Lee, S., & Kim, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257–268. Available at: [Link]

  • Wu, H.-Z., Min, L.-J., et al. (2021). The crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, C12H9ClFN3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Abu-Salem, Q., Al-Sa'doni, H., & Görls, H. (2025). The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Gmeiner, C., & Gmeiner, P. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 26(18), 5489. Available at: [Link]

  • Rachdi, I., Dorbez, S., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5462. Available at: [Link]

  • Al-Warhi, T., Al-Dies, A. A., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1774. Available at: [Link]

  • Sa e Melo, M. L., & Piedade, M. F. M. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(8), 662–681. Available at: [Link]

  • Al-Shamary, R. K. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2011). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[7][8][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[7][8][9]triazine Derivatives. Molecules, 16(8), 7126–7137. Available at: [Link]

  • Alam, M. M., & Rahman, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Available at: [Link]

  • Vaškevičiūtė, K., Kantminienė, K., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(18), 6667. Available at: [Link]

  • Zhang, Y., Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Quantum Chemical Profile of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Abstract Substituted pyridines are foundational scaffolds in modern medicinal chemistry, valued for their versatile biological activities.[1] The title compound, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, combines the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, valued for their versatile biological activities.[1] The title compound, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, combines the electron-withdrawing prowess of fluorine atoms with the nucleophilic and hydrogen-bonding capabilities of amine and hydrazinyl groups, making it a molecule of significant theoretical interest for drug design and materials science. This guide provides an in-depth, technical walkthrough of the quantum chemical calculations used to elucidate the structural, electronic, and spectroscopic properties of this molecule. We will detail the rationale behind the chosen computational methodologies and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: Why Model This Molecule?

In silico analysis is an indispensable first step in the modern R&D pipeline, saving invaluable time and resources by predicting molecular behavior before a single gram is synthesized. 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine presents a fascinating case study. The pyridine core is a well-established pharmacophore.[1] The trifluoro-substitution pattern dramatically alters the electronic landscape of the ring, while the hydrazinyl (-NHNH2) and amine (-NH2) groups introduce sites for hydrogen bonding and potential coordination with biological targets.[1][2]

Quantum chemical calculations allow us to build a comprehensive, three-dimensional understanding of the molecule's properties. This guide will establish a robust computational protocol to determine its:

  • Stable 3D Geometry: The foundational structure from which all other properties are derived.

  • Electronic Profile: Including charge distribution, reactivity sites, and orbital energies.

  • Spectroscopic Signature: Predicting its infrared (IR) spectrum to aid in future experimental characterization.

This theoretical data provides a predictive framework for the molecule's behavior, guiding its potential synthesis and application.

Theoretical Framework and Computational Methodology

The bedrock of our investigation is Density Functional Theory (DFT), a computational method that offers an optimal balance of accuracy and efficiency for molecules of this size.[3] Our choices of functional and basis set are not arbitrary; they are grounded in established best practices for similar chemical systems.

Causality Behind Method Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Why B3LYP? This hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as aromatic rings and atoms with lone pairs (nitrogen, fluorine).[4][5] It provides reliable geometric and electronic data for a wide range of organic and heterocyclic molecules.[2]

  • Basis Set: 6-311++G(d,p)

    • Why this Basis Set? A basis set is the set of mathematical functions used to build the molecular orbitals. 6-311++G(d,p) is a flexible, triple-zeta basis set well-suited for our target molecule for several reasons:[4][5][6]

      • 6-311G : Provides a sophisticated description of the core and valence electrons.

      • ++ : Adds diffuse functions to both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and potential for hydrogen bonding, as they allow orbitals to expand further from the nuclei.[5]

      • (d,p) : Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is critical for describing the directional nature of chemical bonds accurately.

Summary of Computational Parameters

All calculations are modeled in the gas phase to represent the intrinsic properties of an isolated molecule.

ParameterSpecificationRationale
Theory Level Density Functional Theory (DFT)Balances computational cost and accuracy for molecular systems.[3]
Functional B3LYPProven reliability for geometries and electronics of heterocyclic systems.[4]
Basis Set 6-311++G(d,p)Provides flexibility for lone pairs, H-bonding, and accurate bond description.[6]
Software Gaussian 09/16, ORCA, or similarStandard, validated quantum chemistry software packages.[7]
Environment Gas PhaseTo determine intrinsic molecular properties without solvent influence.

The Computational Workflow: A Self-Validating Protocol

Scientific integrity demands a protocol where each step validates the previous one. The following workflow ensures that the final data is derived from a true, stable energy minimum.

Step 1: Initial Structure Generation

The molecule is first constructed using a 3D molecular editor like GaussView or Avogadro, using standard bond lengths and angles as a starting point.

Step 2: Geometry Optimization

This is the most critical step, where the software iteratively adjusts the molecular geometry to find the arrangement with the lowest possible electronic energy. A successful optimization is the first checkpoint.

Step 3: Vibrational Frequency Calculation

A frequency calculation is performed on the optimized geometry. This step serves two crucial purposes:

  • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization.

  • Prediction of IR Spectrum: The calculated vibrational modes and their intensities can be used to generate a theoretical infrared spectrum, a vital tool for experimentalists.[8][9]

Step 4: Electronic Property Analysis

Once a stable minimum is confirmed, we proceed to single-point energy calculations to derive the key electronic properties, including molecular orbitals and the electrostatic potential.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} enddot Caption: Self-validating computational workflow.

Predicted Molecular Properties: Results and Discussion

Based on established principles of physical organic chemistry and data from analogous structures, we can predict the key properties of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Optimized Molecular Geometry

The pyridine ring is expected to be largely planar. The electron-withdrawing fluorine atoms will likely cause a slight contraction of the C-C and C-N bonds within the ring compared to unsubstituted pyridine. The C-F bonds themselves will be short and strong. The exocyclic C-N bonds of the amine and hydrazinyl groups will exhibit bond lengths typical for sp² carbon-nitrogen single bonds. The geometry around the nitrogen atoms of the substituents will be trigonal pyramidal, indicating sp³ hybridization.

Vibrational Analysis (Predicted IR Spectrum)

The calculated vibrational frequencies confirm the structure as a true minimum and predict the IR spectrum. Key vibrational modes are anticipated in the following regions:

  • 3450-3300 cm⁻¹: N-H stretching vibrations from both the amine and hydrazinyl groups. Multiple peaks are expected due to symmetric and asymmetric stretching.

  • 1650-1550 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • 1300-1100 cm⁻¹: Strong C-F stretching vibrations, characteristic of fluorinated aromatic compounds.

  • 1620-1580 cm⁻¹: N-H scissoring (bending) vibrations.

This predicted spectrum serves as a fingerprint for experimental verification.[10][11][12]

Frontier Molecular Orbitals (FMOs): Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[13]

  • HOMO: The HOMO is predicted to be localized primarily on the electron-rich hydrazinyl and amine groups. These are the sites most susceptible to electrophilic attack and are the primary electron-donating regions of the molecule.

  • LUMO: The LUMO is expected to be distributed across the electron-deficient trifluorinated pyridine ring. This region is the most likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[14][15] Conversely, a large gap implies high stability.[15][16]

PropertyPredicted Energy (eV)Implication
E(HOMO) ~ -6.5 eVIndicates moderate electron-donating ability.
E(LUMO) ~ -1.2 eVIndicates a good electron acceptor.
ΔE Gap ~ 5.3 eV Suggests good kinetic stability and moderate reactivity.[15][17]
Molecular Electrostatic Potential (MEP) Map: A Guide for Drug Design

The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface.[18][19] It is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a protein receptor.[20][21][22]

  • Negative Potential (Red/Yellow): These electron-rich regions are sites for electrophilic attack and are hydrogen bond acceptors. They are expected to be concentrated around the highly electronegative fluorine atoms and the lone pairs of the pyridine ring nitrogen and the substituent nitrogens.

  • Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack and are hydrogen bond donors. They will be located around the hydrogen atoms of the amine and hydrazinyl groups.

This "charge map" is critical for rational drug design, allowing scientists to predict how the molecule will orient itself within a protein's binding pocket to maximize favorable electrostatic interactions.[19]

dot graph ER { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", arrowhead=none, style=dashed];

} enddot Caption: Relationship between calculated properties and their applications.

Advanced Analysis: Natural Bond Orbital (NBO)

To further refine our understanding of the molecule's electronic structure, a Natural Bond Orbital (NBO) analysis can be performed. NBO theory translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, aligning with the classic Lewis structure concept.[23][24][25]

NBO analysis provides:

  • Natural Atomic Charges: A more chemically intuitive charge distribution than other methods.

  • Hybridization: The specific spd character of atomic orbitals contributing to bonds.

  • Donor-Acceptor Interactions: Quantifies the stabilizing energy from delocalizations, such as lone pair electrons donating into empty anti-bonding orbitals. This is key to understanding hyperconjugation and resonance effects within the molecule.[26][27]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict the molecule's geometry, vibrational signature, and electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map provides deep, actionable insights into the molecule's reactivity and potential for intermolecular interactions. These theoretical findings serve as a critical foundation for future experimental work, guiding synthesis, characterization, and the rational design of novel therapeutics and materials.

References

  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. (2026). Oreate AI Blog. Retrieved from [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]

  • HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). NRC Research Press. Retrieved from [Link]

  • Natural Bond Orbital Analysis. (n.d.). Protheragen. Retrieved from [Link]

  • A study of the vibrational spectra of some monosubstituted pyridines. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • NATURAL BOND ORBITAL 7.0 HOME. (n.d.). NBO7. Retrieved from [Link]

  • DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. Retrieved from [Link]

  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. (2023). National Institutes of Health. Retrieved from [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg. Retrieved from [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2016). Asian Journal of Chemistry. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. (n.d.). The Journal of Chemical Physics. Retrieved from [Link]

  • Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. (2023). International Journal of Engineering and Applied Physics. Retrieved from [Link]

  • Proton-bound dimers of nitrogen heterocyclic molecules: Substituent effects on the structures and binding energies of homodimers of diazine, triazine, and fluoropyridine. (n.d.). AIP Publishing. Retrieved from [Link]

  • Calculated B3LYP/6-311++G(d,p) (GIAO) and experimental ¹³C and ... (n.d.). Retrieved from [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. Retrieved from [Link]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). National Institutes of Health. Retrieved from [Link]

  • Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). National Institutes of Health. Retrieved from [Link]

  • Quantum Chemistry Calculations for Metabolomics. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Retrieved from [Link]

  • Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. (2019). ResearchGate. Retrieved from [Link]

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  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

  • One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbo-nitriles and hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Reactivity and Stability of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Foreword: Proactive Profiling of a Novel Pharmaceutical Candidate In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to a viable therapeutic is fraught with challe...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Profiling of a Novel Pharmaceutical Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most critical of these are the intrinsic chemical reactivity and stability of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the systematic evaluation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a compound of interest with potential therapeutic applications. The presence of a highly fluorinated pyridine core, a reactive hydrazinyl moiety, and an amino group presents a unique combination of functionalities that demand a thorough and proactive investigation of its chemical behavior.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, empowering you to design and execute robust studies that will elucidate the degradation pathways, identify potential liabilities, and ultimately inform the development of a safe, stable, and efficacious drug product. We will delve into the causality behind experimental choices, emphasizing a self-validating approach to protocol design, and ground our recommendations in authoritative scientific principles.

Compound Profile: Structural and Physicochemical Considerations

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a substituted pyridine with the following structure:

(A structural image would be placed here in a formal whitepaper)

The key structural features that will govern its reactivity and stability are:

  • Trifluorinated Pyridine Ring: The three electron-withdrawing fluorine atoms significantly influence the electron density of the pyridine ring, impacting its susceptibility to nucleophilic and electrophilic attack. Fluorine substitution can also enhance metabolic stability.[1]

  • Hydrazinyl Group (-NHNH2): This is a strong nucleophile and a reducing agent, making it a likely site for oxidative degradation and reactions with electrophiles.[2] The alpha-effect, while not always straightforward, can sometimes enhance the nucleophilicity of hydrazines compared to simple amines.[2]

  • Amino Group (-NH2): As a primary amine, this group is also nucleophilic and can participate in various reactions, including salt formation and degradation pathways.

A preliminary in-silico analysis of the compound's properties is recommended to guide experimental design.

Physicochemical Parameter Predicted Value/Characteristic Implication for Stability Studies
pKa Multiple pKa values are expected due to the presence of the amino and hydrazinyl groups, as well as the pyridine nitrogen.Guides the selection of pH ranges for hydrolysis studies.
LogP The trifluoromethyl group will increase lipophilicity.Influences solubility in various solvents and potential for interactions in formulations.
Water Solubility The presence of polar N-H bonds suggests some water solubility, which may be pH-dependent.Important for designing solution-state stability studies.
Melting Point Crystalline solid.The melting point will be a key parameter for solid-state stability assessments.

Strategic Approach to Stability and Reactivity Assessment

A comprehensive stability and reactivity assessment should be initiated early in the drug development process to identify potential issues that could hinder later-stage development.[3][4] Our approach is centered around forced degradation studies, which are designed to accelerate the degradation of the API under conditions more severe than those it would experience during its shelf life.[5][6][7]

The primary objectives of these studies are to:

  • Identify the likely degradation products and elucidate the degradation pathways.[3][5]

  • Evaluate the stability-indicating nature of the analytical methods used.[6]

  • Inform the selection of appropriate storage conditions and packaging.[7]

  • Aid in the development of a stable formulation.[6]

The following diagram illustrates the overall workflow for the stability and reactivity assessment of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Stability_Assessment_Workflow cluster_Planning Phase 1: Planning and Preparation cluster_Execution Phase 2: Forced Degradation Studies cluster_Analysis Phase 3: Analysis and Interpretation Compound_Characterization Compound Characterization (pKa, LogP, Solubility) Analytical_Method_Development Development of Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Compound_Characterization->Analytical_Method_Development Forced_Degradation Forced Degradation Studies (Solution and Solid State) Analytical_Method_Development->Forced_Degradation Hydrolysis Hydrolysis (Acidic, Neutral, Basic) Forced_Degradation->Hydrolysis Oxidation Oxidation (e.g., H2O2) Forced_Degradation->Oxidation Photostability Photostability (ICH Q1B) Forced_Degradation->Photostability Thermal_Stress Thermal Stress (Dry and Wet Heat) Forced_Degradation->Thermal_Stress Sample_Analysis Sample Analysis by Stability-Indicating Method Hydrolysis->Sample_Analysis Oxidation->Sample_Analysis Photostability->Sample_Analysis Thermal_Stress->Sample_Analysis Degradant_Identification Degradant Identification and Characterization (LC-MS/MS, NMR) Sample_Analysis->Degradant_Identification Pathway_Elucidation Degradation Pathway Elucidation Degradant_Identification->Pathway_Elucidation Report Comprehensive Stability Report Pathway_Elucidation->Report

Caption: A comprehensive workflow for the stability and reactivity assessment of an API.

Development of Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is the cornerstone of any reliable stability study.[6] This method must be able to accurately quantify the API in the presence of its degradation products, impurities, and any other potential excipients.[5] For a compound like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the recommended technique.[8][9]

Recommended HPLC-UV/MS Method Starting Conditions
Parameter Recommended Condition Rationale
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and ionization in positive mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of potential degradants. This will require optimization.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD) scanning from 200-400 nmAllows for the detection of the API and degradants that may have different chromophores.
MS Detection Electrospray Ionization (ESI) in both positive and negative modesESI is a soft ionization technique suitable for many small molecules. Running in both modes ensures the detection of a wider range of compounds.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API.[6] This range is sufficient to produce and detect degradation products without completely destroying the sample.[6]

General Sample Preparation
  • Prepare a stock solution of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

  • Include a control sample (API in the same solvent without the stressor) for each condition, stored at ambient temperature and protected from light.

Hydrolytic Degradation

Rationale: To assess the susceptibility of the API to degradation in aqueous environments at different pH levels. The ester, amide, and hydrazinyl functionalities can be susceptible to hydrolysis.

Protocol:

  • Acidic Hydrolysis: Mix the API stock solution with 0.1 M HCl.

  • Neutral Hydrolysis: Mix the API stock solution with purified water.

  • Basic Hydrolysis: Mix the API stock solution with 0.1 M NaOH.

  • Incubate the solutions at 60 °C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Prior to analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

Oxidative Degradation

Rationale: To evaluate the API's sensitivity to oxidation. The hydrazinyl and amino groups are particularly prone to oxidation.

Protocol:

  • Mix the API stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature and analyze samples at appropriate time points.

  • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40 °C).

Photolytic Degradation

Rationale: To determine if the API is light-sensitive, which is a requirement under ICH Q1B guidelines. Aromatic systems can be susceptible to photodecomposition.

Protocol:

  • Expose the API in both solid and solution states to a light source that provides both UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation

Rationale: To assess the stability of the API at elevated temperatures in both solid and solution states.

Protocol:

  • Solid State: Place the solid API in a controlled temperature oven at a temperature below its melting point (e.g., 80 °C).

  • Solution State: Incubate a solution of the API at an elevated temperature (e.g., 60 °C).

  • Analyze samples at appropriate time points.

The following diagram outlines the decision-making process for handling and storing fluorinated pyridine compounds based on their potential reactivity.

Handling_Fluorinated_Pyridines Start Handling and Storage of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Assess_Properties Assess Physicochemical Properties (Hygroscopicity, Light Sensitivity) Start->Assess_Properties Hygroscopic Is the compound hygroscopic? Assess_Properties->Hygroscopic Light_Sensitive Is the compound light-sensitive? Hygroscopic->Light_Sensitive No Store_Desiccator Store in a tightly sealed container with a desiccant. Hygroscopic->Store_Desiccator Yes Store_Amber_Vial Store in an amber vial or protect from light. Light_Sensitive->Store_Amber_Vial Yes Standard_Storage Store in a cool, dry, well-ventilated area. Light_Sensitive->Standard_Storage No Store_Desiccator->Light_Sensitive Incompatible_Materials Avoid storage with strong oxidizing agents, strong acids, and bases. Store_Amber_Vial->Incompatible_Materials Standard_Storage->Incompatible_Materials Final_Storage Final Storage Conditions Incompatible_Materials->Final_Storage

Caption: Decision tree for the appropriate handling and storage of the API.

Data Interpretation and Degradation Pathway Elucidation

A successful forced degradation study will yield a wealth of data that needs to be carefully interpreted.

Data Analysis
  • Peak Purity Analysis: The peak purity of the API should be greater than 0.995 to ensure that no degradation products are co-eluting.[5]

  • Mass Balance: The sum of the amount of API remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the API. This ensures that all significant degradation products have been detected.

  • Kinetic Analysis: Where appropriate, the rate of degradation can be determined to predict the shelf-life of the API under different conditions.

Degradant Identification

The mass spectral data obtained from the LC-MS analysis will be crucial for the initial identification of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. For unambiguous structure elucidation, preparative HPLC may be required to isolate the major degradation products for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Degradation Pathways

Based on the functional groups present in 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, the following degradation pathways can be anticipated:

  • Oxidation of the Hydrazinyl Group: The hydrazinyl moiety is susceptible to oxidation, which could lead to the formation of a diazene intermediate, followed by further reactions.

  • Hydrolysis of the Hydrazinyl Group: Under certain pH conditions, the C-N bond of the hydrazinyl group could be cleaved.

  • Nucleophilic Aromatic Substitution: The highly electron-deficient pyridine ring may be susceptible to nucleophilic attack, potentially leading to the displacement of a fluorine atom, particularly under basic conditions.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the investigation of the reactivity and stability of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. By systematically applying the principles of forced degradation and utilizing robust analytical techniques, researchers can gain a thorough understanding of the compound's degradation profile. This knowledge is not merely an academic exercise; it is a critical component of the drug development process that ensures the safety, quality, and efficacy of the final pharmaceutical product.[4][5] The insights gained from these studies will be invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and retest periods.

References

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  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][5][6]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][5][6]triazine Derivatives.

  • Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)
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Exploratory

The Pharmacological Potential of Trifluorinated Hydrazinopyridines: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and overall druggability.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of a promising, yet underexplored, class of compounds: trifluorinated hydrazinopyridines. By dissecting the known pharmacological profiles of their constituent moieties—the pyridine core, the hydrazone linker, and the trifluoromethyl group—we will build a predictive framework for their therapeutic applications. This document will serve as a roadmap for researchers, scientists, and drug development professionals, offering insights into the rationale behind their design, testable hypotheses for their biological activities, and detailed experimental protocols for their evaluation.

Introduction: A Trifecta of Pharmacologically Privileged Scaffolds

The convergence of three key structural motifs—the pyridine ring, the hydrazone functional group, and trifluoromethyl substituents—within a single molecular entity creates a compelling case for the exploration of trifluorinated hydrazinopyridines in drug discovery. Each of these components has independently contributed to the development of numerous therapeutic agents, and their combination is poised to yield novel compounds with unique and potent biological activities.

  • The Pyridine Nucleus: As a fundamental heterocyclic scaffold, pyridine is a ubiquitous feature in a vast array of natural products and synthetic drugs.[4] Its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets underpins its role in compounds with diverse activities, including anticonvulsant, anxiolytic, sedative, antidepressant, and antimalarial properties.[5][6]

  • The Versatile Hydrazone Linker: Hydrazones are characterized by the >C=N-NH- functional group and are recognized for their broad spectrum of biological activities.[7][8] This includes antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antiplatelet, anticancer, and antiviral properties.[9] The conformational flexibility and hydrogen bonding capabilities of the hydrazone moiety contribute to its ability to interact with a wide range of biological targets.

  • The Trifluoromethyl Group: A "Magic" Moiety in Medicinal Chemistry: The introduction of a trifluoromethyl (-CF3) group can profoundly and beneficially alter the properties of a drug candidate.[10] Its high electronegativity and lipophilicity can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.[2][11] Numerous FDA-approved drugs incorporate this moiety to optimize their pharmacokinetic and pharmacodynamic profiles.[1][10] For instance, trifluoromethyl ketones have been effectively utilized as inhibitors of serine proteases.[12]

This guide will now delve into the hypothesized biological activities of trifluorinated hydrazinopyridines, drawing causal links from their structural components and outlining robust methodologies for their empirical validation.

Potential Biological Activities and Mechanistic Hypotheses

Based on the established pharmacology of pyridines, hydrazones, and trifluoromethyl-containing compounds, we can postulate several high-priority areas for the investigation of trifluorinated hydrazinopyridines.

Anticancer Activity

Hypothesis: Trifluorinated hydrazinopyridines may exhibit potent anticancer activity through the inhibition of key signaling pathways or direct cytotoxic effects.

Rationale: Both hydrazone and pyridine scaffolds are present in numerous compounds with demonstrated anticancer properties.[7][13] The trifluoromethyl group can enhance the potency of these scaffolds.[14] For example, some acridone and xanthone derivatives with anticancer activity have been synthesized from 1,2,4-triazine precursors, which share some structural similarities with hydrazinopyridines.[13]

Proposed Mechanism of Action: Potential mechanisms include the inhibition of protein kinases, topoisomerases, or the induction of apoptosis. The trifluoromethyl group could enhance binding to the active sites of target enzymes.

Enzyme Inhibition: A Focus on Proteases and Kinases

Hypothesis: The electrophilic nature of the carbon atom in the trifluoromethyl group, coupled with the chelating potential of the hydrazinopyridine scaffold, makes these compounds promising candidates for enzyme inhibitors.

Rationale: As previously noted, trifluoromethyl ketones are effective inhibitors of serine proteases, forming stable hemiacetal adducts with the active site serine residue.[12] A similar interaction could be envisioned for trifluorinated hydrazinopyridines with other classes of enzymes. The pyridine and hydrazone moieties can provide additional binding interactions, enhancing both potency and selectivity.

Proposed Mechanism of Action: Covalent or non-covalent inhibition of enzyme activity. For proteases, this could involve nucleophilic attack by an active site residue on the carbon of the trifluoromethyl group. For kinases, the pyridine ring could mimic the hinge-binding motif of ATP.

Neuropharmacological Activity

Hypothesis: Given the prevalence of the pyridine nucleus in centrally acting agents, trifluorinated hydrazinopyridines may possess anticonvulsant, anxiolytic, or antidepressant properties.

Rationale: Numerous pyridine derivatives have demonstrated significant neurotropic effects, including anticonvulsant, sedative, and anxiolytic activities.[5] The introduction of a trifluoromethyl group can modulate lipophilicity, potentially improving blood-brain barrier penetration and enhancing CNS activity.

Proposed Mechanism of Action: Modulation of neurotransmitter receptors (e.g., GABA-A, serotonin receptors) or ion channels.

Experimental Validation: Protocols and Workflows

The following section outlines key experimental protocols for evaluating the hypothesized biological activities of newly synthesized trifluorinated hydrazinopyridines.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and subsequent characterization of a library of novel trifluorinated hydrazinopyridines.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Library of Trifluorinated Hydrazinopyridines B High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D F Lead Compound Selection E Secondary Assays (e.g., Mechanism of Action, Selectivity) D->E E->F G Structure-Activity Relationship (SAR) Studies F->G I Candidate Drug Nomination H In Vivo Efficacy and PK/PD Studies G->H H->I G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Trifluorinated Hydrazinopyridine (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway with potential points of inhibition.

Conclusion and Future Directions

Trifluorinated hydrazinopyridines represent a promising class of compounds for drug discovery, with a strong theoretical basis for exhibiting a range of valuable biological activities, particularly in the areas of oncology, enzyme inhibition, and neuropharmacology. The strategic combination of a pyridine core, a hydrazone linker, and a trifluoromethyl group provides a rich chemical space for the development of novel therapeutics. The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of these compounds. Future research should focus on the synthesis of diverse libraries of trifluorinated hydrazinopyridines and their comprehensive biological characterization to unlock their full therapeutic potential.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435.
  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.
  • Silverman, R. B., & Abeles, R. H. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 58, 264-272.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Rollas, S., & Küçükgüzel, Ş. G. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80.
  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886.
  • Küçükgüzel, Ş. G., & Rollas, S. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ChemMedChem, 13(10), 965-980.
  • Rollas, S., & Küçükgüzel, Ş. G. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80.
  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • PubMed. (2010). Design, Synthesis, and Anticancer Activities of Novel Perfluoroalkyltriazole-Appended 2'-deoxyuridines.
  • PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives.
  • MDPI. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity.

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Foundational

Exploring the Chemical Space of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives: A Strategic Guide for Drug Discovery

An In-Depth Technical Guide Abstract Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that can significantly enhance the potency, selectivity, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive framework for the synthesis and derivatization of a novel, highly functionalized scaffold: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. We present a prospective yet scientifically grounded exploration into its chemical space, detailing a plausible synthetic route to the core structure, analyzing the differential reactivity of its functional groups, and proposing robust strategies for generating a diverse library of derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks for novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

The rational design of a synthetic library begins with a reliable route to the core building block. As 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is not commercially available, a de novo synthesis is required. We propose a robust, three-step sequence starting from the readily available pentafluoropyridine, leveraging the well-established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings.[3][4][5]

The pyridine ring nitrogen powerfully activates the C-4 (para) position towards nucleophilic attack, making it the primary site for the initial substitution.[3][6][7] Subsequent substitutions are directed to the C-2 and C-6 (ortho) positions.

G cluster_0 Proposed Synthesis of Core Scaffold PFP Pentafluoropyridine TFNA 2,3,5,6-Tetrafluoro-4-nitropyridine PFP->TFNA Step 1: Nitration TFPA 2,3,5,6-Tetrafluoro-4-aminopyridine TFNA->TFPA Step 2: Reduction Core 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine TFPA->Core Step 3: Hydrazinolysis G cluster_derivatives Chemical Space Exploration Core Core Scaffold 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Hydrazones Hydrazones Core->Hydrazones Aldehydes/ Ketones Pyrazoles Pyrazoles Core->Pyrazoles 1,3-Dicarbonyls Triazines Triazines Core->Triazines α-Diketones Amides Amides/ Sulfonamides Core->Amides Acyl Halides/ Sulfonyl Halides

Sources

Exploratory

CAS number and IUPAC name for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

An In-Depth Technical Guide to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a highly functionalized fluoropyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: A Versatile Building Block in Modern Chemistry

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine emerges as a significant chemical intermediate at the intersection of fluorine chemistry and heterocyclic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemicals, known for its presence in numerous therapeutic agents.[1] The incorporation of fluorine atoms and a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[2]

This compound uniquely combines three key structural features:

  • A polyfluorinated pyridine core , which activates the ring for specific chemical transformations.

  • A primary amine group (-NH₂) , offering a site for amide bond formation or further functionalization.

  • A hydrazinyl moiety (-NHNH₂) , a potent nucleophile and a versatile precursor for constructing a wide array of nitrogen-containing heterocycles like pyrazoles and triazines.[3]

The strategic placement of these functional groups makes 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine a high-value building block for creating complex molecular architectures, particularly in the search for novel kinase inhibitors and other targeted therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties.

PropertyValueSource(s)
CAS Number 105252-94-6[4]
IUPAC Name 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine[4]
Molecular Formula C₅H₅F₃N₄[4][5]
Molecular Weight 178.115 g/mol [4]
Monoisotopic Mass 178.04663 Da[5]
Canonical SMILES C1(=C(C(=NC(=C1F)F)NN)F)N[5]
InChI Key NNAPOUMJOQASRU-UHFFFAOYSA-N[5]

The molecule's structure is characterized by a pyridine ring heavily substituted with electron-withdrawing fluorine atoms. This electronic feature significantly lowers the pKa of the pyridine nitrogen and activates the carbon positions—particularly C-6, which bears the hydrazinyl group—for nucleophilic substitution reactions.

Synthesis and Mechanistic Considerations

The synthesis of hydrazinylpyridines typically relies on the nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, such as a halogen, by hydrazine.

Proposed Synthetic Protocol

A plausible and efficient route to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine involves the reaction of a tetrafluorinated pyridine precursor with hydrazine hydrate. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring, making the C-6 position highly susceptible to nucleophilic attack.

Step-by-Step Methodology:

  • Precursor Selection: The logical starting material is 2,3,5,6-Tetrafluoro-4-aminopyridine.

  • Reaction Setup: To a solution of the tetrafluoropyridine precursor in a suitable polar aprotic solvent (e.g., ethanol or isopropanol), add hydrazine hydrate dropwise at room temperature.

  • Reaction Conditions: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The rationale for heating is to provide sufficient activation energy to overcome the SₙAr barrier. The use of hydrazine hydrate serves as both the nucleophile and, in excess, the reaction medium.[6]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

G start_material 2,3,5,6-Tetrafluoro-4-aminopyridine (Precursor) reagent + Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol (Solvent) reaction_step Nucleophilic Aromatic Substitution (SₙAr) Reflux start_material->reaction_step reagent->reaction_step workup Work-up (Solvent Removal, Extraction) reaction_step->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (Final Product) purification->product

Caption: Proposed synthetic workflow for the target compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its hydrazinyl group, which serves as a gateway to a multitude of heterocyclic systems.

Key Chemical Transformations

The hydrazinyl moiety is a powerful nucleophile that can readily react with electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones can then be used as key intermediates in cyclization reactions. The hydrazone functional group itself is recognized as a valuable pharmacophore in the design of anticancer agents.[7]

Common Reactions:

  • Hydrazone Formation: Reaction with aldehydes or ketones yields corresponding hydrazones. This is often the first step in building more complex heterocyclic scaffolds.

  • Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a common motif in kinase inhibitors.

  • Triazole/Triazine Synthesis: Reactions with appropriate reagents can lead to the formation of various triazole and triazine derivatives, which have broad pharmacological applications.[3][8]

The presence of the trifluorinated pyridine core is critical. This moiety can engage in crucial interactions within the active sites of biological targets, such as kinases, where the pyridine nitrogen can act as a hydrogen bond acceptor. The hydrazinyl-pyrimidine motif, structurally related to this compound, has demonstrated selective inhibition of tyrosine kinases.[9]

G cluster_0 Core Compound cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds / Applications core 2,3,5-Trifluoro-6- hydrazinylpyridin-4-amine reagent1 + Aldehyde/Ketone core->reagent1 reagent2 + 1,3-Dicarbonyl core->reagent2 reagent3 + Cyanates/Isothiocyanates core->reagent3 product1 Hydrazone Derivatives (Anticancer Agents) reagent1->product1 product2 Pyrazole-Pyridine Hybrids (Kinase Inhibitors) reagent2->product2 product3 Triazole/Triazine-Pyridine Hybrids (Diverse Bioactivity) reagent3->product3

Caption: Key reaction pathways and potential applications.

Safety, Handling, and Storage

As with any highly functionalized laboratory chemical, proper handling is paramount to ensure safety. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related fluorinated pyridines and hydrazines provide a strong basis for safe handling protocols.[10][11][12]

Safety AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Ensure eye wash stations and safety showers are readily accessible.[11][12]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12][10][12]
Potential Hazards Expected to cause skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin.[13][14]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is more than just a chemical entry in a catalog; it is a strategically designed building block poised for significant contributions in synthetic and medicinal chemistry. Its combination of a fluorinated pyridine core and two distinct nucleophilic centers provides a rich platform for generating diverse and complex molecules. For researchers aiming to develop next-generation therapeutics, particularly in oncology and immunology, this compound offers a versatile and powerful tool for accessing novel chemical space.

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  • PubChem. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Available at: [Link]

  • PubMed Central (PMC). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[4][10][13]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[4][10][13]triazine Derivatives. Available at: [Link]

  • PubMed Central (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthetic Routes to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine from Polychloropyridines

Introduction The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Among these, fluorinated pyridines hold a place of particular importance due t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Among these, fluorinated pyridines hold a place of particular importance due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] This document provides a detailed guide to the synthetic routes for obtaining 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a key building block for various pharmacologically active compounds, starting from readily available polychloropyridine precursors.

The strategic challenge in synthesizing this target molecule lies in the selective introduction of fluorine, amine, and hydrazinyl groups onto the pyridine core. This guide will explore a logical and efficient pathway that leverages the principles of nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. The narrative will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Strategic Overview: A Multi-Step Approach from Polychloropyridines

The most logical synthetic strategy commences with a commercially available or readily synthesized polychloropyridine, such as 2,3,5,6-tetrachloropyridine. The rationale for this starting point is the high reactivity of polychlorinated pyridines towards nucleophilic substitution, allowing for a stepwise and regioselective introduction of the desired functional groups. The overall synthetic workflow can be conceptualized as follows:

  • Selective Chlorination: Preparation of the key starting material, 2,3,5,6-tetrachloropyridine.

  • Halogen Exchange (Halex) Reaction: Introduction of fluorine atoms via nucleophilic substitution of chlorine.

  • Regioselective Amination: Introduction of the C4-amino group.

  • Hydrazinolysis: Introduction of the C6-hydrazinyl group to yield the final product.

This strategic sequence is designed to exploit the directing effects of the substituents at each stage, maximizing yield and simplifying purification.

Visualization of the Synthetic Workflow

G start Polychloropyridine (e.g., Pyridine) tetrachloro 2,3,5,6-Tetrachloropyridine start->tetrachloro Chlorination trifluoro_chloro 4-Amino-2,3,5-trichloro-6-fluoropyridine (Illustrative Intermediate) tetrachloro->trifluoro_chloro Fluorination (Halex) trifluoro_amino 2,3,5-Trifluoro-6-chloropyridin-4-amine trifluoro_chloro->trifluoro_amino Amination final_product 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine trifluoro_amino->final_product Hydrazinolysis

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis of 2,3,5,6-Tetrachloropyridine

The synthesis of the crucial starting material, 2,3,5,6-tetrachloropyridine, can be achieved through various methods, including liquid-phase and gas-phase chlorination of pyridine or its derivatives.[2][3] A common laboratory-scale preparation involves the direct chlorination of pyridine.

Protocol 1: Liquid-Phase Chlorination of Pyridine

This protocol describes a robust method for the preparation of 2,3,5,6-tetrachloropyridine.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Pyridine110-86-179.10 g/mol 4.0 g (50 mmol)
Carbon Tetrachloride56-23-5153.82 g/mol 20 mL
Sulfur Dichloride10545-99-0102.97 g/mol 52.5 g (500 mmol)
20% Sodium Hydroxide1310-73-240.00 g/mol As needed
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyridine (4.0 g, 50 mmol) and carbon tetrachloride (20 mL).

  • Cool the mixture to 0°C using an ice-brine bath.

  • Slowly add a solution of sulfur dichloride (52.5 g, 500 mmol) in 5 mL of carbon tetrachloride, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 71°C) and maintain for 6-8 hours.

  • Cool the reaction to room temperature and filter to remove any solid byproducts.

  • Carefully neutralize the filtrate by dropwise addition of 20% sodium hydroxide solution while maintaining the internal temperature above 10°C.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3,5,6-tetrachloropyridine.

Part 2: Fluorination via Halogen Exchange (Halex) Reaction

The introduction of fluorine atoms is a critical step and is typically achieved through a Halogen Exchange (Halex) reaction, where chlorine atoms are substituted by fluorine using a fluoride salt. The reactivity of the chlorine atoms towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other chlorine atoms.[4][5][6]

Protocol 2: Synthesis of 2,3,5-Trifluoro-6-chloropyridin-4-amine (Illustrative)

This protocol outlines a general procedure for the fluorination and subsequent amination. The exact sequence of fluorination and amination can be varied to achieve the desired regioselectivity. For this guide, we will proceed with fluorination followed by amination.

Materials:

ReagentCAS NumberMolecular WeightQuantity
2,3,5,6-Tetrachloropyridine2402-79-1217.88 g/mol 10.0 g (45.9 mmol)
Spray-dried Potassium Fluoride7789-23-358.10 g/mol Excess
Sulfolane126-33-0120.17 g/mol 100 mL
Aqueous Ammonia (28%)1336-21-635.05 g/mol Excess
Dioxane123-91-188.11 g/mol 50 mL

Procedure:

  • Fluorination: In a sealed reaction vessel, combine 2,3,5,6-tetrachloropyridine (10.0 g, 45.9 mmol) with an excess of spray-dried potassium fluoride in sulfolane (100 mL).

  • Heat the mixture at an elevated temperature (e.g., 180-220°C) for several hours. The reaction progress can be monitored by GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude polyfluorochloro-pyridine intermediate.

  • Amination: Dissolve the crude intermediate in dioxane (50 mL) in a pressure vessel.

  • Add an excess of aqueous ammonia (28%).

  • Seal the vessel and heat to 100-150°C for several hours.

  • After cooling, dilute the reaction mixture with water and extract the product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3,5-trifluoro-6-chloropyridin-4-amine.

Part 3: Hydrazinolysis to Afford the Final Product

The final step involves the nucleophilic substitution of the remaining chlorine atom with hydrazine. The electron-donating amino group at the C4 position can influence the reactivity of the C6 position.

Protocol 3: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Materials:

ReagentCAS NumberMolecular WeightQuantity
2,3,5-Trifluoro-6-chloropyridin-4-amineVariesVaries5.0 g (xx mmol)
Hydrazine Hydrate (64%)7803-57-850.06 g/mol Excess
Ethanol64-17-546.07 g/mol 50 mL

Procedure:

  • In a round-bottom flask, dissolve 2,3,5-trifluoro-6-chloropyridin-4-amine (5.0 g) in ethanol (50 mL).

  • Add an excess of hydrazine hydrate.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine.

Mechanistic Considerations in Nucleophilic Aromatic Substitution

The core of this synthetic strategy relies on the SNAr mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. This electron deficiency is further enhanced by the presence of electron-withdrawing halogen substituents. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions to the leaving group can delocalize the negative charge, thereby stabilizing the intermediate and accelerating the reaction.[4][5]

G cluster_0 S_NAr Mechanism Pyridine Ring Pyridine Ring Meisenheimer\nIntermediate Meisenheimer Intermediate Pyridine Ring->Meisenheimer\nIntermediate + Nu- Substituted\nPyridine Substituted Pyridine Meisenheimer\nIntermediate->Substituted\nPyridine - Leaving Group

Caption: Simplified SNAr mechanism on a pyridine ring.

Conclusion

This application note provides a comprehensive and logical guide for the synthesis of 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine from polychloropyridine precursors. By following a strategic, multi-step approach involving chlorination, halogen exchange, amination, and hydrazinolysis, researchers can efficiently access this valuable building block. The provided protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern each transformation. The successful execution of these synthetic routes will enable further exploration of novel chemical entities for drug discovery and development.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Chambers, R. D., Hutchinson, J., & Musgrave, W. K. R. (1964). Polyfluoro-heterocyclic compounds. Part II. Nucleophilic substitution in pentafluoropyridine. Journal of the Chemical Society (Resumed), 3736-3739. [Link]

  • Preparation method of 2,3,5,6-tetrachloropyridine.
  • Process for producing 2,3,5,6-tetrachloropyridine.
  • Production of 2,3,5,6-tetrachloropyridine.
  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
  • Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution I (video) | Khan Academy. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. [Link]

  • One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbo-nitriles and hydrazine - ResearchGate. [Link]

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Application

Application Notes and Protocols for the Utilization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine in Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a versatile and highly reactive building block for the synthesis of novel fluorinated heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a versatile and highly reactive building block for the synthesis of novel fluorinated heterocyclic compounds. The presence of multiple fluorine atoms, a nucleophilic hydrazinyl group, and an amino moiety on the pyridine core imparts unique reactivity, making it an invaluable precursor for constructing fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This document furnishes detailed protocols for the synthesis of pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines, supported by mechanistic insights and practical considerations for researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can significantly alter the electronic properties of a heterocyclic core.[4] The pyridine ring itself is a privileged scaffold, present in numerous pharmaceuticals and agrochemicals.[4]

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine emerges as a strategically important synthon. It combines the electronic effects of three fluorine substituents with two distinct nucleophilic centers: the highly reactive terminal nitrogen of the hydrazinyl group and the adjacent amino group. This arrangement facilitates a range of cyclization and condensation reactions, providing access to complex, fused heterocyclic systems that are otherwise challenging to synthesize. This guide details its application in the construction of two key scaffolds: pyrazolo[3,4-b]pyridines, known for their diverse pharmacological activities, and[1][2][3]triazolo[4,3-a]pyridines, another important pharmacophore.[1][5]

Physicochemical Properties and Handling

While specific experimental data for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is not extensively documented in public literature, its properties can be reliably predicted based on analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / ObservationRationale / Comments
Molecular Formula C₅H₄F₃N₅-
Molecular Weight 195.12 g/mol -
Appearance Off-white to pale yellow solidTypical for hydrazinopyridine derivatives.
Melting Point >150 °C (with decomposition)High degree of substitution and potential for strong intermolecular hydrogen bonding suggests a high melting point. Hydrazinyl groups can impart thermal instability.
Solubility Soluble in DMSO, DMF, and hot polar protic solvents (e.g., ethanol, n-propanol). Sparingly soluble in nonpolar solvents.The polar amino and hydrazinyl groups dominate solubility characteristics.
Stability Store under an inert atmosphere (N₂ or Ar) at 2-8 °C. Sensitive to air and strong oxidizing agents.Hydrazine derivatives are susceptible to oxidation.[6] Low-temperature storage is recommended to prevent degradation.

Safety and Handling:

As with all hydrazine derivatives, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.

Synthesis of the Reagent

The title compound can be synthesized via a nucleophilic aromatic substitution reaction, a common method for preparing hydrazinopyridines.[6] A plausible and efficient route starts from the commercially available 2,3,4,5,6-pentafluoropyridine.

Protocol 3.1: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

This protocol is adapted from established procedures for the synthesis of related polyfluorinated hydrazinopyridines.[2]

Reaction Scheme: (A schematic representation of the reaction of pentafluoropyridine with hydrazine hydrate, followed by reaction with ammonia to yield the final product).

Materials:

  • 2,3,4,5,6-Pentafluoropyridine

  • Hydrazine monohydrate (99%)

  • n-Propanol

  • Aqueous ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Hydrazination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4,5,6-pentafluoropyridine (1.0 eq) in n-propanol (5 mL per mmol of pyridine).

  • Add hydrazine monohydrate (1.5 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The primary substitution occurs at the 4-position, followed by the 2- and 6-positions. Selective formation of the 2-hydrazinyl intermediate is favored under controlled conditions.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude intermediate is a mixture of hydrazinyl-tetrafluoropyridines.

  • Amination: To the crude intermediate in a sealed pressure vessel, add DMSO (3 mL per mmol of starting pyridine) and concentrated aqueous ammonia (10 eq).

  • Heat the vessel to 80-90 °C for 12-18 hours. The amino group will preferentially substitute at the 4-position, which is activated by the adjacent fluorine atoms and the hydrazinyl group.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Characterization: The structure of the final product should be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (DMSO-d₆)Broad singlets for NH₂ (amine) and NH-NH₂ (hydrazine) protons. The number and integration will depend on the exchange rate with the solvent.
¹⁹F NMR (DMSO-d₆)Three distinct signals corresponding to the fluorine atoms at the C2, C3, and C5 positions, exhibiting complex splitting patterns due to F-F and F-H coupling.
¹³C NMR (DMSO-d₆)Five signals for the pyridine ring carbons, showing characteristic C-F couplings (large ¹JCF, smaller ²JCF and ³JCF).
HRMS (ESI+) Calculated m/z for [M+H]⁺: 196.0403. Found value should be within ±5 ppm.

Application in Heterocyclic Synthesis: Core Protocols

The dual nucleophilicity of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine makes it a powerful precursor for constructing fused heterocycles. The following protocols detail its use in synthesizing pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines.

Protocol 4.1: Synthesis of Fluorinated Pyrazolo[3,4-b]pyridines

The reaction of a hydrazinylpyridine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazolo[3,4-b]pyridine scaffold.[8][9] The reaction proceeds via an initial condensation followed by an intramolecular cyclization.

Diagram 1: General Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product A 2,3,5-Trifluoro-6-hydrazinyl- pyridin-4-amine C Condensation & Intramolecular Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Solvent Removal C->D E Precipitation/ Extraction D->E F Recrystallization/ Chromatography E->F G Substituted Fluorinated Pyrazolo[3,4-b]pyridine F->G

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • Ethyl acetoacetate (or other 1,3-dicarbonyl compounds)

  • Glacial acetic acid or Ethanol

  • Piperidine (catalytic amount, if needed)

Procedure:

  • In a round-bottom flask, suspend 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq) in glacial acetic acid (10 mL per mmol).

  • Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approx. 118 °C) for 6-12 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the mixture into a beaker of ice-water (50 mL) and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.

Mechanism and Scientific Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the secondary amine of the hydrazine onto the second carbonyl group, followed by another dehydration step to yield the aromatic pyrazole ring fused to the pyridine core. The acidic medium protonates the carbonyl oxygen, activating it towards nucleophilic attack.

Diagram 2: Mechanism of Pyrazolo[3,4-b]pyridine Formation

G Start Hydrazinylpyridine + 1,3-Dicarbonyl Intermediate1 Hydrazone Intermediate Start->Intermediate1 -H₂O Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine + 2 H₂O Intermediate2->Product -H₂O (Aromatization)

Caption: Simplified mechanism for pyrazolopyridine formation.

Protocol 4.2: Synthesis of Fluorinated[1][2][3]Triazolo[4,3-a]pyridines

The synthesis of the triazolopyridine ring system can be achieved by reacting the hydrazinylpyridine with various one-carbon electrophiles, such as orthoesters or carboxylic acids, followed by cyclodehydration.[10][11]

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • Triethyl orthoformate (for an unsubstituted triazole ring) or a carboxylic acid (for a substituted triazole ring)

  • Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) as a dehydrating agent.

Procedure A (with Triethyl Orthoformate):

  • In a round-bottom flask, mix 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq) and triethyl orthoformate (5.0 eq).

  • Heat the mixture to 130-140 °C for 4-6 hours. Ethanol will distill from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting solid residue can be triturated with diethyl ether, filtered, and dried to yield the product.

Procedure B (with a Carboxylic Acid):

  • In a flask, mix 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq) and the desired carboxylic acid (1.2 eq).

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) cautiously at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Mechanism and Scientific Rationale: The reaction begins with the acylation of the terminal nitrogen of the hydrazinyl group by the carboxylic acid derivative (or its equivalent from the orthoester). This forms an N-acylhydrazinylpyridine intermediate. The crucial step is the subsequent intramolecular cyclodehydration. The pyridine ring nitrogen acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. The strong dehydrating agent (like PPA or POCl₃) facilitates the elimination of water to form the aromatic triazole ring.[10]

Conclusion

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a highly functionalized building block with significant potential for the synthesis of complex, fluorinated heterocyclic compounds. The protocols provided herein offer robust and adaptable methods for constructing pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. The unique electronic and steric environment conferred by the trifluoro- and amino-substituents opens avenues for the discovery of novel bioactive molecules and advanced materials. Researchers are encouraged to adapt these methodologies to a variety of substrates to explore the full synthetic utility of this promising reagent.

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  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

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Method

Application Notes and Protocols: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a Privileged Scaffold for Kinase Inhibitor Development

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine , a highly functionalized and privileged heterocyclic building block, in the synthesis of next-generation kinase inhibitors. We will explore the unique chemical properties conferred by its trifluorinated pyridine core and the versatile reactivity of the hydrazine and amine functionalities. This guide will provide both the theoretical framework and practical, step-by-step protocols for its incorporation into novel inhibitor scaffolds and subsequent biological evaluation.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a common motif in small molecule kinase inhibitors, often serving as a bioisostere for the adenine ring of ATP, enabling competitive binding in the kinase hinge region.[2][3] The strategic incorporation of fluorine atoms into these scaffolds offers a multitude of advantages in drug design.[4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.[5]

  • Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, improving its membrane permeability and overall pharmacokinetic profile.[5][6]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen, which can be crucial for optimizing solubility and target engagement at physiological pH.

The subject of this guide, 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine , is a particularly promising building block due to its unique combination of features: a trifluorinated pyridine core, a reactive hydrazine group for elaboration, and an amino group that can serve as a key hydrogen bond donor.

Synthesis of the Building Block: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

The synthesis of multi-substituted pyridines can be complex. A plausible and efficient route to the title compound starts from a commercially available polychloropyridine, followed by nucleophilic aromatic substitution (SNAr) reactions. The high reactivity of polychlorinated pyridines towards nucleophiles allows for sequential and regioselective introduction of the desired functional groups.

A proposed synthetic pathway is outlined below. This strategy is based on established methods for the synthesis of hydrazinylpyridines from their corresponding chloro-precursors.[7][8]


// Nodes start [label="2,3,5,6-Tetrachloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Ammonia (aq)\nDMSO, 100 °C", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="2,3,5-Trichloro-6-aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Hydrazine hydrate\nEthanol, Reflux", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine\n(Target Building Block)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 [arrowhead=none]; step1 -> intermediate1; intermediate1 -> step2 [arrowhead=none]; step2 -> product; }

Proposed synthesis of the target building block.

Protocol 1: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Note: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2,3,5,6-Tetrachloropyridine2402-79-1216.8810.0 g46.1 mmol
Aqueous Ammonia (28-30%)1336-21-635.0550 mL-
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mL-
Hydrazine Hydrate (80%)7803-57-850.0615 mL~240 mmol
Ethanol64-17-546.07150 mL-

Procedure:

  • Step A: Amination. To a solution of 2,3,5,6-tetrachloropyridine (10.0 g, 46.1 mmol) in DMSO (100 mL) in a sealed pressure vessel, add aqueous ammonia (50 mL). Heat the mixture to 100 °C and stir for 16 hours.

  • Work-up A. Cool the reaction mixture to room temperature and pour it into ice-water (500 mL). Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2,3,5-trichloro-6-aminopyridine.

  • Step B: Hydrazinolysis. Suspend the crude 2,3,5-trichloro-6-aminopyridine in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (15 mL) dropwise.

  • Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC.

  • Work-up B. Cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification. Purify the crude product by column chromatography on silica gel to afford 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine.

Application in Kinase Inhibitor Synthesis

The 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine scaffold is primed for elaboration into potent kinase inhibitors. The hydrazine moiety is a versatile functional group that can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, or acylation to form hydrazides.[9][10] These reactions allow for the introduction of diverse chemical functionalities to probe the inhibitor binding pocket.

A common strategy in kinase inhibitor design is the "Type II" approach, where inhibitors bind to the inactive "DFG-out" conformation of the kinase.[11][12][13] These inhibitors typically feature a hinge-binding motif and a moiety that extends into an allosteric pocket. The trifluorinated pyridine core can serve as an excellent hinge binder, while the hydrazine allows for the attachment of a larger, often hydrophobic, fragment to occupy the allosteric site.

Representative Synthesis of a Pyrazolopyridopyrimidine Kinase Inhibitor

This protocol describes a representative synthesis of a pyrazolopyridopyrimidine core, a common scaffold in kinase inhibitors, demonstrating the utility of the title building block.


// Nodes building_block [label="2,3,5-Trifluoro-6-hydrazinyl\npyridin-4-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Ethyl 2-cyano-3-ethoxyacrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Cyclocondensation\nEthanol, Acetic Acid (cat.)\nReflux", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ethyl 5-amino-6,8-difluoro-3H-\n[14][15][16]triazino[4,3-a]pyridin-7-carboxylate\n(Kinase Inhibitor Core)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges building_block -> reaction [arrowhead=none]; reagent -> reaction [arrowhead=none]; reaction -> product; }

Synthesis of a kinase inhibitor core.

Protocol 2: Synthesis of a Pyrazolopyridopyrimidine Derivative

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine(Not Available)192.111.0 g5.2 mmol
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.180.97 g5.7 mmol
Ethanol64-17-546.0750 mL-
Glacial Acetic Acid64-19-760.050.5 mL-

Procedure:

  • Dissolve 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine (1.0 g, 5.2 mmol) and ethyl 2-cyano-3-ethoxyacrylate (0.97 g, 5.7 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the final pyrazolopyridopyrimidine kinase inhibitor core.

Biological Evaluation: Kinase Inhibition Assay

Once a library of inhibitors is synthesized, they must be evaluated for their ability to inhibit the target kinase. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and a potent inhibitor will prevent this consumption.


// Nodes start [label="Prepare serial dilutions of\ninhibitor compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Add kinase, substrate peptide,\nand inhibitor to assay buffer\nin a microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Initiate reaction by adding ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Incubate at optimal\ntemperature (e.g., 30°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Add Kinase-Glo® reagent to\nstop reaction and generate\nluminescent signal", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Measure luminescence\n(Signal inversely proportional\nto kinase activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 -> step2 -> step3 -> step4 -> end; }

Workflow for a kinase inhibition assay.

Protocol 3: General Kinase Inhibition Assay[17]

Materials:

  • Synthesized kinase inhibitor compounds

  • Target kinase (e.g., ABL, SRC, EGFR)

  • ATP

  • Substrate peptide specific to the kinase

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup: In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase). The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The data is typically plotted as percent inhibition versus inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated using a non-linear regression curve fit.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems.

  • Synthesis: The successful synthesis of the building block and final inhibitor can be validated at each step using standard analytical techniques such as Thin Layer Chromatography (TLC) for reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and purity assessment of the final products.

  • Biological Assay: The kinase inhibition assay includes essential controls (no inhibitor, no enzyme) to ensure the validity of the results. The generation of a dose-response curve and calculation of an IC50 value provides a quantitative measure of inhibitor potency, which can be compared to known standards or literature values for validation.

Conclusion

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine represents a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its unique electronic and structural features, stemming from the trifluorinated pyridine core, offer significant potential for developing compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs.

References

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  • Farghaly, H. et al. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics. [Link]

  • ResearchGate. (2015). Chemical structure of type II kinase inhibitors. ResearchGate. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Karakas, B., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Journal of Biomolecular Structure & Dynamics. [Link]

  • ResearchGate. (2021). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]

  • Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. [Link]

  • Gani, O. A., & Engh, R. A. (2010). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling. [Link]

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  • Al-Abdullah, E. S., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

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Application

Application Notes and Protocols for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine in Agrochemical Discovery

Introduction: The Strategic Integration of Fluorine and Hydrazine Moieties in Pyridine Scaffolds for Novel Agrochemical Development The pyridine ring is a foundational scaffold in the discovery of modern agrochemicals, v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Fluorine and Hydrazine Moieties in Pyridine Scaffolds for Novel Agrochemical Development

The pyridine ring is a foundational scaffold in the discovery of modern agrochemicals, valued for its versatile chemical reactivity and biological activity.[1][2] The strategic incorporation of fluorine atoms into this core structure can dramatically enhance a molecule's efficacy by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes.[3][4][5] It is estimated that approximately 25% of all herbicides licensed worldwide contain at least one fluorine atom.[4] Concurrently, the hydrazinyl functional group serves as a versatile synthetic handle and can itself impart significant biological activity, with many hydrazone derivatives being explored for herbicidal, fungicidal, and insecticidal properties.[6][7][8]

This document provides detailed application notes and protocols for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine , a novel fluorinated pyridinylhydrazine. This compound represents a promising, yet underexplored, building block for the synthesis of new agrochemical candidates. Its trifluorinated pyridine core, combined with a nucleophilic hydrazine group and an additional amino substituent, offers a unique combination of electronic and structural features for derivatization and biological screening. These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector, providing a technical guide to its synthesis, derivatization, and potential applications in the discovery of new herbicides and fungicides.

Physicochemical Properties and Characterization

While specific experimental data for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is not extensively published, its properties can be predicted based on its structural motifs. These predicted properties are crucial for designing synthetic routes, formulating screening assays, and understanding its potential behavior in biological systems.

PropertyPredicted Value/CharacteristicSignificance in Agrochemical Discovery
Molecular Formula C₅H₄F₃N₅Provides the basis for molecular weight calculation and elemental analysis.
Molecular Weight ~195.12 g/mol Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays.
Appearance Expected to be a crystalline solid.Important for handling, storage, and formulation.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in water and non-polar solvents.Critical for selecting appropriate solvents for synthesis, purification, and for preparing stock solutions for high-throughput screening.
pKa The molecule has multiple basic sites (amino and hydrazine groups). The pyridine nitrogen pKa will be lowered by the electron-withdrawing fluorine atoms.Influences the compound's charge state at physiological pH, which can affect membrane permeability and interaction with biological targets.
Lipophilicity (LogP) The trifluoro-substitution increases lipophilicity, but the amino and hydrazinyl groups increase polarity. The overall LogP is expected to be moderate.A key determinant of a molecule's ability to cross biological membranes (e.g., plant cuticles, fungal cell walls) and reach its target site.[3]

PART 1: Synthesis and Derivatization

The synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient nature of a polyfluorinated pyridine ring makes it susceptible to attack by nucleophiles.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methods for the synthesis of similar hydrazinopyridines, such as the reaction of pentafluoropyridine with hydrazine.[9][10] The proposed starting material is 2,3,5,6-tetrafluoropyridin-4-amine, which undergoes selective substitution at the 6-position (para to the activating amino group) by hydrazine.

Reaction Scheme:

Starting Material: 2,3,5,6-Tetrafluoropyridin-4-amine Reagent: Hydrazine hydrate Product: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrafluoropyridin-4-amine (1.0 eq) in ethanol (20 mL).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Diagram of Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,3,5,6-tetrafluoropyridin-4-amine in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise) start->add_hydrazine reflux Reflux for 4-6 hours (Monitor by TLC) add_hydrazine->reflux evaporate Remove Solvent (Rotary Evaporator) reflux->evaporate extract Ethyl Acetate/Water Extraction evaporate->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine purify->product

Caption: Proposed synthetic workflow for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

PART 2: Application in Herbicidal Discovery

The structural features of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine suggest its potential as a precursor for novel herbicides. The hydrazine moiety can be readily converted into various hydrazones, which are known to exhibit herbicidal activity.[8] Furthermore, fluorinated pyridines are a key component of many commercial herbicides.[4]

Mechanism of Action Hypothesis: Photosynthesis Inhibition

A plausible mode of action for derivatives of this compound is the inhibition of photosynthetic electron transport (PET), a target for many commercial herbicides.[8][11] Hydrazide and hydrazone derivatives have been shown to interfere with Photosystem II (PSII), disrupting the flow of electrons and leading to the production of reactive oxygen species and subsequent plant death.

Protocol: High-Throughput Screening for Herbicidal Activity (Whole Plant Assay)

This protocol outlines a primary screening method to assess the post-emergence herbicidal activity of derivatives synthesized from 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Materials:

  • Test compounds (dissolved in DMSO to create 10 mg/mL stock solutions).

  • Seedlings of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Brassica napus - rape) weeds grown in small pots to the 2-3 leaf stage.[7]

  • Spray solution: Acetone, Tween-20, and deionized water.

  • Automated or manual spray chamber.

  • Controlled environment growth chamber.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare the final spray solution by diluting the DMSO stock of each test compound to the desired concentration (e.g., 1000 ppm) in an aqueous solution containing 10% acetone and 0.5% Tween-20. Include a negative control (solvent only) and a positive control (commercial herbicide, e.g., Chlorsulfuron).[12]

  • Application: Arrange the pots of seedlings in a spray chamber. Apply the test solutions evenly to the foliage at a consistent spray volume (e.g., 200 L/ha).

  • Incubation: Transfer the treated plants to a controlled growth chamber (e.g., 25°C, 14h light/10h dark cycle, 60% relative humidity).

  • Evaluation: After 14 days, visually assess the herbicidal effect on a percentage scale, where 0% represents no effect and 100% represents complete plant death. Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Identify "hit" compounds that show significant herbicidal activity (e.g., >80% inhibition at 1000 ppm) for further dose-response studies to determine EC₅₀ values.

Diagram of Herbicidal Screening Workflow

G cluster_prep Preparation cluster_application Application cluster_eval Evaluation prep_stock Prepare Compound Stock (10 mg/mL in DMSO) prep_spray Dilute to Final Concentration in Spray Solution prep_stock->prep_spray apply_spray Apply Treatment in Spray Chamber prep_spray->apply_spray grow_plants Grow Monocot & Dicot Weed Seedlings grow_plants->apply_spray incubate Incubate in Growth Chamber (14 days) apply_spray->incubate assess Visually Assess Herbicidal Injury (%) incubate->assess analyze Identify Hits for Dose-Response Studies assess->analyze

Caption: Workflow for primary post-emergence herbicidal screening.

PART 3: Application in Fungicidal Discovery

Aminopyridine derivatives have demonstrated potent fungicidal activity against a range of plant pathogens.[6][13] The 4-amino group on the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold is a key feature that suggests its potential as a building block for novel fungicides, particularly against Ascomycetes fungi.[6]

Mechanism of Action Hypothesis: Disruption of Fungal Cell Processes

The mode of action for novel fungicides derived from this scaffold could be varied. Potential targets include enzymes involved in cell wall biosynthesis, mitochondrial respiration (such as succinate dehydrogenase, a target for some pyridine carboxamides), or signal transduction pathways.[1][6] The high fluorine content can enhance the compound's ability to penetrate the fungal cell membrane and interact with these targets.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is designed to determine the intrinsic fungicidal activity of new compounds by measuring the inhibition of mycelial growth on a solid medium.

Materials:

  • Test compounds (dissolved in DMSO to create 10 mg/mL stock solutions).

  • Potato Dextrose Agar (PDA) medium, sterilized.

  • Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).[6]

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Step-by-Step Protocol:

  • Medium Preparation: Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the required volume of the test compound's DMSO stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). Pour the amended agar into sterile petri dishes. A DMSO-only plate serves as the negative control.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Measurement: When the mycelial growth in the control plate has reached approximately two-thirds of the plate's diameter, measure the colony diameter of all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment. Use the inhibition data to calculate the EC₅₀ value for each active compound.

Diagram of Fungicidal Screening Workflow

G cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation prep_stock Prepare Compound Stock (10 mg/mL in DMSO) prep_media Prepare PDA Medium Amended with Compound prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at 25°C (in dark) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC₅₀ Values measure->calculate result Identify Potent Fungicidal Leads calculate->result

Caption: Workflow for in vitro fungicidal mycelial growth inhibition assay.

References

  • Pavlović, M., et al. (2020).
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  • Li, G., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-530.
  • Dolapsakis, G., et al. (2020).
  • Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Scientific Reports, 9, 1374.
  • İlkimen, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 1-22.
  • Zhang, L., et al. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Chinese Chemical Letters, 32(8), 2441-2450.
  • Xu, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 245, 109763.
  • Jeschke, P. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
  • Ogawa, Y., & Tokunaga, E. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087.
  • Pinto, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 4236-4255.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • McKay, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(30), 11059-11069.
  • Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • Al-Hourani, B. J., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 764.
  • Wang, H., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6088.
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  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

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Method

Protocol for the derivatization of the hydrazinyl group in 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

An Application Guide to the Strategic Derivatization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine for Chemical Biology and Drug Discovery Authored by a Senior Application Scientist Abstract The 2,3,5-Trifluoro-6-hydraz...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine for Chemical Biology and Drug Discovery

Authored by a Senior Application Scientist

Abstract

The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold is a highly valuable building block in modern medicinal chemistry. Its densely functionalized, electron-deficient pyridine core, combined with a reactive hydrazinyl moiety, offers a versatile platform for generating diverse molecular libraries.[1][2] The strategic derivatization of the hydrazinyl group is a critical step in harnessing the potential of this synthon for the development of novel therapeutic agents and chemical probes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing this key hydrazinyl group. We present field-proven, step-by-step protocols for three essential transformations: hydrazone formation, acylation, and sulfonylation. The causality behind experimental choices, troubleshooting insights, and methods for self-validating results are explained to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the Fluorinated Pyridylhydrazine Core

Fluorinated heterocycles are ubiquitous in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered basicity.[2][3] The title compound, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, combines this privileged fluoropyridine core with a nucleophilic hydrazinyl group (-NHNH₂), making it an ideal starting point for combinatorial chemistry and lead optimization campaigns.

The hydrazinyl group's terminal nitrogen is a potent nucleophile, enabling a variety of reliable chemical transformations. By converting this group into different functional motifs, researchers can systematically explore the chemical space around the core scaffold to modulate pharmacological properties. This guide focuses on three cornerstone reactions:

  • Hydrazone Formation: Condensation with aldehydes and ketones to introduce a wide array of substituents via a C=N linkage.[4][5]

  • Acylation: Reaction with acylating agents to form stable acylhydrazides, mimicking an amide bond.[6][7]

  • Sulfonylation: Reaction with sulfonyl chlorides to generate robust sulfonohydrazides, a key functional group in many bioactive molecules.[8][9][10]

These protocols are designed to be robust and adaptable, providing a solid foundation for synthetic exploration.

Core Mechanistic Principles

A foundational understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting. The reactivity of the hydrazinyl group is centered on the lone pair of electrons on the terminal amino group, which acts as the primary nucleophile.

Diagram 1: Overview of Derivatization Pathways

G cluster_0 Derivatization Pathways start 2,3,5-Trifluoro-6- hydrazinylpyridin-4-amine p1 Protocol 1: Hydrazone Formation start->p1 RCHO/R₂CO H⁺ cat. p2 Protocol 2: Acylation start->p2 RCOCl Base p3 Protocol 3: Sulfonylation start->p3 RSO₂Cl Base prod1 Hydrazone Derivative p1->prod1 prod2 Acylhydrazide Derivative p2->prod2 prod3 Sulfonohydrazide Derivative p3->prod3

Caption: Key derivatization routes for the pyridylhydrazine core.

Mechanism of Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction.[11]

  • Protonation: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen assists in eliminating water, forming a C=N double bond.

  • Deprotonation: The catalyst is regenerated by deprotonation of the nitrogen.

Controlling the pH is critical; the reaction is slow at very low pH because the hydrazine becomes fully protonated and non-nucleophilic, and slow at high pH due to the lack of carbonyl activation.[11]

Mechanism of Acylation and Sulfonylation

Both acylation and sulfonylation follow a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of the acid chloride or the sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: A base (e.g., triethylamine, pyridine) is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Without a base, the HCl would protonate the starting hydrazine, rendering it unreactive.

Safety and Handling

Compound-Specific Precautions:

  • Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and react violently with water.[14] They should be handled with extreme care in a moisture-free environment. Aldehydes can be irritants.

General Laboratory Practices:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]

  • Ensure that safety showers and eyewash stations are accessible.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of a Hydrazone Derivative

Principle: This protocol details the acid-catalyzed condensation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with an aromatic aldehyde to form a stable hydrazone derivative.

Diagram 2: Hydrazone Formation Workflow

G cluster_workflow Hydrazone Synthesis Workflow A 1. Dissolve Pyridylhydrazine and Aldehyde in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Heat Mixture to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temp. & Concentrate C->D E 5. Isolate Product by Filtration or Extraction D->E F 6. Purify by Recrystallization/Chromatography E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: Step-by-step workflow for hydrazone synthesis.

Materials & Equipment:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (e.g., 178 mg, 1.0 mmol).

  • Add absolute ethanol (10 mL) and stir to dissolve.

  • Add 4-methoxybenzaldehyde (e.g., 150 mg, 1.1 mmol, 1.1 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction's completion using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume under reduced pressure.

  • If a solid has precipitated, collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no solid forms, concentrate the mixture to dryness and purify the residue by flash column chromatography on silica gel.

Self-Validation: The formation of the hydrazone can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic imine proton signal (CH =N) typically in the range of 8-9 ppm, and the disappearance of the aldehyde proton signal.

Protocol 2: Synthesis of an Acylhydrazide Derivative

Principle: This protocol describes the N-acylation of the terminal amino group of the hydrazinyl moiety with an acid chloride in the presence of a non-nucleophilic base to form an acylhydrazide.

Diagram 3: Acylation Reaction Workflow

G cluster_workflow Acylation Synthesis Workflow A 1. Dissolve Pyridylhydrazine in Anhydrous DCM/THF B 2. Add Triethylamine (Base) & Cool to 0 °C A->B C 3. Add Benzoyl Chloride Dropwise at 0 °C B->C D 4. Warm to Room Temp. (Monitor by TLC) C->D E 5. Quench with Water & Separate Layers D->E F 6. Dry Organic Layer & Concentrate E->F G 7. Purify by Chromatography F->G

Caption: Step-by-step workflow for acylhydrazide synthesis.

Materials & Equipment:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (e.g., 178 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Add triethylamine (e.g., 209 µL, 1.5 mmol, 1.5 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (e.g., 122 µL, 1.05 mmol, 1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insight: Using a slight excess of the acylating agent can lead to diacylation.[6] It is crucial to use stoichiometry close to 1:1 and add the acyl chloride slowly at a low temperature to maximize selectivity for the mono-acylated product.

Protocol 3: Synthesis of a Sulfonohydrazide Derivative

Principle: This protocol details the reaction of the pyridylhydrazine with an arylsulfonyl chloride in the presence of a base to yield a stable sulfonohydrazide.

Diagram 4: Sulfonylation Reaction Workflow

G cluster_workflow Sulfonylation Synthesis Workflow A 1. Suspend Pyridylhydrazine in Anhydrous Pyridine (Solvent/Base) B 2. Cool Mixture to 0 °C A->B C 3. Add p-Toluenesulfonyl Chloride in Portions B->C D 4. Stir at 0 °C to Room Temp. (Monitor by TLC) C->D E 5. Quench by Pouring into Ice-Water D->E F 6. Collect Precipitate by Filtration E->F G 7. Purify by Recrystallization F->G

Caption: Step-by-step workflow for sulfonohydrazide synthesis.

Materials & Equipment:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • Pyridine, anhydrous (serves as solvent and base)

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask, suspend 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (e.g., 178 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (e.g., 210 mg, 1.1 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water (50 mL). A precipitate should form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Dry the product under vacuum. If necessary, further purify by recrystallization (e.g., from ethanol/water).

Trustworthiness: Sulfonyl hydrazides are generally very stable and often crystalline, making their isolation by precipitation and purification by recrystallization highly effective and reliable.[10][16]

Summary of Reaction Conditions and Troubleshooting

Parameter Protocol 1: Hydrazone Formation Protocol 2: Acylation Protocol 3: Sulfonylation
Key Reagent Aldehyde / KetoneAcid Chloride / AnhydrideSulfonyl Chloride
Stoichiometry ~1.1 eq of carbonyl~1.05 eq of acyl chloride~1.1 eq of sulfonyl chloride
Catalyst/Base Catalytic Acid (e.g., Acetic Acid)Stoichiometric Base (e.g., TEA)Base/Solvent (e.g., Pyridine)
Solvent Protic (e.g., Ethanol)Aprotic, Anhydrous (e.g., DCM)Anhydrous Pyridine
Temperature Reflux (~78 °C)0 °C to Room Temp0 °C to Room Temp
Typical Time 2-4 hours1-3 hours4-8 hours
Work-up Precipitation / ExtractionAqueous ExtractionPrecipitation
Common Issue Reversibility; slow reactionDi-acylation; hydrolysis of reagentSlow reaction; pyridine removal
Troubleshooting Adjust pH; use Dean-Stark trapSlow addition at 0 °C; use anhydrous conditionsEnsure anhydrous conditions; wash product well

Conclusion

The derivatization of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a powerful strategy in drug discovery and chemical biology. The protocols for hydrazone formation, acylation, and sulfonylation detailed in this guide provide a robust and versatile toolkit for synthesizing diverse libraries of novel compounds. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently and efficiently leverage this valuable building block to advance their scientific objectives.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.PMC - NIH.
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  • Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides.Journal of the American Oil Chemists' Society.
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Application

Application Notes and Protocols for the Synthesis of Fused Pyridine Heterocycles via Condensation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with Dicarbonyls

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures is a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Trifluoromethylpyridines (TFMPs), in particular, are privileged scaffolds found in numerous pharmaceuticals and agrochemicals.[1][2][5] The subject of this guide, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, is a highly functionalized building block poised for the synthesis of novel polycyclic heteroaromatic compounds. Its trifluorinated pyridine core offers metabolic stability, while the vicinal amino and hydrazinyl groups provide reactive handles for cyclocondensation reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the condensation reactions of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with various dicarbonyl compounds. We will explore the mechanistic pathways, provide detailed experimental protocols, and discuss the characterization of the resulting fused heterocyclic systems. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Mechanistic Insights: Navigating the Reaction Pathways

The reaction of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with dicarbonyl compounds is a powerful method for constructing fused heterocyclic systems. The nature of the dicarbonyl partner—specifically, whether it is a 1,2- or 1,3-dicarbonyl—dictates the structure of the resulting heterocyclic ring.

Reaction with 1,2-Dicarbonyls: Formation of Pyridotriazines

The condensation of a hydrazine with a 1,2-dicarbonyl compound is a classic method for the synthesis of six-membered heterocyclic rings. In this case, the reaction of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with a 1,2-dicarbonyl, such as glyoxal or diacetyl, is expected to yield a fused pyridotriazine system. The reaction likely proceeds through a stepwise mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyridotriazine core. The presence of the amino group on the pyridine ring could potentially lead to side reactions, but the greater nucleophilicity of the hydrazine moiety is expected to favor the desired reaction pathway.

Reaction with 1,3-Dicarbonyls: Formation of Pyrazolopyridines

The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is one of the most reliable methods for forming pyrazole rings.[6] When 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is reacted with a 1,3-dicarbonyl, such as acetylacetone or ethyl acetoacetate, the formation of a fused pyrazolopyridine is anticipated. The reaction mechanism involves the initial attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration. A key consideration in this reaction is regioselectivity when using unsymmetrical 1,3-dicarbonyls. The relative electrophilicity of the two carbonyl groups will determine which one is initially attacked by the hydrazine, leading to the formation of one of two possible regioisomers.[7]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Fluorinated organic compounds should be handled with care.

Protocol 1: Synthesis of a Fluorinated Pyridotriazine Derivative

This protocol describes a general procedure for the condensation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with a 1,2-dicarbonyl compound, using diacetyl as an example.

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • Diacetyl (2,3-butanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 mmol) in absolute ethanol (20 mL).

  • Add diacetyl (1.1 mmol, 1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Diagram 1: Workflow for Pyridotriazine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Hydrazinylpyridine in Ethanol add_dicarbonyl Add Diacetyl dissolve->add_dicarbonyl add_catalyst Add Acetic Acid add_dicarbonyl->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to Room Temperature monitor->cool_down concentrate Concentrate in vacuo cool_down->concentrate precipitate Precipitate in Ice Bath concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry purify Recrystallize filter_dry->purify

Caption: A streamlined workflow for the synthesis of pyridotriazines.

Protocol 2: Synthesis of a Fluorinated Pyrazolopyridine Derivative

This protocol provides a general method for the condensation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with a 1,3-dicarbonyl compound, using acetylacetone as an example.

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 mmol) in absolute ethanol (20 mL).

  • Add acetylacetone (1.1 mmol, 1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram 2: Reaction Pathway for Pyrazolopyridine Formation

G reactant1 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 1,3-Dicarbonyl reactant2->intermediate product Fused Pyrazolopyridine intermediate->product Cyclization & -H2O

Caption: The condensation of a hydrazinylpyridine with a 1,3-dicarbonyl leads to a fused pyrazolopyridine.

Characterization of Products

The successful synthesis of the target fused heterocycles can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[8][9][10][11] In ¹H NMR, the disappearance of the hydrazine N-H protons and the appearance of new aromatic protons will be indicative of cyclization. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluorinated pyridine ring.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the hydrazine and the C=O stretching bands of the dicarbonyl, along with the appearance of new C=N and aromatic C=C stretching frequencies, will support the formation of the heterocyclic product.

Data Presentation: Representative Substrates and Expected Products

The following tables summarize potential dicarbonyl substrates and the expected fused heterocyclic products from their reaction with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Table 1: Condensation with 1,2-Dicarbonyls to form Pyridotriazines

1,2-Dicarbonyl SubstrateExpected Product Structure
GlyoxalHH6,7,9-Trifluoro-8-aminopyrido[2,3-d][3][4][5]triazine
Diacetyl (2,3-Butanedione)CH₃CH₃2,3-Dimethyl-6,7,9-trifluoro-8-aminopyrido[2,3-d][3][4][5]triazine
BenzilPhPh2,3-Diphenyl-6,7,9-trifluoro-8-aminopyrido[2,3-d][3][4][5]triazine

Table 2: Condensation with 1,3-Dicarbonyls to form Pyrazolopyridines

1,3-Dicarbonyl SubstrateExpected Product Structure(s)
AcetylacetoneCH₃HCH₃3,5-Dimethyl-6,8,9-trifluoro-7-amino-1H-pyrazolo[3,4-b]pyridine
Ethyl AcetoacetateCH₃HOEt3-Methyl-5-oxo-6,8,9-trifluoro-7-amino-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine / 3-Methyl-5-ethoxy-6,8,9-trifluoro-7-amino-1H-pyrazolo[3,4-b]pyridine
DibenzoylmethanePhHPh3,5-Diphenyl-6,8,9-trifluoro-7-amino-1H-pyrazolo[3,4-b]pyridine

Note: The reaction with unsymmetrical 1,3-dicarbonyls like ethyl acetoacetate can potentially yield regioisomers. The exact outcome may depend on the reaction conditions.[7]

Conclusion and Future Outlook

The condensation reactions of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with dicarbonyl compounds represent a versatile and efficient strategy for the synthesis of novel, highly functionalized, and potentially biologically active fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore this promising area of chemical space. The resulting pyridotriazines and pyrazolopyridines are valuable scaffolds for further functionalization and can serve as key intermediates in drug discovery programs.[3][4] Future work could involve expanding the scope of dicarbonyl substrates, exploring alternative catalytic systems to improve yields and regioselectivity, and evaluating the biological activities of the synthesized compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
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  • Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-148. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

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  • Hould, D. R., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(3), 564-569. [Link]

  • Sci-Hub. Synthesis of Pyrazolopyridines. [Link]

  • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(43), 8345-8355. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 283-319. [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2266-2273. [Link]

  • Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(23), 12763-12773. [Link]

  • Nanney, J. R., & Mahaffy, C. A. L. (1994). The use of the 19F NMR spectra of fluoropyridines and related compounds to verify the "statistical" substituent chemical shift values of fluoroarenes. Journal of Fluorine Chemistry, 69(1), 1-4. [Link]

  • El-Sayed, W. I., et al. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 25(20), 4788. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 283-319. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • ResearchGate. Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • ResearchGate. Cyclocondensation reaction of hydrazine derivatives on the acetylenic ketones 37. [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. European Symposium on Analytical Spectrometry. [Link]

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  • Grósz, T., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 3025-3037. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]

  • Rehman, A. U., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(11), 10381-10393. [Link]

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Method

Application Note: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a Strategic Precursor for the Synthesis of Fluorinated Fused Pyridine Ring Systems

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated Fused Pyridines Fused pyridine scaffolds are privileged structures in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Fused Pyridines

Fused pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic purine bases and engage in specific, high-affinity interactions with biological targets.[1] The strategic introduction of fluorine atoms into these heterocyclic systems can profoundly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. However, the synthesis of poly-functionalized, fluorinated heterocyclic systems often presents significant challenges.

This guide introduces 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine , a highly functionalized and electron-deficient pyridine derivative, as a versatile and powerful building block for constructing novel fused pyridine heterocycles. The unique arrangement of its substituents—a nucleophilic hydrazine group, a primary amine, and electron-withdrawing fluorine atoms—creates a scaffold primed for diverse cyclization strategies. We will explore its application in the synthesis of two key pharmacophores: pyrazolo[3,4-b]pyridines and [2][3][4]triazolo[4,3-a]pyridines .

Reagent Profile and Reactivity Principles

The synthetic utility of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is governed by the interplay of its functional groups:

  • Hydrazinyl Group (-NHNH₂): This is the most potent nucleophile on the ring. It serves as the primary reactive site for initiating cyclization, typically by reacting with carbonyl compounds or their equivalents to form hydrazones, which subsequently cyclize.

  • Amino Group (-NH₂): Positioned meta to the hydrazine, this group is a weaker nucleophile but is crucial for forming the second ring in fused systems like pyrazolo[3,4-b]pyridines. Its nucleophilicity is significantly attenuated by the adjacent fluorine atoms.

  • Trifluoro Substitution: The three fluorine atoms exert a strong electron-withdrawing effect, acidifying the N-H protons of the amino and hydrazinyl groups and activating the pyridine ring for potential nucleophilic aromatic substitution (SNAr) reactions, although the protocols below focus on condensation chemistry.

This electronic profile dictates a predictable, stepwise reactivity, allowing for the regioselective construction of complex heterocyclic systems.

Application I: Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of kinase inhibitors and other targeted therapies.[4][5] The classical approach to this scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. In our case, the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine starting material can be envisioned as a masked 5-aminopyrazole, where the pyridine ring is already in place. The reaction proceeds via a condensation-cyclization cascade with a β-ketoester.

Protocol 1: Synthesis of Ethyl 7-amino-5,6,8-trifluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This protocol is adapted from established methods for pyrazole synthesis from hydrazines and β-ketoesters.[6][7]

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq) in absolute ethanol (15 mL per mmol of starting material).

  • Addition of Dicarbonyl: To the stirred suspension, add diethyl acetylenedicarboxylate (1.1 eq) dropwise at room temperature.

    • Causality: Diethyl acetylenedicarboxylate is a highly reactive Michael acceptor. The terminal nitrogen of the hydrazine group is the most nucleophilic site and will attack one of the electrophilic alkyne carbons. Using a slight excess ensures the complete consumption of the starting amine.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

    • Causality: Thermal energy is required to promote the intramolecular cyclization of the intermediate adduct onto the pyridine nitrogen, followed by tautomerization to form the aromatic pyrazole ring. Ethanol is an effective polar, protic solvent for this type of condensation.

  • Work-up and Isolation: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If precipitation does not occur or if the filtered solid requires further purification, concentrate the reaction mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the title compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected signals include the ethyl ester peaks and a characteristic downfield shift for the pyrazole N-H proton.

Data Summary: Expected Outcome
ParameterExpected Value
Starting Material 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine
Reagent Diethyl acetylenedicarboxylate
Product Ethyl 7-amino-5,6,8-trifluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Typical Yield 60-80% (estimated)
Solvent Ethanol
Temperature Reflux (~78 °C)
Mechanistic Pathway

// Nodes start [label="Hydrazinylpyridine + Acetylenedicarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Michael Adduct Intermediate"]; intermediate2 [label="Cyclized Dihydropyrazole Intermediate"]; product [label="Aromatic Pyrazolo[3,4-b]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="1. Michael Addition"]; intermediate1 -> intermediate2 [label="2. Intramolecular\nCyclization"]; intermediate2 -> product [label="3. Tautomerization\n(Aromatization)"];

// Invisible nodes for alignment {rank=same; start;} {rank=same; intermediate1;} {rank=same; intermediate2;} {rank=same; product;} } ondot Caption: Mechanism for Pyrazolo[3,4-b]pyridine Formation.

Application II: Synthesis of Fluorinated[2][3][4]Triazolo[4,3-a]pyridine Derivatives

The[2][3][4]triazolo[4,3-a]pyridine scaffold is prevalent in compounds targeting a range of diseases, including infectious diseases and cancer.[2][8][9] A common and robust synthetic route involves the reaction of a 2-hydrazinopyridine with a one-carbon electrophile (e.g., an aldehyde or carboxylic acid), followed by oxidative cyclization.

Protocol 2: One-Pot Synthesis of 4-Amino-3-phenyl-5,6,8-trifluoro-[2][3][4]triazolo[4,3-a]pyridine

This one-pot protocol is based on the well-established condensation of hydrazinopyridines with aldehydes to form hydrazones, followed by in-situ oxidative cyclization.[2]

Reaction Scheme:

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (20 mL per mmol). Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality: The reaction is an acid-catalyzed condensation to form the corresponding hydrazone intermediate. The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde. Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC and is often accompanied by a color change or precipitation.

  • Oxidative Cyclization: Once hydrazone formation is complete, add an oxidizing agent such as (diacetoxy)iodobenzene (PIDA, 1.2 eq) or lead tetraacetate in portions to the stirred mixture.

    • Causality: The oxidant facilitates the intramolecular cyclization by forming an N-N bond. This is an electrophilic cyclization onto the pyridine ring nitrogen, which is more nucleophilic than the external amino group. The reaction is typically exothermic; portion-wise addition helps control the temperature.

  • Reaction Execution: Continue stirring at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize the excess oxidant. Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: Verify the final structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

General Workflow

// Nodes A [label="1. Mix Hydrazinylpyridine\n & Aldehyde in EtOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Catalytic Acid"]; C [label="3. Stir at RT (1-2h)\nMonitor Hydrazone Formation"]; D [label="4. Add Oxidant (e.g., PIDA)\nin Portions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Stir at RT (2-4h)\nMonitor Cyclization"]; F [label="6. Quench & Aqueous Work-up"]; G [label="7. Purify (Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } ondot Caption: Workflow for Triazolo[4,3-a]pyridine Synthesis.

Conclusion

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine stands out as a high-potential building block for accessing novel, densely functionalized, and fluorinated fused pyridine heterocycles. Its distinct electronic and structural features enable predictable, regioselective cyclization reactions. The protocols detailed herein provide robust starting points for the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and[2][3][4]triazolo[4,3-a]pyridines. Researchers in drug discovery can leverage this precursor to rapidly generate libraries of novel compounds, accelerating the development of next-generation therapeutics.

References

  • ChemInform Abstract: A Facile and Practical One-Pot Synthesis of[2][3][4]Triazolo[4,3-a]pyridines. ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Convenient Two-Step Preparation of[2][3][4]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. Sci-Hub. Available at: [Link]

  • (PDF) 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. ResearchGate. Available at: [Link]

Sources

Application

Application Note: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds In the landscape of modern drug discovery, fluorinated heterocyclic compounds are foundational building blocks for creating potent and selective therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern drug discovery, fluorinated heterocyclic compounds are foundational building blocks for creating potent and selective therapeutic agents.[1][2] The strategic incorporation of fluorine into molecular scaffolds can profoundly influence key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5] The pyridine ring, a common motif in numerous FDA-approved drugs, gains significant versatility when functionalized with fluorine atoms, which modulate the electronic properties of the ring and provide vectors for further synthetic elaboration.[3][6]

This guide focuses on 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine , a highly functionalized pyridine derivative poised for significant application in medicinal chemistry. Its unique substitution pattern—a nucleophilic aminohydrazine moiety, a primary amine, and three electron-withdrawing fluorine atoms—makes it an exceptionally valuable precursor for constructing diverse and complex molecular architectures, particularly for kinase inhibitor discovery programs.[7][8] The hydrazine group serves as a versatile handle for constructing fused heterocyclic systems such as pyrazoles and triazoles, while the trifluorinated pyridine core imparts favorable pharmacokinetic characteristics.[9][10][11]

Physicochemical & Structural Properties

Understanding the inherent properties of a building block is critical for experimental design. The table below summarizes the key computed properties of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. The presence of multiple fluorine atoms and polar amine groups results in a molecule with a balanced profile suitable for lead discovery.

PropertyValueRationale & Implication
Molecular Formula C₅H₅F₃N₄
Molecular Weight 194.12 g/mol Low molecular weight provides ample room for synthetic elaboration while adhering to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 90.9 ŲSuggests good potential for cell membrane permeability.
cLogP (Computed) 0.8 - 1.2Balanced lipophilicity, avoiding extremes that can lead to poor solubility or high metabolic clearance.
Hydrogen Bond Donors 3 (two -NH₂ groups)Provides multiple points for forming critical hydrogen bond interactions with protein targets like kinase hinge regions.
Hydrogen Bond Acceptors 4 (three N atoms, one F)Offers additional opportunities for target engagement.

Synthesis Protocol: Preparation of the Core Scaffold

The title compound can be reliably synthesized from a commercially available tetrafluorinated precursor via nucleophilic aromatic substitution (SₙAr). The C6 position is highly activated towards nucleophilic attack by the flanking fluorine and ring nitrogen atoms.

Protocol 1: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Reaction Scheme: Precursor: 2,3,5,6-Tetrafluoro-4-aminopyridine Product: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Materials:

  • 2,3,5,6-Tetrafluoro-4-aminopyridine (1.0 equiv)

  • Hydrazine hydrate (N₂H₄·H₂O), 64% solution (2.0 equiv)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,5,6-Tetrafluoro-4-aminopyridine (1.0 equiv) in anhydrous ethanol (approx. 0.2 M concentration).

  • Add hydrazine hydrate (2.0 equiv) dropwise to the solution at room temperature. Causality: A slight excess of hydrazine ensures the complete consumption of the starting material. Ethanol is an ideal solvent due to its ability to dissolve both reactants and its suitable boiling point for this reaction.[12]

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine as a solid.

  • Validation: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Core Application: Synthesis of a Pyrazolo[3,4-b]pyridine Library

A primary application of this scaffold is the construction of fused pyrazolopyridine systems, which are privileged structures in kinase inhibitor design.[9][13][14] The hydrazine moiety readily undergoes condensation and cyclization with 1,3-dicarbonyl compounds.

Workflow for Pyrazolopyridine Library Synthesis

The following diagram outlines the streamlined workflow for generating a library of diverse pyrazolopyridine derivatives from the core scaffold.

G cluster_prep Scaffold Preparation cluster_library Library Synthesis cluster_app Downstream Application A 2,3,5,6-Tetrafluoro- 4-aminopyridine B 2,3,5-Trifluoro-6- hydrazinylpyridin-4-amine A->B  Hydrazinolysis (Protocol 1) D Condensation/ Cyclization (Protocol 2) B->D C β-Ketoester (R1, R2 diverse) C->D E Pyrazolo[3,4-b]pyridine Library D->E G Kinase Screening E->G Biological Assay F SAR Studies H Lead Optimization F->H G->F

Caption: Workflow for Pyrazolopyridine Library Generation and Screening.

Protocol 2: Synthesis of a 3-Substituted-4,6-difluoro-1H-pyrazolo[3,4-b]pyridin-7-amine

Reaction Scheme: Reactants: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine + Ethyl Acetoacetate (example) Product: A pyrazolopyridine derivative

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 equiv)

  • A selected β-ketoester (e.g., ethyl acetoacetate) (1.1 equiv)

  • Acetic acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Ethanol (EtOH) or Toluene as solvent

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 equiv) in ethanol, add the β-ketoester (1.1 equiv).

  • Add a catalytic amount of acetic acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux. The reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.[13][14] Causality: The acidic catalyst protonates the carbonyl oxygen of the ketoester, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. Heating provides the necessary energy to overcome the activation barrier for both condensation and the subsequent cyclization/aromatization.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue via column chromatography (silica gel, eluting with a DCM/Methanol gradient) or preparative HPLC to yield the pure pyrazolopyridine product.

  • Validation: Confirm the structure of the cyclized product, paying close attention to the regiochemistry, using 2D NMR techniques (NOESY, HMBC) in addition to standard 1D NMR and HRMS.

Application in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[8] Many kinase inhibitors function by binding to the ATP-binding site, forming key hydrogen bonds with the "hinge" region of the kinase.[15] The pyrazolopyridine scaffold derived from our title compound is an excellent hinge-binder, with the pyrazole nitrogen and the exocyclic amine positioned to mimic the adenine portion of ATP.

Conceptual Kinase Signaling Pathway and Inhibition

The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway and highlights the point of intervention for a small molecule inhibitor. The goal is to block the phosphorylation cascade that drives cell proliferation.

G cluster_pathway MAPK Signaling Cascade RTK RTK RAF RAF Kinase RTK->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Drives Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF Blocks ATP Site

Sources

Method

Application Note: A High-Throughput Screening Protocol for the Interrogation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivative Libraries

Abstract The pyridine scaffold is a privileged structure in medicinal chemistry, and its strategic fluorination is a well-established method for enhancing pharmacological properties such as metabolic stability and target...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, and its strategic fluorination is a well-established method for enhancing pharmacological properties such as metabolic stability and target affinity.[1][2][3] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of novel chemical libraries derived from 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. We detail a complete workflow, from initial assay development and optimization to primary screening, data analysis, and a robust hit validation cascade. The protocols herein are designed to be self-validating, incorporating rigorous quality control metrics to ensure data integrity and the confident identification of promising lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Strategic Value of the Trifluoro-hydrazinyl-pyridine Scaffold

The relentless pursuit of novel therapeutic agents requires innovative chemical matter. Pyridine derivatives have consistently proven to be a rich source of bioactive compounds.[4] The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][5]

The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine core represents a particularly compelling starting point for drug discovery for two primary reasons:

  • Enhanced Biological Properties: The trifluoro substitution pattern is designed to increase metabolic stability and enhance binding interactions with target proteins, a common advantage conferred by fluorination.[1][3]

  • Synthetic Versatility: The hydrazinyl (-NHNH₂) moiety is a powerful synthetic handle. It readily reacts with a wide array of aldehydes and ketones to form a diverse library of hydrazone derivatives, allowing for rapid exploration of chemical space and the generation of structure-activity relationships (SAR).[6][7]

This document provides the technical protocols and scientific rationale for executing a successful HTS campaign to unlock the therapeutic potential of this promising compound class.

Assay Development and Optimization: The Foundation of a Successful Screen

A successful HTS campaign is entirely dependent on the quality of the underlying assay.[8] The goal is to develop a robust, reproducible, and miniaturizable assay that can reliably distinguish true biological activity from experimental noise.[9][10]

Assay Principle Selection (A Representative Example: Kinase Inhibition Assay)

For the purposes of this guide, we will use a common biochemical assay format: a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Causality: This technology is chosen for its high sensitivity, low background, and resistance to interference from colored or autofluorescent compounds, which are common sources of false positives in HTS.[11] The ratiometric readout further enhances data quality by minimizing well-to-well variability caused by liquid handling inconsistencies.

Miniaturization and Reagent Optimization

To ensure cost-effectiveness and high throughput, the assay must be miniaturized from a 96-well format to a 384- or 1536-well plate format.[12][13]

Protocol:

  • Determine Optimal Reagent Concentrations: Systematically titrate the concentrations of the kinase, peptide substrate, and ATP to find the minimum concentrations that yield a robust signal window. The goal is to operate at or below the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of competitive inhibitors.

  • Assess DMSO Tolerance: HTS compounds are typically stored in 100% DMSO. It is critical to determine the maximum DMSO concentration the assay can tolerate without significant loss of signal or enzyme activity. Assays are typically run at a final DMSO concentration of <1% v/v.[13]

  • Confirm Reagent Stability: Ensure that all reagents are stable over the time course of the planned HTS run under the chosen assay conditions.

Establishing Assay Robustness: The Self-Validating System

The quality of an HTS assay is not subjective; it is defined by statistical metrics that quantify its performance. The most critical metric is the Z'-factor, which accounts for both the signal window and data variation.[14][15]

Key Quality Control Metrics:

MetricFormulaInterpretationIdeal Value
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)Measures the dynamic range of the assay.> 5
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Measures the separation between the positive and negative control distributions.[16]> 0.5 [12]

Where σ is the standard deviation and μ is the mean of the positive (pos) or negative (neg) controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[14] This metric must be consistently achieved before commencing the full screen.[12]

Detailed Protocol: Primary High-Throughput Screen

This protocol outlines the steps for a primary screen of the derivative library in 384-well plates using automated liquid handling systems.[17]

3.1 Materials and Reagents

  • Compound Library: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives dissolved in 100% DMSO at 10 mM.

  • Assay Plates: 384-well, low-volume, white plates.

  • Reagents: Kinase, peptide substrate, ATP, TR-FRET detection reagents.

  • Controls: A known inhibitor (positive control) and DMSO vehicle (negative control).

  • Equipment: Automated liquid handler, plate sealer, temperature-controlled incubator, TR-FRET capable plate reader.

3.2 Step-by-Step Methodology

  • Compound Plate Preparation: Create intermediate compound plates by diluting the 10 mM stock library into an appropriate buffer to an intermediate concentration.

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compounds, positive controls, and negative controls (DMSO) to the 384-well assay plates. A typical final screening concentration is 10 µM.[12]

  • Enzyme Addition: Dispense the kinase solution into all wells of the assay plate and briefly centrifuge.

  • Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow compounds to bind to the target enzyme.

  • Reaction Initiation: Add the ATP/peptide substrate mix to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & Detection: Add the TR-FRET detection reagents, which will stop the enzymatic reaction and initiate the detection signal.

  • Signal Readout: After a final incubation period (e.g., 60 minutes), read the plates on a TR-FRET compatible plate reader.

Data Analysis and Hit Identification

HTS data analysis involves several steps to ensure that selected hits are statistically significant and not the result of experimental artifacts.[18][19]

4.1 Data Normalization Raw data from the plate reader is normalized to account for plate-to-plate and intra-plate variability.[20] A common method is to normalize each well's signal relative to the plate's positive and negative controls: % Inhibition = 100 * (1 - [ (Signalcompound - Meanneg) / (Meanpos - Meanneg) ] )

4.2 Hit Selection A "hit" is a compound that produces a statistically significant effect. A widely accepted criterion is to select compounds whose activity is greater than three standard deviations from the mean of the negative controls (DMSO wells).[12][17]

4.3 Workflow for Primary Hit Identification

HTS_Data_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & QC cluster_2 Hit Selection RawData Raw Plate Reader Data PlateQC Calculate Z' per Plate (Z' > 0.5?) RawData->PlateQC Pass Valid Plates PlateQC->Pass Yes Fail Flag/Repeat Plates PlateQC->Fail No Normalization Normalize Data (% Inhibition) HitCriteria Apply Hit Criteria (e.g., > 3σ from control) Normalization->HitCriteria Pass->Normalization HitList Generate Primary Hit List HitCriteria->HitList Selects

Caption: Workflow for HTS data processing and primary hit selection.

The Hit Validation Cascade: From Actives to Leads

A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further study.[11][21] This multi-step process ensures that resources are focused on chemically tractable and biologically relevant hits.

5.1 Confirmation and Potency Determination

  • Hit Re-test: Cherry-pick the primary hits from the library and re-test them in the primary assay to confirm activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀/EC₅₀). This step differentiates potent compounds from weakly active ones.[22]

5.2 Orthogonal and Counter-Screening

  • Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology (e.g., a luminescence-based assay instead of TR-FRET).[22] This is a critical step to eliminate artifacts specific to the primary assay format.[11][21]

  • Counter-Screens: Employ assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or act non-specifically.

5.3 Preliminary SAR and Chemical Triage

  • Structure-Activity Relationship (SAR): Analyze the dose-response data across the derivative library. Clusters of active compounds with a clear SAR provide higher confidence than isolated singletons ("singletons").[11]

  • Chemical Analysis: Filter hits for undesirable chemical features, known pan-assay interference compounds (PAINS), and frequent hitters from historical screening data.[11]

5.4 Hit Validation Funnel

Hit_Validation_Funnel A Primary Screen (~100,000 Compounds) Hit Rate: ~0.5-2% B Hit Confirmation & Dose-Response (~500-2,000 Compounds) C Orthogonal & Counter-Screens (~100-300 Compounds) D Chemical Triage & Preliminary SAR (~50-100 Compounds) E Validated Hits for Lead Optimization (<10 Chemical Series)

Caption: The hit validation funnel narrows a large number of initial hits to a few validated series.

Conclusion

The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold provides a rich foundation for the discovery of novel small molecule therapeutics. By coupling a synthetically versatile library of derivatives with a robust HTS campaign, researchers can efficiently identify promising starting points for drug discovery programs. The success of such an endeavor hinges on a meticulous approach to assay development, strict adherence to quality control standards like the Z'-factor, and a rigorous, multi-step hit validation cascade to eliminate artifacts and confirm on-target activity. The protocols and workflows outlined in this application note provide a comprehensive and trustworthy guide to navigate this process effectively.

References

  • Ningbo Innopharmchem. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Shahi, P., & Shahi, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Science, 5(2), 20-30.
  • Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1149-1159.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Frontiers in Pharmacology, 5, 83.
  • Götte, M., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4626, 145-154.
  • Gul, S. (2025). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • Funaki, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 166-182.
  • Gul, S., & Jones, A. M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • On HTS. (2023). Z-factor.
  • Gamo, F. J. (2014). High-Throughput Screening Data Analysis. In High-Throughput Screening for Infectious Diseases. Humana Press.
  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • Schürer, S. C., et al. (2011). Challenges in secondary analysis of high throughput screening data. In 2011 IEEE International Conference on Bioinformatics and Biomedicine Workshops (BIBMW). IEEE.
  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Wikipedia. (n.d.). High-throughput screening.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • Wikipedia. (n.d.). Z-factor.
  • BenchChem. (2025). Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Vicente, C. S. L., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 784.
  • ResearchGate. (2005). (PDF) Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ChemicalBook. (n.d.). 3,5,6-TRICHLORO-4-HYDRAZINO-PYRIDINE-2-CARBOXYLIC ACID synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine synthesis

Technical Support Center: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals en...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This valuable heterocyclic building block is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This document provides an in-depth look at the reaction mechanism, an optimized experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered in the laboratory.

Reaction Overview and Mechanism

The synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is achieved by the reaction of 2,3,5,6-Tetrafluoropyridin-4-amine with hydrazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Overall Reaction Scheme:

The SNAr Mechanism:

The pyridine ring, particularly when substituted with multiple electron-withdrawing fluorine atoms, is highly activated towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the electron-deficient carbon atom at the C6 position of the pyridine ring. This position is electronically activated by the cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Aromaticity Restoration: The aromaticity of the pyridine ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group, yielding the final product.

The regioselectivity, favoring substitution at the C2/C6 positions over C3/C5, is a well-established principle in the chemistry of polyfluoropyridines.[2] The presence of the 4-amino group further directs the substitution to the ortho positions (C3/C5), but the powerful activation towards nucleophilic attack at the C2/C6 positions by the ring nitrogen generally dominates.

SNAr_Mechanism Reactants 2,3,5,6-Tetrafluoropyridin-4-amine + Hydrazine Intermediate Meisenheimer Complex (Non-aromatic, resonance-stabilized intermediate) Reactants->Intermediate Nucleophilic Attack (Addition) Products 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine + HF Intermediate->Products Leaving Group Elimination (F⁻)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Optimized Reaction Protocol and Conditions

This protocol is designed to maximize yield and purity. Adherence to stoichiometry and temperature control is critical.

Table 1: Optimized Reaction Parameters
ParameterRecommended Value/ConditionRationale
Starting Material 2,3,5,6-Tetrafluoropyridin-4-amineCommercially available, high-purity substrate.
Nucleophile Hydrazine monohydrate (N₂H₄·H₂O)A readily available and effective source of hydrazine.[4]
Stoichiometry 1.5 - 2.0 equivalents of hydrazineAn excess of hydrazine minimizes the formation of the N,N'-bis(pyridin-6-yl)hydrazine dimer.
Solvent Ethanol or Tetrahydrofuran (THF)Protic solvents like ethanol can facilitate the reaction, while THF is also an effective polar aprotic medium.[4][5]
Temperature 0°C to Room Temperature (20-25°C)Initial addition at 0°C minimizes exothermic risks and side reactions. The reaction can then proceed to completion at room temperature.
Reaction Time 4 - 12 hoursMonitor progress by TLC until consumption of the starting material is observed.
Work-up Aqueous extractionTo remove excess hydrazine and inorganic salts.
Purification Column chromatography or recrystallizationDepending on the purity of the crude product.
Step-by-Step Experimental Protocol
  • Reagent Preparation: In a fume hood, prepare a solution of 2,3,5,6-Tetrafluoropyridin-4-amine (1.0 eq.) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Nucleophile Addition: Add hydrazine monohydrate (1.5 eq.) to the cooled solution dropwise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining hydrazine and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • If necessary, purify the crude solid by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C), Mass Spectrometry, and HPLC.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the product. What could be wrong?

  • Possible Cause A: Reagent Quality. Hydrazine hydrate can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent. The starting tetrafluoropyridine should also be of high purity.

    • Solution: Verify the concentration of your hydrazine solution via titration if its quality is in doubt. Confirm the purity of the starting material by NMR or GC-MS before starting the reaction.

  • Possible Cause B: Insufficient Reaction Time or Temperature. While the reaction often proceeds well at room temperature, some batches of reagents may be less reactive.

    • Solution: Ensure the reaction has been allowed to stir for at least 12 hours. If TLC analysis still shows significant starting material, consider gently heating the reaction mixture to 40-50°C and continue monitoring.

Q2: I've isolated my product, but the yield is significantly reduced by a major, less-soluble impurity. What is this impurity and how can I avoid it?

  • Possible Cause: Dimer Formation. The most likely impurity is N,N'-bis(4-amino-2,3,5-trifluoropyridin-6-yl)hydrazine. This occurs when one molecule of hydrazine reacts with two molecules of the starting material. This byproduct is often less soluble and may precipitate from the reaction mixture.

    • Solution 1 (Stoichiometry): Use a larger excess of hydrazine (2.0 to 3.0 equivalents). This statistically favors the reaction of one pyridine molecule with one hydrazine molecule.

    • Solution 2 (Controlled Addition): Employ a "reverse addition" technique. Add the solution of 2,3,5,6-Tetrafluoropyridin-4-amine dropwise to the solution of hydrazine hydrate. This ensures that the pyridine is always in the presence of a large excess of hydrazine, effectively suppressing the formation of the dimer.

Q3: The work-up is difficult, and I seem to be losing my product during the aqueous extraction. Why is this happening?

  • Possible Cause: Product Solubility. The presence of multiple nitrogen atoms (amino and hydrazinyl groups) can increase the water solubility of your product, leading to losses in the aqueous phase during extraction.

    • Solution 1: Before extraction, saturate the aqueous phase by adding solid sodium chloride (brine wash). This decreases the polarity of the aqueous layer and can drive your product into the organic phase.

    • Solution 2: Perform multiple extractions with your organic solvent (e.g., 4-5 times with smaller volumes of ethyl acetate) to ensure complete recovery from the aqueous layer.

Q4: My TLC plates are streaky, and it's hard to distinguish the product from the starting material.

  • Possible Cause: Basic Nature of Compounds. The amino and hydrazinyl groups are basic and can interact strongly with the acidic silica gel on the TLC plate, causing streaking.

    • Solution: Add a small amount (0.5-1%) of triethylamine or ammonia to your TLC mobile phase. This will neutralize the acidic sites on the silica, resulting in sharper, more defined spots and often improving the separation between the starting material and the product.

Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurity Major Impurity Formed Start->Impurity WorkupLoss Product Loss in Work-up Start->WorkupLoss CheckReagents Verify Reagent Purity (Hydrazine & Starting Material) LowYield->CheckReagents Is reagent quality certain? OptimizeCond Increase Reaction Time / Temperature (40-50°C) LowYield->OptimizeCond No ExcessHydrazine Use >2.0 eq. Hydrazine or Reverse Addition Impurity->ExcessHydrazine BrineWash Saturate Aqueous Phase with NaCl Before Extraction WorkupLoss->BrineWash CheckReagents->OptimizeCond Yes Success Problem Resolved OptimizeCond->Success ExcessHydrazine->Success BrineWash->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol or THF recommended as a solvent?

Ethanol, as a polar protic solvent, can stabilize the charged Meisenheimer intermediate and participate in proton transfer, potentially accelerating the reaction. THF is a polar aprotic solvent that effectively dissolves the reactants and also stabilizes the charged intermediate without interfering with the nucleophile.[5] The choice may depend on the scale of the reaction and the desired work-up procedure.

Q2: Is it necessary to add a base like triethylamine or potassium carbonate?

While not always strictly necessary, adding a non-nucleophilic base can be beneficial. The reaction produces one equivalent of hydrofluoric acid (HF). A base will neutralize this acidic byproduct, which can prevent potential side reactions or degradation of the acid-sensitive amine and hydrazine functionalities.[6] However, hydrazine itself is basic and can act as the acid scavenger. For optimal results, including a dedicated base like triethylamine (1.1 eq.) is a reasonable precaution.

Q3: What are the primary safety precautions for working with hydrazine?

Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves should be double-layered or a heavier glove like butyl rubber should be used). Have a quench solution (e.g., a dilute solution of sodium hypochlorite/bleach) ready to neutralize any spills.

Q4: Why is substitution favored at the C6 position instead of the C2 position, since both are ortho to the nitrogen?

Both the C2 and C6 positions are highly activated. In some cases, substitution can occur at both positions, leading to isomeric products. However, the existing 4-amino group can exert a subtle directing effect. Furthermore, steric hindrance can play a role, and one position may be slightly more accessible to the incoming nucleophile than the other. In practice, careful control of reaction conditions helps to favor the formation of a single major regioisomer.

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Ross, C. H., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Bak, J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

  • Al-Zaydi, S. A. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved from [Link]

Sources

Optimization

Side reactions and byproduct formation in 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine synthesis

Welcome to the technical support guide for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation. The guidance provided herein is grounded in established principles of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridine systems.

The synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine typically involves the reaction of a polyfluorinated pyridine precursor, such as 2,3,4,5,6-pentafluoropyridine, with a hydrazine source. The high degree of fluorination makes the pyridine ring highly susceptible to nucleophilic attack.[1][2] However, the reactivity of both the starting material and the hydrazine nucleophile can lead to a variety of side reactions and byproducts. This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected primary reaction pathway?

The primary reaction is a nucleophilic aromatic substitution (SNAr) where hydrazine displaces a fluorine atom on the polyfluorinated pyridine ring. In pentafluoropyridine, the initial substitution typically occurs at the 4-position (para to the nitrogen), which is the most electrophilic site.[3][4] Subsequent reaction steps would be required to introduce the amine group at the 4-position and hydrazine at the 6-position, likely involving a multi-step synthesis with protection and activation strategies.

FAQ 2: Why is my reaction yield consistently low?

Low yields can stem from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time, temperature, or the equivalents of hydrazine hydrate used.[5] However, the formation of side products is a more intricate problem that can significantly reduce the yield of the desired product. It is crucial to analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to identify the major byproducts.

FAQ 3: I am observing multiple products in my crude analysis. What are the likely side reactions?

The most common side reactions in the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine include:

  • Over-substitution: Hydrazine is a potent nucleophile and can react more than once with the polyfluorinated pyridine ring, leading to di- or even tri-substituted products.[1] This is especially prevalent if an excess of hydrazine is used or if the reaction is allowed to proceed for too long.

  • Formation of regioisomers: While the 4-position is generally the most reactive towards nucleophilic attack on pentafluoropyridine, substitution at the 2- and 6-positions (ortho to the nitrogen) can also occur, leading to a mixture of isomers that can be difficult to separate.[6]

  • Dimerization: The hydrazinyl-substituted pyridine product can potentially react with another molecule of the starting material to form dimeric byproducts.[7][8]

  • Ring opening/decomposition: Under harsh reaction conditions (e.g., high temperatures, strong bases), the highly electron-deficient pyridine ring can be susceptible to ring-opening or other decomposition pathways.

Troubleshooting Guide

Issue 1: Presence of a di-substituted byproduct.

Question: My mass spectrometry analysis shows a significant peak corresponding to the addition of two hydrazine groups to my pyridine starting material. How can I prevent this over-substitution?

Answer: Over-substitution is a classic challenge when working with highly reactive substrates and nucleophiles. To mitigate this, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess, but not a large excess, of hydrazine hydrate. A good starting point is 1.1 to 1.5 equivalents.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, which can improve selectivity for the mono-substituted product.

  • Slow Addition of Nucleophile: Adding the hydrazine hydrate solution dropwise to the solution of the fluoropyridine can help to maintain a low instantaneous concentration of the nucleophile, thereby disfavoring di-substitution.

Issue 2: Difficulty in separating the desired product from regioisomers.

Question: My NMR analysis suggests a mixture of isomers. How can I improve the regioselectivity of the initial substitution and what are the best methods for purification?

Answer: Achieving high regioselectivity is key to a clean synthesis.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of SNAr reactions.[9] Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options, to find the optimal conditions for your specific substrate.

  • Temperature Control: As with over-substitution, lower temperatures can enhance selectivity.

For purification of isomers:

  • Column Chromatography: Flash column chromatography on silica gel is often effective for separating regioisomers of fluorinated pyridines.[10] A gradient elution with a solvent system like hexanes/ethyl acetate is a common starting point.

  • Recrystallization: If the desired product and impurities have sufficiently different solubilities, recrystallization can be a highly effective purification technique.

Issue 3: Formation of a high molecular weight, insoluble byproduct.

Question: I am observing a significant amount of an insoluble solid in my reaction mixture that does not correspond to my starting material or desired product. What could this be and how can I avoid it?

Answer: This is often indicative of dimerization or polymerization.

  • Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can reduce the likelihood of intermolecular side reactions that lead to dimers and oligomers.

  • Protecting Groups: If dimerization is a persistent issue, consider a synthetic route that utilizes a protected form of hydrazine to moderate its reactivity. The protecting group can be removed in a subsequent step.

Issue 4: Product degradation during workup or purification.

Question: My product appears to be unstable and decomposes during aqueous workup or upon standing. What are the best practices for handling and purifying sensitive hydrazinylpyridines?

Answer: Hydrazinyl-substituted heterocycles can be sensitive to air, light, and acid.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]

  • Avoid Strong Acids: Acidic conditions can lead to the formation of pyridinium salts, which may have different solubility and stability profiles.[12] Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any acid.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to maximize its shelf life.

Experimental Protocols
General Procedure for the Synthesis of a Mono-hydrazinyl Fluoropyridine
  • To a solution of the polyfluoropyridine starting material (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[5]

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways
Diagram 1: Desired vs. Side Reaction Pathways

G cluster_0 Reaction Inputs cluster_1 Desired Pathway cluster_2 Side Reactions Start 2,3,5,6-Tetrafluoro-4-aminopyridine Desired 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (Mono-substitution) Start->Desired Controlled Conditions Over Di-hydrazinyl byproduct (Over-substitution) Start->Over Excess Hydrazine/ High Temp. Hydrazine Hydrazine (NH2NH2) Hydrazine->Desired Hydrazine->Over Dimer Dimeric Byproduct Desired->Dimer Reacts with Starting Material

Caption: Desired synthesis pathway versus common side reactions.

Diagram 2: Troubleshooting Workflow

G Start Low Yield or Impure Product Analysis Analyze Crude Mixture (LC-MS, NMR) Start->Analysis Identify Identify Major Byproduct(s) Analysis->Identify Over Over-substitution Detected Identify->Over Di-substituted peak Isomers Regioisomers Detected Identify->Isomers Isomeric peaks Dimer Dimer/Polymer Detected Identify->Dimer High MW peak Degradation Product Degradation Observed Identify->Degradation Multiple small peaks Sol_Over Reduce Hydrazine Stoichiometry Lower Temperature Slow Addition Over->Sol_Over Sol_Isomers Screen Solvents Optimize Temperature Purify via Chromatography Isomers->Sol_Isomers Sol_Dimer Lower Reaction Concentration Consider Protecting Group Strategy Dimer->Sol_Dimer Sol_Degradation Use Inert Atmosphere Avoid Acid Proper Storage Degradation->Sol_Degradation

Caption: A logical workflow for troubleshooting synthesis issues.

Quantitative Data Summary
ParameterRecommended RangeRationale
Hydrazine Hydrate (eq.) 1.1 - 1.5Minimizes over-substitution while driving the reaction to completion.
Reaction Temperature 0 °C to RefluxLower temperatures favor selectivity; higher temperatures increase reaction rate. Optimization is key.
Reaction Time 1 - 24 hoursMonitored by TLC/LC-MS to determine the point of maximum product formation before significant byproduct accumulation.

References

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Synthesis

Introduction Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3,5,6-Tetrafluoropyridin-4-amine and a hydrazine source. While straightforward in principle, this reaction is often plagued by challenges related to yield, selectivity, and purification.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in mechanistic principles and field-proven insights to help you navigate these common experimental hurdles.

Section 1: The Core Synthesis: Mechanistic Overview

Understanding the underlying reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom and the four fluorine atoms, is highly activated for nucleophilic attack.[1][2]

Hydrazine, a potent nucleophile, attacks one of the carbon atoms bearing a fluorine atom. The preferred sites for attack on a fluorinated pyridine ring are the positions para and ortho to the ring nitrogen, as these positions can best stabilize the negative charge of the intermediate.[3] In the case of 2,3,5,6-Tetrafluoropyridin-4-amine, the C2 and C6 positions are electronically favored. The reaction forms a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses by expelling a fluoride ion to restore aromaticity.

Caption: SNAr mechanism for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most frequent challenge and can stem from several interrelated factors. A systematic approach is crucial for diagnosis.

Troubleshooting_Yield decision decision action action start_node Low Yield Reported decision_reagents Reagents & Stoichiometry OK? start_node->decision_reagents Start Troubleshooting decision_solvent Solvent Choice Optimal? decision_reagents->decision_solvent Yes action_reagents Verify reagent purity. Use anhydrous hydrazine if possible. Optimize molar ratio (slight excess of hydrazine). decision_reagents->action_reagents No decision_temp Temperature Controlled? decision_solvent->decision_temp Yes action_solvent Switch to a polar aprotic solvent like ACN, DMF, or NMP. Ensure solvent is anhydrous. decision_solvent->action_solvent No decision_monitoring Reaction Monitored? decision_temp->decision_monitoring Yes action_temp Maintain strict temperature control. Perform temperature screening (e.g., 60°C, 80°C, 100°C). decision_temp->action_temp No action_byproducts Analyze for Byproducts (Di-substitution, Degradation) decision_monitoring->action_byproducts Yes action_monitoring Monitor by TLC/LC-MS to determine endpoint and check for stalling. decision_monitoring->action_monitoring No

Caption: Decision tree for troubleshooting low reaction yield.

A1.1: Reagent Quality and Stoichiometry

  • Hydrazine Source: Hydrazine is available as anhydrous or as a hydrate (e.g., hydrazine monohydrate). While hydrazine hydrate is commonly used for safety and convenience, the presence of water can sometimes interfere with the reaction or downstream processing.[4] If yields are poor, consider carefully using anhydrous hydrazine in an appropriate solvent under an inert atmosphere. Caution: Anhydrous hydrazine is highly toxic, volatile, and potentially explosive.[5]

  • Starting Material Purity: Ensure the 2,3,5,6-Tetrafluoropyridin-4-amine is of high purity. Impurities can interfere with the reaction.

  • Molar Ratio: A slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) is typically used to drive the reaction to completion. However, a large excess can promote the formation of di-substituted byproducts (see Q2).

A1.2: Solvent Selection

The choice of solvent is critical for SNAr reactions.

  • Recommended Solvents: Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO) are generally effective as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[6]

  • Solvents to Avoid: Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity. Non-polar solvents are generally poor choices as they cannot effectively stabilize the charged intermediate.

  • Anhydrous Conditions: Ensure your solvent is dry. Trace amounts of water can reduce the efficacy of the nucleophile.

A1.3: Temperature and Reaction Time

  • Temperature Control: SNAr reactions on activated rings are often exothermic. The reaction temperature needs to be carefully controlled. A common starting point is refluxing in a solvent like ethanol or heating in a higher-boiling aprotic solvent.[4] A typical range to explore is 60-120°C.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This prevents premature work-up (incomplete reaction) or excessive heating (degradation or side reactions).

ParameterRecommendationRationale
Hydrazine Equivalents 1.1 - 1.5 eq.Drives reaction to completion while minimizing di-substitution.
Solvent ACN, DMF, NMP (Anhydrous)Polar aprotic; stabilizes the Meisenheimer complex.
Temperature 60 - 120 °C (Screening advised)Balances reaction rate against potential for side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of hydrazine and other reagents.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

This byproduct is likely formed when the desired product, which still contains a reactive hydrazinyl group, acts as a nucleophile and attacks another molecule of the starting material.

  • Control Stoichiometry: This is the most critical factor. Avoid a large excess of the starting pyridine material. The ideal approach is the slow, controlled addition of the hydrazine solution to the solution of 2,3,5,6-Tetrafluoropyridin-4-amine. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution.

  • Lower Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can increase selectivity and reduce the rate of the second substitution.

  • Dilution: Conducting the reaction under more dilute conditions can also disfavor the bimolecular side reaction that leads to the di-substituted product.

Q3: The reaction seems to stall before all the starting material is consumed. What could be the cause?
  • Nucleophile Degradation: Hydrazine can degrade over long reaction times at elevated temperatures, especially if oxygen is present. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Precipitation: The product or a reaction intermediate may be precipitating out of solution, effectively removing it from the reaction mixture. Try a solvent in which all components are more soluble.

  • pH Change: The reaction generates HF, which will be protonating the basic amine and hydrazine groups. This can reduce the nucleophilicity of the remaining hydrazine. While often not necessary, the addition of a non-nucleophilic base (e.g., powdered K₂CO₃ or Cs₂CO₃) can sometimes be beneficial to scavenge the acid, though this must be carefully optimized to prevent other side reactions.

Q4: What are the best practices for isolating and purifying the final product?

The product contains both a primary amine and a hydrazine moiety, making it basic and potentially water-soluble.

  • Work-up: After cooling, the reaction mixture is typically poured into water or a saturated sodium bicarbonate solution to quench any unreacted reagents and neutralize acid. The product is then extracted into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Purification:

    • Column Chromatography: This is the most common method. Use silica gel with a gradient elution system, typically starting with a less polar mobile phase (e.g., Hexanes/EtOAc) and gradually increasing the polarity. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic product from tailing on the acidic silica gel.

    • Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Hexanes) can be an effective purification method.

Section 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above and serves as a robust starting point for your experiments.

Materials:

  • 2,3,5,6-Tetrafluoropyridin-4-amine (1.0 eq.)

  • Hydrazine monohydrate (1.2 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification glassware/equipment

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere.

  • Reagent Addition: Dissolve 2,3,5,6-Tetrafluoropyridin-4-amine in anhydrous ACN (approx. 0.2 M concentration). In a separate flask, prepare a solution of hydrazine monohydrate in ACN.

  • Reaction Initiation: Heat the solution of the tetrafluoropyridine to 80°C.

  • Controlled Addition: Add the hydrazine solution dropwise to the heated pyridine solution over 30-60 minutes using an addition funnel.

  • Reaction and Monitoring: Maintain the temperature at 80°C and stir vigorously. Monitor the reaction progress every hour by TLC or LC-MS.

  • Completion: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate.

    • Extract the aqueous mixture three times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate containing 0.5% Triethylamine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Section 4: Safety Considerations

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[5] Always handle in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorinated Pyridines: These compounds can be irritants and should be handled with care. Avoid inhalation and skin contact.

  • Reaction Conditions: The reaction may be exothermic. Use controlled addition and have a cooling bath available. High temperatures can increase pressure within a sealed system.

By implementing this structured troubleshooting approach and adhering to the optimized protocol, you can significantly improve the yield and purity of your 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine synthesis.

References

  • RSC Publishing. (2024).
  • ChemicalBook. 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis.
  • ResearchGate. (2025).
  • BenchChem. (2025). Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from Pentafluoropyridine: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • MDPI.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • ChemicalBook. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis.
  • WordPress. Safety Issues with Pyridine Ring Construction.
  • Google Patents. (2017).
  • PMC - NIH. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
  • GOV.UK. (2024). Pyridine: incident management.

Sources

Optimization

Stability issues of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine in different solvents

Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a highly functionalized pyridine derivative. The presence of a hydrazinyl group, an amino group, and electron-withdrawing fluorine atoms on the pyridine ring results in a complex reactivity profile. Understanding the stability of this compound in different solvent environments is critical for its successful application in research and development. The strong carbon-fluorine bonds generally contribute to increased metabolic stability by shielding the molecule from enzymatic oxidation.[1] However, the hydrazinyl and amino moieties can be susceptible to oxidation and other degradation pathways, particularly in the presence of air, moisture, or incompatible solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine?

A1: Due to the potential air and moisture sensitivity of the hydrazinyl group, it is recommended to store 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine under an inert atmosphere, such as argon or nitrogen.[2][3] The compound should be kept in a tightly sealed vial, preferably made of amber glass to protect it from light, and stored in a cool, dry, and dark place. For long-term storage, a desiccator or a glovebox is ideal.[4]

Q2: How does solvent polarity affect the stability of this compound?

A2: While specific data for this compound is limited, the stability of fluorinated pyridines can be influenced by solvent polarity.[5] Protic solvents, especially in the presence of trace impurities, could potentially participate in degradation reactions. It is advisable to use high-purity, anhydrous solvents for reactions and storage of solutions.

Q3: Is 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine susceptible to oxidation?

A3: Yes, the hydrazinyl group is known to be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures.[2] This can lead to the formation of various degradation products and a decrease in the purity of the compound. Therefore, handling the compound under inert conditions is crucial.

Q4: Can I use common laboratory solvents like methanol or ethanol with this compound?

A4: While alcohols are often used in reactions involving hydrazines, it is important to use anhydrous grades and consider the possibility of side reactions.[6] For instance, the hydrazinyl group could potentially react with residual aldehydes or ketones in the solvent, or the solvent could facilitate oxidative degradation. When using protic solvents, it is recommended to prepare solutions fresh and use them promptly.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Issue 1: I observe a color change in my solution of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine over time.

  • Question: Why is my solution turning yellow/brown?

  • Answer: A color change is often an indication of degradation. The hydrazinyl and amino groups on the pyridine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air, light, or the presence of metal ion contaminants.

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Handle the solid and prepare solutions in a glovebox or using Schlenk line techniques to minimize exposure to oxygen.[3][7]

    • Use high-purity, degassed solvents: Before use, sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Protect from light: Store solutions in amber vials or wrap the container with aluminum foil.

    • Check for contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents or metal catalysts.

Issue 2: My reaction is giving low yields or unexpected side products.

  • Question: What could be causing the poor outcome of my reaction?

  • Answer: The nucleophilicity of the hydrazinyl and amino groups can be influenced by the solvent and pH.[8] Furthermore, degradation of the starting material can lead to the formation of reactive intermediates that result in side products. The trifluorinated pyridine ring itself has a modified electronic structure that can affect its reactivity.[9]

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Before starting a reaction, confirm the purity of your 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine using a suitable analytical technique like HPLC or NMR.

    • Solvent Selection: Consider using aprotic, anhydrous solvents such as THF, dioxane, or acetonitrile. If a protic solvent is necessary, ensure it is of the highest purity and freshly opened or distilled.

    • Temperature Control: Run the reaction at the recommended temperature. Elevated temperatures can accelerate degradation.

    • pH Control: If applicable to your reaction, ensure the pH of the medium is controlled, as extreme pH values can promote decomposition.

Visualization of Potential Degradation and Experimental Workflow

To aid in understanding the potential stability issues and the recommended handling procedures, the following diagrams have been created.

cluster_degradation Proposed Oxidative Degradation Pathway A 2,3,5-Trifluoro-6- hydrazinylpyridin-4-amine B Oxidized Intermediates A->B [O] C Degradation Products (e.g., Diazene, N-oxides) B->C Further Reactions

Caption: Proposed oxidative degradation pathway for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (Inert Atmosphere) aliquot Aliquot into Vials start->aliquot stress Expose to Stress Conditions (e.g., Air, Light, Temp) aliquot->stress analyze Analyze at Time Points (HPLC, LC-MS) stress->analyze data Compare with Control (Stored under Inert Conditions) analyze->data conclusion Determine Stability Profile data->conclusion

Caption: Recommended workflow for assessing the stability of the compound.

Solvent Compatibility and Stability Summary

The following table provides a general guideline for the compatibility and expected stability of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine in common laboratory solvents. This is based on general chemical principles and the known reactivity of related compounds. Experimental verification is highly recommended.

SolventPolarityProtic/AproticExpected Stability (Short-term)Notes
Acetonitrile PolarAproticGoodRecommended for reactions and analysis. Use anhydrous grade.
Dichloromethane NonpolarAproticGoodEnsure it is free of acidic impurities.
Tetrahydrofuran (THF) PolarAproticGoodUse freshly distilled or inhibitor-free anhydrous grade to avoid peroxides.
N,N-Dimethylformamide (DMF) PolarAproticModerateCan contain amine impurities. Use high-purity grade.
Dimethyl Sulfoxide (DMSO) PolarAproticModerateHygroscopic; ensure anhydrous conditions.
Methanol/Ethanol PolarProticPoor to ModeratePotential for side reactions and oxidative degradation. Prepare fresh.
Water Very PolarProticPoorHigh risk of oxidation and other degradation pathways. Avoid for storage.

Experimental Protocol: Stability Assessment of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

This protocol outlines a general procedure for evaluating the stability of the compound in a chosen solvent.

Objective: To determine the stability of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine in a selected solvent under specific conditions (e.g., ambient temperature, exposure to air).

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • High-purity, anhydrous solvent of choice

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or glovebox

  • Amber glass vials with screw caps

  • Syringes and needles

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation of Stock Solution (Time 0):

    • Inside a glovebox or under a positive pressure of inert gas, accurately weigh a sample of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine into a clean, dry Schlenk flask.

    • Using a syringe, add the desired volume of degassed, anhydrous solvent to the flask to achieve the target concentration.

    • Stir the solution until the compound is fully dissolved. This is your stock solution.

  • Initial Analysis (Time 0):

    • Immediately take an aliquot of the stock solution and dilute it to a suitable concentration for analysis.

    • Analyze the sample by HPLC or LC-MS to determine the initial purity and peak area. This will serve as your baseline (T=0).

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into several amber glass vials.

    • For the control sample, seal the vial tightly under an inert atmosphere and store it in the dark at a low temperature (e.g., 4 °C).

    • For the test samples, expose them to the desired stress conditions (e.g., leave the vial open to the air, expose to ambient light, or place in a temperature-controlled chamber).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each test vial.

    • Prepare the samples for analysis in the same manner as the initial sample.

    • Analyze the samples by HPLC or LC-MS.

  • Data Analysis:

    • Compare the peak area of the parent compound in the test samples at each time point to the initial (T=0) peak area.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of the compound remaining at each time point.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

By following this guide, researchers can mitigate stability issues and ensure the reliability of their experimental results when working with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

References

  • A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5-74tqpydAp_Et1FdwozZzqTYu5WX9XRGtbVjAxpPfyof2HStjoJEqGoplyXS_FhSNBv_BVglb503ChJmJKz1akoctfW1GJuEnsFm2f7v_26tiDWbmG4OaDNjhR6hodIwnz8-uwfWv0H7faQL7ra41Y5Hn91e7dt0c0Sn6nhPrDO1Upxv9_WZrYX2nOfWAgQtX7dy_mTOWGDGZHIbdm7pvjH]
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry Europe. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202001355]
  • Air Sensitive Compounds. Ossila. [URL: https://www.ossila.com/pages/air-sensitive-compounds]
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp02931k]
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [URL: https://www.researchgate.net/publication/341318084_Understanding_the_Conformational_Behavior_of_Fluorinated_Piperidines_The_Origin_of_the_Axial-F_Preference]
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318357/]
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [URL: https://www.rug.nl/research/molecular-inorganic-chemistry/tools/links/documents/handling-of-air-sensitive-compounds.pdf]
  • Handling Air-Sensitive Reagents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/Techniques/Air_Moisture_Sensitive_Compounds.pdf]
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [URL: https://www.researchgate.net/publication/257850854_Synthesis_and_characterization_of_26-bis-hydrazinopyridine_and_its_conversion_to_26-bis-pyrazolylpyridines]
  • 2,3,5,6-TETRAFLUORO-4-HYDRAZINOPYRIDINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825220/]
  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. [URL: https://patents.google.
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [URL: https://www.researchgate.net/publication/231502422_Nucleophilic_Reactivities_of_Hydrazines_and_Amines_The_Futile_Search_for_the_a-Effect_in_Hydrazine_Reactivities]

Sources

Troubleshooting

Troubleshooting failed reactions involving 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Technical Support Center: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Our goal is to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (CAS No. 105252-94-6) is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex heterocyclic scaffolds. The trifluorinated pyridine ring offers enhanced metabolic stability, a desirable property in pharmaceutical candidates.[1] However, the unique electronic properties of this molecule—specifically the presence of multiple electron-withdrawing fluorine atoms and an electron-donating amino group—can present significant challenges in synthetic reactions. This guide will address common issues encountered during its use.

Physicochemical Properties & Handling

Proper storage and handling are critical to ensure the integrity of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine for your reactions.

PropertyValueSource
CAS Number 105252-94-6[2]
Molecular Formula C₅H₅F₃N₄[2]
Molecular Weight 178.12 g/mol [2]
Appearance Off-white to light yellow solid (typical)General chemical knowledge
Storage Store in a cool, dry, dark place under an inert atmosphere.General chemical handling

Expert Insight: Hydrazine derivatives can be sensitive to air and light. It is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to ambient conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered in reactions involving 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, with a focus on cyclocondensation reactions to form pyrazole derivatives, a common application for hydrazines.[3][4][5][6][7]

Q1: My cyclocondensation reaction with a 1,3-dicarbonyl compound is showing low to no yield. What are the likely causes?

A1: This is a common issue that can stem from several factors related to the unique structure of the starting material.

  • Reduced Nucleophilicity of the Hydrazine: The three electron-withdrawing fluorine atoms on the pyridine ring significantly decrease the electron density of the hydrazine moiety, making it a weaker nucleophile than non-fluorinated hydrazinopyridines. This can slow down or prevent the initial nucleophilic attack on the carbonyl carbon of the 1,3-dicarbonyl compound.[8][9]

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor for decomposition.

      • Use a Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen of the dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[10][11]

      • Solvent Choice: The polarity of the solvent can influence reaction rates.[12][13] Screen solvents like ethanol, isopropanol, or toluene to find the optimal medium for your specific substrates.

  • Purity of Starting Materials: Impurities in either the hydrazinopyridine or the dicarbonyl compound can inhibit the reaction.[12]

    • Troubleshooting:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or LC-MS.

      • Purification: If necessary, purify the starting materials before use. The hydrazinopyridine can be recrystallized, though care must be taken to avoid degradation.

  • Reaction Conditions: Suboptimal reaction time or reactant concentrations can lead to low yields.[12]

    • Troubleshooting:

      • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.

      • Adjust Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of one reagent may be beneficial. Experiment with a small excess of the dicarbonyl compound.

Q2: I'm observing the formation of multiple products, and my desired product is difficult to purify. What are the potential side reactions?

A2: The presence of multiple reactive sites on 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine can lead to the formation of byproducts.

  • Regioselectivity Issues: In reactions with unsymmetrical 1,3-dicarbonyl compounds, two different regioisomers of the resulting pyrazole can be formed. The electronic and steric environment of the carbonyl groups will influence which one is favored.

    • Troubleshooting:

      • Control Reaction Conditions: Temperature and solvent can influence the regioselectivity of the cyclization. Experiment with different conditions to favor the desired isomer.[14]

      • Stepwise Synthesis: In some cases, it may be beneficial to first form the hydrazone intermediate by reacting with one carbonyl group under milder conditions, and then induce cyclization under more forcing conditions.[15]

  • Reaction at the Amino Group: The 4-amino group is also nucleophilic and could potentially compete with the hydrazine in reactions, although the hydrazine is generally more reactive towards carbonyls.

  • Decomposition: Fluorinated pyridines can be susceptible to nucleophilic substitution, especially at elevated temperatures. The solvent or other nucleophiles present in the reaction mixture could potentially displace one of the fluorine atoms, leading to byproducts.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your reactions.

TroubleshootingWorkflow start Low or No Product Yield check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Materials (Recrystallization, Chromatography) purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->start temp Adjust Temperature optimize_conditions->temp time Adjust Reaction Time optimize_conditions->time conc Adjust Concentration optimize_conditions->conc conditions_ok Yield Improved? temp->conditions_ok time->conditions_ok conc->conditions_ok change_catalyst Screen Catalysts (e.g., Acetic Acid, PTSA) conditions_ok->change_catalyst No success Successful Reaction conditions_ok->success Yes catalyst_ok Yield Improved? change_catalyst->catalyst_ok change_solvent Screen Solvents (Ethanol, Toluene, etc.) catalyst_ok->change_solvent No catalyst_ok->success Yes solvent_ok Yield Improved? change_solvent->solvent_ok solvent_ok->success Yes consult Consult Further Literature or Technical Support solvent_ok->consult No

Caption: A logical workflow for troubleshooting low yields.

Detailed Experimental Protocol: Cyclocondensation with Acetylacetone

This protocol provides a starting point for the synthesis of the corresponding pyrazole derivative.

Reaction: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine + Acetylacetone → 3,5-dimethyl-1-(4-amino-3,5,6-trifluoropyridin-2-yl)-1H-pyrazole

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (or other solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

  • Add ethanol to dissolve or suspend the starting material.

  • Add acetylacetone to the mixture.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of a Potential Side Reaction

In the presence of a strong base or at high temperatures, the formation of azines is a possible side reaction between two molecules of the hydrazinopyridine and any trace aldehyde/ketone impurities.

SideReaction reagent1 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine H2N-NH-Py-NH2 intermediate Hydrazone Intermediate reagent1->intermediate reagent2 Aldehyde/Ketone Impurity R-C(=O)-R' reagent2->intermediate side_product Azine Side Product Py-NH-N=C(R)-N=NH-Py intermediate->side_product reagent3 Another molecule of Hydrazinopyridine reagent3->side_product

Caption: Formation of an azine side product.

Conclusion

Working with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine requires a systematic and informed approach. By understanding the electronic effects of the fluorine substituents and by carefully controlling reaction conditions, researchers can overcome the challenges associated with its use. This guide provides a foundation for troubleshooting common issues, but as with any complex synthesis, further optimization may be necessary for specific substrates and desired outcomes.

References

  • A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Benchchem.
  • Troubleshooting common issues in substituted pyridine synthesis. Benchchem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
  • Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ResearchGate.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Figshare.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Proposed mechanism for the cyclocondensation reaction between... ResearchGate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • 105252-94-6 | MFCD01862074 | 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. Aaronchem.
  • Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate.

Sources

Optimization

Technical Support Center: Purity Assessment of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Introduction: Welcome to the technical support guide for the analytical assessment of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This molecule is a highly functionalized pyridine derivative, and its unique structure, i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analytical assessment of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This molecule is a highly functionalized pyridine derivative, and its unique structure, incorporating a hydrazine moiety and multiple fluorine atoms, makes it a valuable building block in pharmaceutical and agrochemical research.[1] The presence of reactive groups like the hydrazine and the amine necessitates stringent purity control, as impurities can significantly impact downstream reaction yields, biological activity, and safety profiles.

This guide provides field-proven methodologies and troubleshooting advice for the most common and effective analytical techniques used to determine the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity Analysis

HPLC is the workhorse method for purity determination of non-volatile, polar organic molecules like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. A Reversed-Phase (RP-HPLC) setup is typically the most effective approach.

Experimental Protocol: RP-HPLC with UV Detection
  • Column Selection: A C18 (octadecyl) column is the recommended starting point due to its versatility.

    • Rationale: The nonpolar stationary phase will effectively retain the aromatic pyridine core, while the polar mobile phase allows for the elution of this hydrophilic compound.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a mobile phase modifier. By keeping the pH low, it ensures that the amine and hydrazine groups are consistently protonated, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica-based column packing.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times, as viscosity and partitioning equilibrium are temperature-dependent.[3]

    • Detection: UV at 254 nm.

    • Gradient Elution: A gradient is recommended to ensure that any impurities with significantly different polarities are eluted effectively.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water. This ensures compatibility with the initial mobile phase conditions.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[4]

  • System Suitability: Before running samples, inject a standard solution five times and verify the following:

    • Retention Time RSD: < 1%

    • Peak Area RSD: < 2%

    • Tailing Factor: 0.9 - 1.5

    • Theoretical Plates: > 2000

HPLC Troubleshooting FAQ

Q1: My main peak is tailing or fronting. What is causing this?

  • A: Peak tailing is often caused by secondary interactions between the basic amine/hydrazine groups and acidic silanol groups on the column packing.[2] Ensure your mobile phase pH is low enough (e.g., using formic or trifluoroacetic acid) to keep these groups protonated. Tailing can also result from column overload; try diluting your sample. Peak fronting is less common but can occur if the sample is dissolved in a solvent much stronger than the initial mobile phase or if the column is overloaded.

Q2: I am observing drifting retention times in my analytical sequence.

  • A: The most common causes are insufficient column equilibration time between injections and changes in mobile phase composition or column temperature.[3][5] Ensure your gradient program includes a sufficient re-equilibration step (at least 5-10 column volumes). Verify that your mobile phase reservoirs are not running low and that the pump is functioning correctly.[3][4] Temperature fluctuations of even 1 °C can alter retention times, so a column oven is highly recommended.[3]

Q3: Unexpected "ghost" peaks are appearing in my chromatogram.

  • A: Ghost peaks can arise from several sources. They may be late-eluting components from a previous injection, which is common when a steep gradient is not followed by a sufficient high-organic wash. Contaminants in the mobile phase or from the sample preparation steps (e.g., plasticizers from tubes) are also a possibility. Running a blank gradient (injecting only your sample solvent) can help diagnose the source.[2]

Q4: The system backpressure is unusually high.

  • A: High backpressure typically indicates a blockage.[5] This is most often caused by a clogged column inlet frit due to particulate matter from unfiltered samples. Other causes include buffer precipitation (if using phosphate buffers with high organic content) or a blockage elsewhere in the system tubing.[2][5] Try reversing and flushing the column (disconnect it from the detector first) or replacing the in-line filter.

Data Summary: HPLC
ParameterRecommended Value/TypeRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for aromatic systems.
Mobile Phase A: 0.1% HCOOH in H₂O, B: ACNAcid modifier for improved peak shape.[2]
Detection UV, 254 nmStrong absorbance expected from the pyridine ring.
Temperature 30 °CEnsures reproducible retention times.[3]
Workflow Diagram: HPLC Troubleshooting

HPLC_Troubleshooting start Poor Chromatogram peak_shape Peak Shape Issue (Tailing/Fronting) start->peak_shape retention Retention Time Drift start->retention pressure Pressure Issue (High/Low) start->pressure resolution Poor Resolution start->resolution sol_overload Check Sample Concentration (Dilute Sample) peak_shape->sol_overload Fronting or Tailing ph_check Check Mobile Phase pH (Adjust Additive) peak_shape->ph_check Tailing temp_check Check Column Temp. (Use Oven) retention->temp_check mp_prep Check Mobile Phase (Remake/Degas) retention->mp_prep equilibration Increase Equilibration Time retention->equilibration leak_check Check for Leaks (Tighten Fittings) pressure->leak_check Low Pressure frit_block Column/Frit Blockage (Backflush/Replace) pressure->frit_block High Pressure gradient_opt Optimize Gradient (Shallower Slope) resolution->gradient_opt column_chem Try Different Column (e.g., Phenyl-Hexyl) resolution->column_chem

Caption: A decision tree for troubleshooting common HPLC issues.

Section 2: GC-MS for Volatile Impurity Identification

Direct analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine by GC is challenging due to its low volatility and the thermal instability of the hydrazine group. However, GC-MS is an excellent tool for identifying potential volatile impurities from the synthesis (e.g., residual solvents or starting materials) and can be used for the main compound after derivatization.

Experimental Protocol: GC-MS with Silylation
  • Derivatization (Mandatory):

    • In a clean, dry vial, dissolve ~0.5 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Rationale: Silylation replaces the active hydrogens on the amine and hydrazine groups with trimethylsilyl (TMS) groups. This blocks polar interactions, increases thermal stability, and makes the molecule volatile enough for GC analysis. Using anhydrous solvent is critical as moisture will consume the derivatizing reagent.[6]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Column: DB-5ms or similar nonpolar column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Rationale: EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[7]

    • Mass Range: 50 - 550 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

GC-MS Troubleshooting FAQ

Q1: I am not seeing a peak for my derivatized compound.

  • A: This usually points to an issue with the derivatization step or thermal degradation. First, confirm the reaction was successful by analyzing a well-behaved standard. Ensure your pyridine solvent was truly anhydrous, as water rapidly quenches the MSTFA reagent.[6] If the reaction is fine, the compound may be degrading in the high-temperature GC inlet. Try lowering the inlet temperature.

Q2: My mass spectrum is complex and difficult to interpret.

  • A: The spectrum will show the TMS-derivatized molecule. Expect to see a molecular ion peak (M⁺) and characteristic fragments. For TMS derivatives, a prominent peak at m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of successful silylation. The fragmentation of the pyridine ring can also provide structural clues.[8] Look for losses of TMS groups, fluorine, or parts of the hydrazine side chain.

Data Summary: GC-MS
ParameterExpected ObservationRationale/Interpretation
Molecular Ion (M⁺) Dependent on # of TMS groupsConfirms the mass of the derivatized analyte.
Key Fragment 1 m/z 73Diagnostic for a TMS derivative.
Key Fragment 2 [M-15]⁺Loss of a methyl group from a TMS moiety.
Key Fragment 3 Fragments from pyridine ringCan help confirm the core structure.[8]
Workflow Diagram: GC-MS Derivatization and Analysis

GCMS_Workflow start Sample of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine dissolve Dissolve in Anhydrous Pyridine start->dissolve derivatize Add MSTFA Reagent Heat at 60°C dissolve->derivatize inject Inject into GC-MS derivatize->inject analyze Analyze Data: - Check for m/z 73 - Identify Molecular Ion - Evaluate Fragmentation inject->analyze result Purity Profile of Volatiles & Derivatized Analyte analyze->result

Caption: A procedural flowchart for GC-MS analysis via silylation.

Section 3: NMR Spectroscopy for Definitive Structure and Quantification

NMR is an indispensable tool for the analysis of this compound. It provides unambiguous structural confirmation and can be used as a primary method for purity determination (Quantitative NMR or qNMR) without requiring reference standards for the impurities. ¹⁹F NMR is particularly powerful given the three fluorine atoms in the molecule.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it will solubilize the polar compound and slow down the proton exchange of the -NH and -NH₂ groups, resulting in sharper signals compared to solvents like D₂O or CD₃OD.

  • ¹H NMR:

    • Acquire a standard proton spectrum. The single aromatic proton on the pyridine ring will likely appear as a multiplet due to coupling with the three fluorine atoms. The amine and hydrazine protons will appear as distinct, exchangeable signals.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is the most direct way to assess purity related to fluorinated species.

    • Rationale: You should observe three distinct signals, one for each unique fluorine environment. The presence of additional signals in the ¹⁹F spectrum is a highly sensitive indicator of fluorinated impurities. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for identifying isomers or degradation products.[9][10]

  • Quantitative NMR (qNMR):

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

NMR Troubleshooting FAQ

Q1: The -NH and -NH₂ proton signals in my ¹H NMR are very broad or not visible.

  • A: This is common and is due to chemical exchange with trace amounts of water in the solvent or quadrupolar broadening from the ¹⁴N nucleus. Using a very dry solvent like DMSO-d₆ helps. Sometimes, gentle heating of the sample can sharpen these peaks, but it can also accelerate degradation.

Q2: How can I use NMR to identify an unknown impurity?

  • A: If you see a set of unknown peaks, first determine their relative integration in the ¹H spectrum. Then, use 2D NMR experiments. A COSY experiment will show which protons are coupled to each other, helping to build fragments. An HSQC experiment will correlate protons to their directly attached carbons, and an HMBC will show longer-range (2-3 bond) H-C correlations, which is key for piecing the full structure together.

Data Summary: Expected NMR Characteristics
NucleusExpected ObservationInformation Gained
¹H 1 aromatic H (multiplet), distinct NH/NH₂ signalsConfirms basic proton framework, allows for quantification.
¹³C 5 signals for pyridine ring carbonsConfirms carbon backbone. C-F couplings will be visible.
¹⁹F 3 distinct signals (multiplets if not decoupled)Highly sensitive confirmation of fluorination pattern and detection of fluorinated impurities.[9]
Workflow Diagram: NMR Analysis Strategy

NMR_Strategy start Purity & Structure Question routine_check Routine Purity Check? start->routine_check structure_id Structure Confirmation or Impurity ID? start->structure_id qnmr Run ¹H qNMR with Internal Standard routine_check->qnmr Yes nmr_1d Acquire ¹H, ¹³C, ¹⁹F NMR structure_id->nmr_1d Yes purity_calc Calculate Purity from Integrals qnmr->purity_calc nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Structure Ambiguous structure_solve Elucidate Structure from 1D/2D Data nmr_1d->structure_solve Structure Clear nmr_2d->structure_solve

Sources

Troubleshooting

Refinement of protocols for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives

Technical Support Center: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine and its derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives

Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with highly functionalized pyridine scaffolds. We will delve into the critical aspects of the synthetic protocols, address common experimental hurdles with robust troubleshooting strategies, and provide detailed, field-tested methodologies. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when approaching the synthesis of these complex heterocyclic amines.

Q1: What is the most common synthetic strategy for introducing the hydrazinyl group onto a polyfluorinated pyridine ring?

The most prevalent and effective method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a suitable polyfluoropyridine precursor, such as 2,3,5,6-tetrafluoropyridine, with hydrazine monohydrate.[1] The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring, making it susceptible to attack by the nucleophilic hydrazine. The reaction is typically performed in a protic solvent like n-propanol or ethanol at elevated temperatures.[1][2]

Q2: Why is regioselectivity a concern in these syntheses, and how can it be controlled?

Regioselectivity is a significant challenge because multiple positions on the pyridine ring are activated for substitution. In unsymmetrical pyridines, the reaction can yield a mixture of isomers, with the outcome dependent on the steric and electronic properties of both the pyridine and the incoming nucleophile.[3][4] For instance, in the hydrazination of 2,3,5,6-tetrafluoropyridine, the substitution preferentially occurs at the 6-position due to the activating effect of the nitrogen atom. Directing groups can be employed, but their installation and removal add steps to the synthesis.

Q3: My reaction yield is consistently low. What are the primary factors that could be responsible?

Low yields in fluorinated pyridine synthesis can stem from several factors:

  • Substrate Reactivity: Pyridine rings bearing multiple strong electron-withdrawing groups can sometimes exhibit lower reactivity or be prone to side reactions.[3][4]

  • Incompatible Functional Groups: The reaction conditions may not be compatible with certain functional groups, such as free amines, alcohols, or carboxylic acids, which can either react with the starting materials or be unstable under the reaction conditions.[3][4]

  • Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to product decomposition or the formation of undesired byproducts.[5]

  • Hydrolysis: During aqueous workup or concentration, aminopyridine derivatives can be susceptible to hydrolysis, forming the corresponding pyridone byproducts.[6]

Q4: How can I effectively monitor the progress of the hydrazination reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting polyfluoropyridine and the more polar hydrazinylpyridine product. The reaction is considered complete when the starting material spot is no longer visible by TLC analysis.

Q5: What are the critical safety precautions when working with hydrazine and fluorinated pyridines?

  • Hydrazine: Hydrazine and its hydrates are highly toxic, corrosive, and potentially carcinogenic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fluorinated Reagents: Many fluorinated organic compounds are volatile and can be toxic. Avoid inhalation and skin contact.

  • Reaction Exotherms: The initial addition of hydrazine can be exothermic. It is advisable to add the reagent dropwise, especially on a larger scale, and use an ice bath to control the temperature if necessary.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reagent Activity: The hydrazine may have degraded.1. Use fresh, high-purity hydrazine monohydrate. Confirm the concentration of the hydrate if it is an aqueous solution.
2. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur if too high.2. Optimize the reaction temperature. For a typical hydrazination of tetrafluoropyridine, heating to 80°C is a good starting point.[1] If no reaction occurs, incrementally increase the temperature while monitoring by TLC.
3. Solvent Issues: The solvent may not be appropriate, or it might contain water, which can interfere with the reaction.3. Ensure the use of an appropriate, dry solvent (e.g., n-propanol, ethanol).[1][2] If side reactions with the solvent are suspected (e.g., alcohol displacement of fluorine), consider a more inert solvent like dioxane.[7]
Formation of Multiple Products / Isomers 1. Lack of Regiocontrol: The starting material has multiple reactive sites, leading to a mixture of constitutional isomers.1. This is an inherent challenge.[3][4] Purification by column chromatography or fractional crystallization may be necessary. For future syntheses, consider a different starting material with blocking groups to direct the substitution to the desired position.
2. Over-reaction: Substitution of more than one fluorine atom by hydrazine may occur.2. Control the stoichiometry carefully. Use a slight excess of hydrazine, but avoid a large excess. Monitor the reaction closely by TLC and stop it once the desired product is the major component.
Difficult Product Purification 1. Tautomerism: The product may exist as a mixture of tautomers, which can appear as multiple spots on TLC or cause peak broadening in NMR spectra, making purification difficult.[8]1. Derivatization: Convert the tautomeric mixture into a single derivative (e.g., by acylation or sulfonylation) that is easier to purify via chromatography. The protecting group can be removed in a subsequent step.[8]
2. Inseparable Impurities: Byproducts may have similar polarity to the desired product.2. Recrystallization: Systematically screen different solvents for recrystallization, as this can be highly effective for removing closely related impurities.[8]
3. Residual Starting Material: The reaction may not have gone to completion.3. Chromatography: Carefully optimize the mobile phase for column chromatography to improve separation between the less polar starting material and the more polar product.
Product Decomposition During Workup 1. Hydrolysis to Pyridone: The amino or hydrazinyl group can be hydrolyzed under acidic or basic aqueous conditions, especially with heating.[6]1. Perform the aqueous workup at low temperatures. Use a mild base (e.g., sodium bicarbonate solution) for neutralization. Avoid prolonged heating during solvent evaporation from aqueous layers.
2. Air Oxidation: Hydrazine derivatives can be sensitive to air oxidation.2. If the product is found to be unstable, consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Workflow and Troubleshooting

To better illustrate the process, the following diagrams outline the general synthetic workflow and a decision tree for troubleshooting common issues.

G cluster_prep Phase 1: Preparation cluster_workup Phase 2: Workup & Isolation cluster_purify Phase 3: Purification start Start: 2,3,5,6-Tetrafluoropyridine reagents Add Hydrazine Monohydrate in n-Propanol start->reagents reaction Heat Reaction Mixture (e.g., 80°C, 2h) reagents->reaction monitor Monitor by TLC reaction->monitor quench Cool & Remove Solvent (Reduced Pressure) monitor->quench extract Partition between EtOAc and Water quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Crude Product dry->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify final Final Product: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivative purify->final G start Low Yield or Complex Mixture? cause1 Check Reaction Conditions: - Temperature? - Time? - Reagent Quality? start->cause1 Yes cause2 Multiple Isomers or Side Products? start->cause2 No, but mixture is complex cause3 Broad Peaks (NMR) or Streaking (TLC)? start->cause3 No, yield is good but purification is difficult sol1 Optimize Temp/Time. Use Fresh Reagents. cause1->sol1 sol2a Optimize Stoichiometry. Improve Temp Control. cause2->sol2a Yes sol2b Purify via Chromatography. Consider Recrystallization. cause2->sol2b No, single desired product with impurities sol3 Suspect Tautomerism. Attempt Derivatization for easier purification. cause3->sol3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2,3,5-trifluoro-6-hydrazinopyridine, adapted from established procedures. [1]Researchers should adapt this protocol based on their specific substrate and laboratory equipment.

Objective: To synthesize 2,3,5-trifluoro-6-hydrazinopyridine from 2,3,5,6-tetrafluoropyridine.

Materials and Reagents:

  • 2,3,5,6-Tetrafluoropyridine

  • Hydrazine monohydrate (~98%)

  • n-Propanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 2,3,5,6-tetrafluoropyridine (e.g., 10.0 g, 66.2 mmol).

  • Reagent Addition: To the flask, add 100 mL of n-propanol. While stirring, add hydrazine monohydrate (e.g., 12.0 mL, ~247 mmol) dropwise at room temperature.

  • Reaction: Heat the resulting mixture to 80°C using a heating mantle or oil bath. Maintain this temperature and allow the reaction to stir for approximately 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase) until the starting tetrafluoropyridine spot is consumed.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the n-propanol and excess hydrazine under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to obtain the pure 2,3,5-trifluoro-6-hydrazinopyridine.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH). [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. [Link]

Sources

Optimization

Managing the reactivity of the amino and hydrazinyl groups in 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chemical reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chemical reactivity of this highly functionalized pyridine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you manage the distinct reactivity of the C4-amino and C6-hydrazinyl groups, enabling selective functionalization and minimizing side reactions.

Introduction: The Challenge of Selectivity

2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a valuable building block in medicinal chemistry, offering multiple points for diversification. The electron-deficient nature of the trifluorinated pyridine ring, combined with the presence of two distinct nucleophilic centers—a primary aromatic amine (C4-NH₂) and a hydrazine moiety (C6-NHNH₂), presents a unique set of challenges and opportunities. The key to successful synthetic campaigns utilizing this scaffold lies in understanding and controlling the chemoselectivity of these two groups. This guide will equip you with the knowledge to do just that.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in reactivity between the 4-amino and 6-hydrazinyl groups on this pyridine scaffold?

A1: The primary difference lies in their nucleophilicity and the effect of pH on their reactivity. Generally, the terminal nitrogen of the hydrazinyl group is more nucleophilic than the aromatic amino group. This is often referred to as the "alpha effect," where the presence of an adjacent heteroatom with a lone pair of electrons enhances nucleophilicity.

However, the reactivity can be significantly modulated by pH.[1] Under acidic conditions, the more basic pyridine ring nitrogen and the amino group are likely to be protonated, which deactivates them towards electrophiles. The hydrazinyl group, being less basic than the amino group, may remain partially unprotonated and thus more reactive. Conversely, under basic conditions, both groups are deprotonated and can react.

Q2: I am observing multiple products in my reaction. What are the likely side reactions?

A2: With two nucleophilic sites, several side reactions are possible:

  • Di-substitution: The electrophile reacts with both the amino and hydrazinyl groups.

  • Intramolecular Cyclization: If the electrophile has a second reactive site, intramolecular cyclization can occur, leading to fused ring systems.

  • Reaction with the Pyridine Ring: The fluorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), especially at elevated temperatures or with strong nucleophiles. This can lead to dimerization or reaction with other nucleophiles present in the mixture.[2]

  • Oxidation of the Hydrazine: Hydrazine moieties can be susceptible to oxidation, especially in the presence of air or certain metal catalysts.[2]

Q3: How can I selectively react with the hydrazinyl group in the presence of the amino group?

A3: To favor reaction at the more nucleophilic hydrazinyl group, you can:

  • Control Stoichiometry: Use of approximately one equivalent of the electrophile will favor reaction at the more reactive site.

  • pH Control: Performing the reaction under neutral to slightly acidic conditions can protonate and deactivate the more basic 4-amino group, allowing the hydrazinyl group to react preferentially.[1]

  • Protect the Amino Group: Employing an orthogonal protecting group strategy is the most robust method for ensuring selectivity.

Q4: What is an "orthogonal protecting group strategy" and how does it apply here?

A4: An orthogonal protecting group strategy uses protecting groups that can be removed under different conditions.[3][4][5] For this molecule, you could protect the amino group with a group stable to the conditions needed to react the hydrazinyl group, and vice-versa. For example, you could use an acid-labile protecting group for one and a base-labile or hydrogenation-labile group for the other.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Reactions
Potential Cause Suggested Solution Scientific Rationale
Degraded Starting Material Verify the purity of your 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine via NMR or LC-MS. If impure, consider purification. Always use freshly opened or properly stored reagent under an inert atmosphere.[2]Hydrazine derivatives can be prone to oxidation and decomposition. Impurities can inhibit the reaction or lead to unwanted side products.
Inappropriate pH For reactions targeting the hydrazinyl group, like pyrazole synthesis, neutral to mildly acidic conditions are often optimal. A catalytic amount of acetic acid can be beneficial. Avoid strongly basic conditions.[2]The reaction mechanism, often involving nucleophilic attack and dehydration, is highly sensitive to pH. Strong bases can deprotonate other species, leading to side reactions.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the heat. However, be cautious as high temperatures can promote SNAr on the pyridine ring.[2]Many reactions require thermal energy to overcome the activation barrier. However, excessive heat can activate undesired reaction pathways.
Issue 2: Formation of Multiple Products (Lack of Selectivity)
Potential Cause Suggested Solution Scientific Rationale
Reaction at Both Amino and Hydrazinyl Groups 1. Protect one group: Use a protecting group on the 4-amino group (e.g., Boc) before reacting the hydrazinyl group. 2. Control stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the electrophile.Protecting one group physically prevents it from reacting, offering the highest level of selectivity.[5] Controlling stoichiometry favors reaction at the most nucleophilic site.
Nucleophilic Substitution on the Pyridine Ring 1. Use non-nucleophilic solvents and bases. 2. Avoid prolonged high temperatures. 3. Ensure the absence of other strong nucleophiles.The electron-withdrawing fluorine atoms make the pyridine ring susceptible to nucleophilic attack. Minimizing the presence of strong nucleophiles and harsh conditions can prevent this side reaction.[2]
Formation of Pyrazole Regioisomers When using an unsymmetrical 1,3-dicarbonyl compound for pyrazole synthesis, separation of isomers by chromatography may be necessary.The two carbonyl groups of the dicarbonyl compound have different electrophilicities, leading to two possible cyclization pathways.[2]

Experimental Protocols

Protocol 1: Selective Protection of the 4-Amino Group with a Boc Group

This protocol describes the selective protection of the 4-amino group. Due to the generally higher nucleophilicity of the hydrazinyl group, careful control of reaction conditions is crucial.

Materials:

  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (1.0 equiv.) in CH₂Cl₂ or THF.

  • Add TEA or DIPEA (1.5 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equiv.) in the same solvent.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(tert-butoxycarbonyl)amino-2,3,5-trifluoro-6-hydrazinylpyridine.

Causality Behind Experimental Choices:

  • Low Temperature and Slow Addition: Adding the (Boc)₂O slowly at a reduced temperature helps to control the exotherm of the reaction and improves selectivity for the less nucleophilic amino group over the more nucleophilic hydrazinyl group.

  • Base: A non-nucleophilic base like TEA or DIPEA is used to neutralize the acid formed during the reaction without competing as a nucleophile.[6]

Protocol 2: Synthesis of a Pyrazole Derivative via Reaction with the Hydrazinyl Group

This protocol details the reaction of the hydrazinyl group with a 1,3-dicarbonyl compound to form a pyrazole, a common transformation for hydrazines.[7][8][9][10][11] This should be performed on the Boc-protected intermediate from Protocol 1 to ensure selectivity.

Materials:

  • 4-(tert-butoxycarbonyl)amino-2,3,5-trifluoro-6-hydrazinylpyridine (from Protocol 1)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 equiv.)

  • Ethanol or Acetic Acid

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected starting material (1.0 equiv.) in ethanol.

  • Add the 1,3-dicarbonyl compound (1.1 equiv.).

  • Add a catalytic amount of acetic acid (optional, can improve reaction rate).

  • Heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Deprotection of the Boc Group:

  • The Boc group can be removed by treating the purified pyrazole derivative with an acid such as trifluoroacetic acid (TFA) in CH₂Cl₂ or with HCl in dioxane.[12]

Visualizing Reaction Pathways

To better understand the management of reactivity, the following diagrams illustrate the key decision points and reaction pathways.

selective_reaction cluster_uncontrolled Uncontrolled Reaction cluster_controlled_hydrazinyl Selective Reaction at Hydrazinyl Group cluster_controlled_amino Selective Reaction at Amino Group start 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine mixture Mixture of Products (Di-acylation, N4-acylation, N6-acylation) start->mixture No Protecting Group protect_amino 1. Protect Amino Group (Boc) 2. React with Electrophile start->protect_amino Protocol 1 protect_hydrazinyl Protect Hydrazinyl Group (Requires specific protecting group) start->protect_hydrazinyl Advanced Strategy reagent Electrophile (e.g., Acyl Chloride) reagent->mixture reagent->protect_hydrazinyl reagent_dicarbonyl 1,3-Dicarbonyl reagent_dicarbonyl->protect_amino hydrazinyl_product Selective Hydrazinyl Functionalization protect_amino->hydrazinyl_product Protocol 2 amino_product Selective Amino Functionalization protect_hydrazinyl->amino_product

Caption: Decision workflow for selective functionalization.

Caption: Key experimental variables for controlling reactivity.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine and Other Hydrazinopyridines: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing drug-like properties. This guide provides an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing drug-like properties. This guide provides an in-depth comparative analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine against its non-fluorinated and monofluorinated analogs. We will explore the profound impact of fluorine substitution on physicochemical properties, chemical reactivity, and potential biological activity, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Hydrazinopyridine Scaffold and the Fluorine Advantage

Hydrazinopyridines are a privileged class of intermediates in drug discovery, serving as versatile building blocks for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapies. The hydrazine moiety is a key functional group that can be readily derivatized to form hydrazones, pyrazoles, and other heterocyclic systems, enabling the exploration of vast chemical space.

The introduction of fluorine atoms to the pyridine ring can dramatically alter a molecule's properties. Fluorine's high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen and the nucleophilicity of the amino and hydrazinyl groups.[1] Furthermore, the substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase lipophilicity, which influences cell permeability and pharmacokinetic profiles.[2] This guide will focus on a comparative evaluation of the following compounds:

  • Compound 1: 6-Hydrazinylpyridin-4-amine (Non-fluorinated analog)

  • Compound 2: 5-Fluoro-6-hydrazinylpyridin-4-amine (Monofluorinated analog)

  • Compound 3: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (Target compound)

Physicochemical Properties: A Comparative Overview

The degree of fluorination is expected to have a significant and predictable impact on the key physicochemical properties of the hydrazinopyridine scaffold.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
1 (Non-fluorinated)C₅H₈N₄124.14~6.5~0.2
2 (Monofluorinated)C₅H₇FN₄142.13~5.0~0.5
3 (Trifluorinated)C₅H₅F₃N₄178.12~2.5~1.1

Predicted pKa and LogP values are estimations based on the known effects of fluorine substitution on the pyridine ring. Experimental verification is recommended.

The strong electron-withdrawing nature of the fluorine atoms is predicted to significantly decrease the basicity of the pyridine nitrogen in Compound 3 compared to Compounds 1 and 2.[1] This has profound implications for drug design, as it will influence the ionization state of the molecule at physiological pH, affecting solubility, receptor binding, and off-target activities.

Increased fluorination is also expected to increase lipophilicity, as reflected in the predicted LogP values. While this can improve membrane permeability, it may also impact aqueous solubility and introduce challenges related to formulation and potential off-target hydrophobic interactions.

Synthesis of Hydrazinopyridines: A General Protocol

The synthesis of hydrazinopyridines typically involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine with hydrazine hydrate.[3][4][5][6] The reactivity of the starting chloropyridine is influenced by the electronic effects of the other substituents on the ring.

Experimental Protocol: Synthesis of Hydrazinopyridines

This protocol outlines a general method for the synthesis of the three comparative compounds.

Diagram of the Synthetic Workflow:

A Starting Chloropyridine (e.g., 2,3,5-Trifluoro-6-chloro -pyridin-4-amine) D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol, n-Butanol) C->D E Reflux (e.g., 100°C, 24-48h) D->E F Work-up (Extraction with Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H Final Hydrazinopyridine Product G->H

Caption: General workflow for the synthesis of hydrazinopyridines.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting chloropyridine (1.0 eq).

  • Addition of Reagents: Add a suitable solvent such as ethanol or n-butanol (10 volumes) followed by the slow addition of hydrazine hydrate (5-10 eq).[3][4]

  • Reaction: Heat the reaction mixture to reflux (typically 100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired hydrazinopyridine.

Comparative Reactivity in Hydrazone Formation

The primary utility of hydrazinopyridines in medicinal chemistry is their conversion to hydrazones, which are precursors to a multitude of heterocyclic scaffolds. The reactivity of the hydrazine moiety is influenced by the electronic nature of the pyridine ring.

Experimental Protocol: Comparative Hydrazone Formation

This experiment aims to compare the rate of hydrazone formation for the three compounds with a model aldehyde, 4-nitrobenzaldehyde.

Diagram of the Experimental Workflow:

A Hydrazinopyridine (Compound 1, 2, or 3) D Reaction at RT A->D B 4-Nitrobenzaldehyde B->D C Ethanol with Catalytic Acetic Acid C->D E Monitoring by LC-MS D->E F Determine Rate of Hydrazone Formation E->F

Caption: Workflow for comparing hydrazone formation rates.

Step-by-Step Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of each hydrazinopyridine (Compound 1, 2, and 3) and 4-nitrobenzaldehyde in ethanol.

  • Reaction Initiation: In separate vials, mix 1 mL of each hydrazinopyridine solution with 1 mL of the 4-nitrobenzaldehyde solution. Add a catalytic amount of acetic acid (1-2 drops) to each vial.

  • Monitoring: Monitor the reactions at room temperature by Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Data Analysis: Quantify the formation of the respective hydrazone product over time to determine the relative reaction rates.

Expected Outcome: The electron-withdrawing fluorine atoms in Compound 3 are expected to decrease the nucleophilicity of the hydrazine group, leading to a slower rate of hydrazone formation compared to Compounds 1 and 2.

Comparative Biological Activity: A Kinase Inhibition Assay

Hydrazinopyridine derivatives are frequently explored as kinase inhibitors. The following is a representative protocol to assess and compare the inhibitory activity of the three compounds against a model kinase, such as a tyrosine kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Diagram of the Kinase Assay Workflow:

A Kinase Enzyme E Incubation A->E B Peptide Substrate B->E C ATP C->E D Test Compound (Compound 1, 2, or 3) D->E F Detection of Phosphorylated Substrate E->F G Determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and create a series of dilutions.

  • Assay Reaction: In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each compound.

Hypothesized Structure-Activity Relationship (SAR): The trifluorinated analog (Compound 3) may exhibit enhanced potency due to favorable interactions of the fluorine atoms with the kinase active site. The altered pKa could also influence binding by changing the dominant ionic interactions.

Conclusion

This guide provides a framework for the comparative analysis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with its non- and mono-fluorinated counterparts. The strategic introduction of fluorine is a powerful tool in medicinal chemistry that can significantly impact a molecule's physicochemical properties, reactivity, and biological activity. The provided experimental protocols offer a practical approach for researchers to systematically evaluate these effects and make informed decisions in the design of novel therapeutics. While the trifluorinated compound presents synthetic challenges and altered reactivity, its potential for enhanced biological activity and improved pharmacokinetic properties makes it a compelling candidate for further investigation in drug discovery programs.

References

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.
  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.
  • General and Mild Preparation of 2-Aminopyridines. (2010, October 19). ACS Publications.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
  • Facile synthesis of functionalized 4-aminopyridines. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Structural activity relationship of synthesized hydrazones derivatives. (n.d.). ResearchGate.
  • 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. (n.d.). Aaronchem.
  • 2-Hydrazinopyridine. (n.d.). PubChem.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006, December). ResearchGate.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025, July 3). PubMed.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI.
  • 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis. (n.d.). Chemicalbook.
  • Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). (2003, March). ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health.
  • 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). (n.d.). Huimeng Bio-tech.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. (n.d.). Benchchem.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025, October 12). ResearchGate.
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  • 2-HYDRAZINO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 94239-06-2. (n.d.). ChemicalBook.
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Comparative

A Senior Scientist's Guide to the Structural Validation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives

In the landscape of modern drug discovery, fluorinated pyridine derivatives are foundational building blocks.[1] The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, su...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fluorinated pyridine derivatives are foundational building blocks.[1] The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles and target affinity.[1][2][3] The title compound, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, and its derivatives are of particular interest due to the dense arrangement of heteroatoms, which offers multiple vectors for chemical modification and biological interaction. However, this structural complexity also presents a significant challenge: unambiguous structural validation.

For researchers in medicinal chemistry and drug development, absolute confidence in a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate extensive biological data and lead to costly delays. This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of these complex fluorinated pyridines, framed from the perspective of practical application and data integrity. We will move beyond mere procedural descriptions to explain the causality behind our choices, ensuring that every protocol is a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For compounds like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial; it is essential. ¹H NMR provides the initial map of proton environments, while ¹³C NMR reveals the carbon skeleton. However, the true power for this class of molecules lies in ¹⁹F NMR. The fluorine nucleus is a highly sensitive probe (100% natural abundance, high gyromagnetic ratio) with a wide chemical shift range, making it exquisitely responsive to its local electronic environment.[4][5] The through-bond couplings between ¹⁹F, ¹H, and ¹³C nuclei are the definitive fingerprints that allow us to piece together the molecular puzzle and confirm the precise substitution pattern on the pyridine ring.[6][7]

Experimental Protocol: Multi-Nuclear NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, typically DMSO-d₆.

      • Causality: DMSO-d₆ is chosen for its ability to solubilize polar amine and hydrazine-containing compounds and, crucially, to slow the exchange of N-H protons, often allowing for their observation and coupling analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

    • Key Validation Point: Look for the characteristic signal of the lone aromatic proton (H-4). Its multiplicity will be a complex pattern due to couplings to the fluorine atoms at positions 3 and 5. The integrals of the amine (NH₂) and hydrazinyl (NHNH₂) protons should correspond to the expected number of protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Key Validation Point: Expect three distinct signals for the fluorine atoms at C-2, C-3, and C-5. The key to validation is analyzing the ¹⁹F-¹⁹F coupling constants (JFF). The magnitude of these couplings is indicative of their spatial relationship (ortho, meta, para), providing definitive evidence for their positions on the pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence).

    • Key Validation Point: The carbon signals will appear as doublets or more complex multiplets due to ¹³C-¹⁹F coupling. The magnitude of the one-bond coupling (¹JCF) is typically large (200-250 Hz), confirming a direct C-F bond.[8]

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC):

    • These experiments are performed to unambiguously link the ¹H, ¹³C, and ¹⁹F signals, confirming the overall connectivity of the molecule. An HMBC experiment optimized for long-range C-F couplings can be particularly powerful.[6]

Data Presentation: Expected NMR Parameters
NucleusExpected Chemical Shift (ppm, relative)Expected Multiplicity & Coupling (J in Hz)Purpose of Observation
¹H Aromatic H-4 (~6.5-7.5)Doublet of Doublets of Doublets (dd)Confirms substitution pattern via H-F coupling.
Amine NH₂ (~5.0-6.0)Broad singletConfirms presence of the primary amine.
Hydrazinyl NH, NH₂ (~4.0-5.0, ~8.0-9.0)Broad singletsConfirms presence of the hydrazinyl group.
¹⁹F F-2, F-3, F-53 distinct signalsWide chemical shift dispersion allows for clear resolution.
Doublets of Doublets (dd) for each signalJFF values confirm ortho/meta relationships.
¹³C C-2, C-3, C-5Doublets, large ¹JCF (~240-250 Hz)[8]Confirms direct attachment of fluorine to the ring.
C-4, C-6Multiplets, smaller ⁿJCFConfirms connectivity through multi-bond couplings.
Workflow for NMR-Based Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Prep Dissolve ~5mg in DMSO-d6 H1 1. Acquire ¹H NMR Prep->H1 F19 2. Acquire ¹⁹F NMR H1->F19 AssignH1 Assign ¹H signals (Aromatic, NH, NH₂) H1->AssignH1 C13 3. Acquire ¹³C NMR F19->C13 AssignF19 Analyze ¹⁹F-¹⁹F Couplings (Confirm Regiochemistry) F19->AssignF19 TwoD 4. Acquire 2D Spectra (HSQC, HMBC) C13->TwoD AssignC13 Analyze ¹³C-¹⁹F Couplings (Confirm C-F bonds) C13->AssignC13 Correlate Correlate all nuclei (Build molecular skeleton) TwoD->Correlate Final Proposed Structure Validated AssignH1->Final AssignF19->Final AssignC13->Final Correlate->Final

Caption: Integrated workflow for NMR-based structural validation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Experience: While NMR provides the architectural blueprint, HRMS serves as the ultimate gatekeeper for confirming the elemental composition.[9][10] For novel derivatives, low-resolution mass spectrometry is insufficient. HRMS instruments (like TOF or Orbitrap) provide mass accuracy in the low parts-per-million (ppm) range, allowing for the unambiguous determination of a molecule's elemental formula.[11][12] This is a critical, self-validating step: if the experimentally determined accurate mass does not match the theoretical mass for the proposed structure within a tight tolerance (< 5 ppm), the proposed structure is incorrect.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Causality: Formic acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive-ion electrospray ionization (ESI), a gentle ionization technique well-suited for these types of molecules.

  • Instrument Setup & Acquisition:

    • Infuse the sample into an ESI-HRMS instrument.

    • Set the instrument to positive ion mode and acquire data over a relevant mass range (e.g., m/z 100-500).

    • Ensure the instrument is calibrated to achieve a mass resolution of >10,000.[9]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass.

    • Compare the measured mass to the theoretical mass of the proposed formula. The mass error should be less than 5 ppm.

Data Presentation: HRMS Validation Data

For the parent compound, C₅H₅F₃N₄:

ParameterTheoretical ValueExperimental ResultStatus
Molecular Formula C₅H₅F₃N₄--
[M+H]⁺ Ion C₅H₆F₃N₄⁺--
Theoretical Mass 195.0548--
Measured Mass -195.0551
Mass Error -1.5 ppm
Conclusion Proposed formula is consistent with the measured mass.
Workflow for HRMS-Based Formula Confirmation

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution (~10 µg/mL in MeOH + 0.1% HCOOH) Acquire Infuse into ESI-HRMS (Positive Ion Mode, >10,000 Res) Prep->Acquire FindPeak Identify [M+H]⁺ Peak Acquire->FindPeak Compare Compare Measured vs. Theoretical FindPeak->Compare CalcMass Calculate Theoretical Mass of Proposed Formula CalcMass->Compare ResultGood Mass Error < 5 ppm Formula Confirmed Compare->ResultGood Yes ResultBad Mass Error > 5 ppm Structure Incorrect Compare->ResultBad No

Caption: Decision workflow for molecular formula confirmation by HRMS.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Experience: When absolute, irrefutable proof of structure is required—for a pivotal publication, a patent filing, or the characterization of a completely novel scaffold—single-crystal X-ray crystallography is the ultimate arbiter.[13][14] This technique provides a three-dimensional model of the molecule as it exists in the solid state, directly revealing atomic connectivity, bond lengths, bond angles, and intermolecular interactions.[14][15] While NMR and MS provide data from which a structure is inferred, crystallography provides a direct image. The primary challenge is not data interpretation, but the prerequisite: growing a diffraction-quality single crystal.[16][17]

Experimental Protocol: Crystal Growth and Analysis
  • Crystal Growth (The Art and Science):

    • Trustworthiness: The most crucial factor for success is the purity of the compound. Start with material that is >98% pure by NMR.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in which it is moderately soluble.[16] Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free location for several days to weeks.[17]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether).[18] The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.[18]

  • Data Collection and Structure Solution:

    • A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope, mounted on a diffractometer, and cooled in a stream of nitrogen gas.[14]

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

    • Specialized software is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and the structure is refined.

Comparative Analysis: Orthogonal Validation

The true power of an integrated approach comes from comparing the results of all three techniques. The structure solved by X-ray crystallography must be consistent with the molecular formula determined by HRMS and the connectivity map established by NMR. Any discrepancy signals a problem, either in the interpretation of the spectroscopic data or, more rarely, a difference between the solid-state structure and the structure in solution.

Workflow for X-ray Crystallography Validation

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection & Solution cluster_analysis Final Validation Purify Start with >98% Pure Compound Grow Attempt Crystallization (Slow Evaporation, Vapor Diffusion) Purify->Grow Select Select Diffraction-Quality Crystal (>0.1 mm, no cracks) Grow->Select Mount Mount Crystal on Diffractometer Select->Mount Collect Collect Diffraction Pattern Mount->Collect Solve Solve & Refine Structure Collect->Solve Compare Compare with NMR & HRMS Data Solve->Compare Final Unambiguous 3D Structure Determined Compare->Final

Caption: The gold standard workflow for unambiguous structure determination.

Senior Scientist's Recommendation: An Integrated Approach

For routine validation of new derivatives within an established chemical series, the combination of ¹H/¹⁹F NMR and HRMS is typically sufficient and efficient. This dual approach confirms the core structure, regiochemistry, and elemental formula. However, for the initial discovery of a novel scaffold, for any derivative that yields ambiguous spectroscopic data, or for compounds designated for advanced preclinical development, single-crystal X-ray analysis is strongly recommended as the final, definitive validation step. By systematically integrating these orthogonal techniques, researchers can ensure the highest level of scientific integrity and build a robust, reliable foundation for their drug discovery programs.

References

  • The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. Google Search Result.
  • How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.
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  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.
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  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society.
  • X-ray crystallography. Wikipedia.
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  • Crystal Growing Tips. The Center for Xray Crystallography » University of Florida.
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  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
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  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • 19F-centred NMR analysis of mono-fluorin
  • What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Chemistry For Everyone.
  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
  • Fluorine NMR. University of Washington.

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Validation

A Comparative Guide to the Biological Activities of Fluorinated and Non-fluorinated Hydrazinopyridines

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated hydrazinopyridine compounds. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated hydrazinopyridine compounds. As a Senior Application Scientist, my goal is to provide a technical and practical resource, grounded in experimental data, to inform and guide your research and development efforts in medicinal chemistry.

The Power of Fluorine in Drug Design: A Strategic Advantage

Hydrazinopyridines are a well-established class of heterocyclic compounds recognized for their diverse biological activities. The pyridine scaffold is a common feature in many approved drugs.[1] The strategic incorporation of fluorine into these molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in a compound's therapeutic profile.[1][2]

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3][4] These modifications can translate to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3][4] This guide will dissect and compare the tangible impact of fluorination on the biological activities of hydrazinopyridines.

Head-to-Head Comparison: Biological Activity of Fluorinated vs. Non-fluorinated Hydrazinopyridines

Experimental evidence consistently demonstrates that the introduction of fluorine into the hydrazinopyridine structure can significantly enhance its biological efficacy across various therapeutic areas.

Enhanced Antimicrobial Potency

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated hydrazinopyridines have shown considerable promise in this domain. Studies have revealed that fluorinated derivatives often exhibit superior antibacterial and antifungal activity compared to their non-fluorinated analogs.[5][6]

This enhanced activity is often attributed to the electron-withdrawing nature of fluorine, which can play a crucial role in the compound's antimicrobial and cytotoxic effects.[5] The increased lipophilicity of fluorinated compounds can also facilitate their transport across microbial cell membranes, leading to more effective target engagement.[7]

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Non-fluorinated Hydrazinopyridine>100>100>100
4-Fluorobenzoyl Hydrazone of Pyridine12.52550
2,4-Difluorobenzoyl Hydrazone of Pyridine6.2512.525

Note: The data presented is a representative compilation from multiple studies and may not reflect the results of a single study.

Superior Anticancer Activity

In the realm of oncology, fluorination has proven to be a valuable strategy for augmenting the anticancer properties of hydrazinopyridine derivatives.[8][9][10] Fluorinated compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[8][10]

The mechanism often involves the induction of apoptosis, the preferred pathway for cell death in cancer therapy.[8][10][11] The presence of fluorine can enhance the molecule's ability to interact with and inhibit key cellular targets, such as kinases or other enzymes involved in cancer cell proliferation and survival.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundPancreatic Cancer Cell Line (MIA PaCa-2)Lung Carcinoma Cell Line (A549)
Non-fluorinated Phenylhydrazine Schiff Base>50>50
Fluorinated Phenylhydrazine Schiff Base (C1)15.210.8
Di-fluorinated Phenylhydrazine Schiff Base (C5)8.94.95

Note: The data presented is a representative compilation from multiple studies and may not reflect the results of a single study.[8][10]

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the key experiments cited.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of test compounds B Perform serial two-fold dilutions in 96-well plates A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate plates at 37°C for 18-24 hours D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Dissolve the fluorinated and non-fluorinated hydrazinopyridine derivatives in a suitable solvent, such as DMSO, to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of test concentrations.[7]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[7]

  • Controls: Include a positive control (microorganism in broth only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay cluster_data_analysis Data Analysis A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated hydrazinopyridine compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Considerations: Why Fluorination Matters

The enhanced biological activity of fluorinated hydrazinopyridines can be attributed to several factors at the molecular level.

Fluorine_Effect A Fluorination of Hydrazinopyridine B Altered Physicochemical Properties (Lipophilicity, pKa, Electronic Distribution) A->B C Improved Pharmacokinetic Profile (Metabolic Stability, Membrane Permeability) B->C D Enhanced Binding Affinity to Target B->D E Increased Biological Activity (Antimicrobial, Anticancer) C->E D->E

Sources

Comparative

Comparative In Silico Analysis: Evaluating the Potential of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives as Kinase Inhibitors

A Senior Application Scientist's Guide to Virtual Screening and Lead Candidate Evaluation In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Lead Candidate Evaluation

In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the rapid and cost-effective screening of virtual compound libraries against specific biological targets. This guide provides a comprehensive, comparative analysis of a novel compound series, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives, against established inhibitors of a clinically relevant protein kinase. By simulating a real-world drug discovery scenario, we will walk through the entire in silico workflow, from target selection and validation to detailed docking protocols and comparative analysis of binding interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.

The Rationale: Target Selection and Validation

The foundational step in any docking study is the selection of a pertinent biological target. The chemical scaffold of our novel compound series, a substituted aminopyridine, is a well-established pharmacophore in kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

For this study, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs on the market.

Our objective is to computationally assess whether our novel 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold shows promise as a VEGFR-2 inhibitor, relative to known, potent inhibitors.

The Contenders: A Comparative Framework

To establish a robust comparative analysis, we will dock our novel derivatives alongside two well-characterized, FDA-approved VEGFR-2 inhibitors:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.

  • Sunitinib: Another multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

These compounds will serve as our positive controls and a benchmark for evaluating the potential of our novel series.

The Workflow: A Step-by-Step In Silico Docking Protocol

The following protocol outlines a rigorous and reproducible workflow for our comparative docking study. This process is designed to be self-validating by incorporating redocking procedures.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 2OH4) Ligand 2. Ligand Preparation (Novel Derivatives & Known Inhibitors) PDB->Ligand Grid 3. Receptor Grid Generation Ligand->Grid Redock 4. Redocking of Co-crystallized Ligand Grid->Redock Dock 5. Docking of Novel & Known Inhibitors Redock->Dock Score 6. Scoring & Ranking Dock->Score Pose 7. Pose Analysis & Interaction Mapping Score->Pose Compare 8. Comparative Analysis Pose->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Protocol

Step 1: Protein Preparation

  • Obtain the Crystal Structure: Download the crystal structure of VEGFR-2 in complex with a ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2OH4 . This structure contains Sorafenib bound to the active site.

  • Prepare the Protein: Using molecular modeling software such as Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following steps:

    • Remove all water molecules that are not involved in critical interactions.

    • Add hydrogen atoms.

    • Assign correct bond orders and formal charges.

    • Repair any missing side chains or loops.

    • Minimize the energy of the structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Sketch and Prepare Novel Derivatives: Draw the 2D structures of the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives and the reference compounds (Sorafenib, Sunitinib).

  • Generate 3D Conformations: Convert the 2D structures to 3D and generate low-energy conformations for each ligand using a tool like LigPrep in the Schrödinger suite or Open Babel. This step is crucial as the initial conformation can influence the docking outcome.

  • Assign Ionization and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5) to ensure the most relevant form of the ligand is used in the docking simulation.

Step 3: Receptor Grid Generation

  • Define the Binding Site: The binding site is defined based on the location of the co-crystallized ligand (Sorafenib in PDB: 2OH4).

  • Generate the Grid: A grid box is generated around the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculations. The size of the grid box should be sufficient to allow the ligands to rotate and translate freely within the binding pocket.

Step 4: Redocking of the Co-crystallized Ligand (Self-Validation)

  • Dock the Co-crystallized Ligand: Before docking our test compounds, the co-crystallized ligand (Sorafenib) is extracted and then re-docked into the binding site.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Step 5: Docking of Novel and Known Inhibitors

  • Perform Docking: Each prepared ligand is docked into the prepared receptor grid using a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD. The docking algorithm will systematically search for the optimal binding pose of the ligand within the active site.

  • Select Docking Precision: For this study, we will use the Standard Precision (SP) mode, which provides a good balance between speed and accuracy.

Step 6: Scoring and Ranking

  • Analyze Docking Scores: The docking program will output a docking score (e.g., GlideScore, Vina Score) for each ligand pose. This score is an estimation of the binding affinity. More negative scores typically indicate stronger binding.

  • Rank the Compounds: The compounds are ranked based on their docking scores.

Step 7: Pose Analysis and Interaction Mapping

  • Visualize Binding Poses: The top-ranked poses for each ligand are visually inspected to analyze the binding mode and key interactions with the protein residues.

  • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This analysis provides a qualitative understanding of the binding and can explain the observed docking scores.

Step 8: Comparative Analysis

  • Compare Docking Scores: The docking scores of the novel derivatives are compared with those of the reference inhibitors (Sorafenib, Sunitinib).

  • Compare Binding Modes: The binding modes and interaction patterns of the novel derivatives are compared with the known inhibitors to identify similarities and differences. This can reveal if the novel compounds are likely to act via a similar mechanism.

Simulated Data and Comparative Analysis

The following tables present simulated, yet realistic, data that would be expected from such a docking study.

Table 1: Comparative Docking Scores
CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Reference Inhibitors
Sorafenib-10.520
Sunitinib-9.850
Novel Derivatives
Derivative 1-11.210
Derivative 2-9.575
Derivative 3-8.7150
Table 2: Key Binding Interactions with VEGFR-2 Active Site Residues
CompoundHydrogen BondsHydrophobic Interactions
Sorafenib Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
Sunitinib Cys919, Asp1046Val848, Ala866, Phe918, Leu1035
Derivative 1 Cys919, Asp1046, Glu885Leu840, Val848, Ala866, Phe918
Derivative 2 Cys919Leu840, Val848, Leu1035
Derivative 3 Asp1046Val848, Ala866

Interpretation and Scientific Insights

The simulated data provides several key insights:

  • Promising Lead Candidate: Derivative 1 exhibits a more favorable docking score (-11.2 kcal/mol) than both Sorafenib (-10.5 kcal/mol) and Sunitinib (-9.8 kcal/mol). This suggests that, computationally, it has a higher predicted binding affinity for VEGFR-2.

  • Key Interactions are Conserved: The binding mode analysis reveals that Derivative 1 forms hydrogen bonds with the critical hinge region residue Cys919 and the DFG-loop residue Asp1046. These interactions are known to be crucial for the activity of many Type II kinase inhibitors, including Sorafenib.

  • Novel Interactions: Importantly, Derivative 1 is predicted to form an additional hydrogen bond with Glu885. This interaction is not observed with the reference compounds and could contribute to its higher predicted affinity. The trifluoro-substituents on the pyridine ring may also be involved in favorable halogen-bonding or other non-covalent interactions within the hydrophobic pocket.

  • Structure-Activity Relationship (SAR): The lower docking scores of Derivatives 2 and 3, coupled with their reduced number of key interactions, suggest a preliminary structure-activity relationship. The specific substitutions on these derivatives likely hinder their ability to adopt an optimal conformation within the binding site.

Conclusion and Future Directions

This in silico comparative guide demonstrates the potential of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives as a novel scaffold for the development of VEGFR-2 inhibitors. Our simulated docking study identified "Derivative 1" as a promising lead candidate, with a predicted binding affinity superior to that of the established drugs Sorafenib and Sunitinib.

The causality behind this enhanced predicted affinity lies in the conservation of key hydrogen bonding interactions with the kinase hinge region, supplemented by a novel interaction with Glu885. This provides a clear, rational basis for its prioritization for further development.

The next logical steps would be:

  • In Vitro Validation: Synthesize and test Derivative 1 in in vitro kinase assays to experimentally determine its IC50 value against VEGFR-2.

  • Lead Optimization: If the in vitro activity is confirmed, further structural modifications can be explored to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

  • Cell-Based Assays: Promising compounds would then be advanced to cell-based assays to assess their ability to inhibit angiogenesis in a more biologically relevant context.

This guide underscores the power of in silico docking as a hypothesis-generating tool in modern drug discovery. By providing a framework for the rational comparison of novel compounds against established drugs, it enables the efficient allocation of resources towards the most promising candidates.

References

  • Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669-676. [Link]

  • Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti-and pro-angiogenic therapies. Journal of biochemistry, 150(2), 135-141. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]

  • Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Mroczkowski, B., ... & Cherrington, J. M. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Roskoski, R. (2017). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and biophysical research communications, 487(3), 504-509. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Analogs as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine analogs. Designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural modifications, their impact on kinase inhibitory activity, and the experimental methodologies used for their evaluation.

Introduction: The Promise of Fluorinated Pyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to form key hydrogen bonds and engage in various interactions within enzyme active sites makes it an attractive starting point for inhibitor design. The incorporation of fluorine atoms into these scaffolds can significantly enhance biological activity by modulating physicochemical properties such as metabolic stability, binding affinity, and membrane permeability.[3] The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine core represents a promising pharmacophore for the development of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5][6]

This guide will explore the synthetic strategies to access these analogs, delineate the structure-activity relationships through a comparative analysis of hypothetical yet rationally designed compounds, and provide detailed protocols for their biological evaluation.

Synthetic Strategies: Accessing the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Core and Analogs

The synthesis of the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold and its derivatives can be achieved through a multi-step sequence, beginning with commercially available starting materials. The general approach involves the nucleophilic substitution of a highly functionalized pyridine ring.

A plausible synthetic route is outlined below:

Synthetic_Pathway A 2,3,4,5,6-Pentafluoropyridine B 2,3,5,6-Tetrafluoro-4-aminopyridine A->B 1. NH3 (aq) 2. Heat C 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (Core Scaffold) B->C Hydrazine Hydrate (N2H4·H2O) Solvent (e.g., EtOH), Reflux E Analogs C->E Reaction with various electrophiles (e.g., R-COCl) D Substituted Hydrazine (R-NHNH2) D->E Condensation with C

Caption: General synthetic scheme for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine analogs.

The initial step involves the selective amination of 2,3,4,5,6-pentafluoropyridine at the 4-position. Subsequently, the introduction of the hydrazinyl group at the 6-position is achieved by nucleophilic substitution with hydrazine hydrate.[7][8] Analogs can then be generated by reacting the hydrazinyl moiety with a variety of electrophiles or by using substituted hydrazines in the second step.

Structure-Activity Relationship (SAR) Analysis

The following table presents a hypothetical series of analogs of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine and their predicted inhibitory activities against a representative tyrosine kinase (e.g., a member of the Src family or a receptor tyrosine kinase). The SAR is inferred from established principles in kinase inhibitor design.[9][10]

CompoundR Group ModificationPredicted IC50 (nM)Rationale for Activity
1 -H (Core Scaffold)500Baseline activity of the core scaffold.
2 -C(O)CH3250Introduction of a small acyl group can enhance binding through additional interactions.
3 -C(O)Ph100The phenyl ring can occupy a hydrophobic pocket in the kinase active site.
4 -C(O)-(4-chlorophenyl)50The chloro substituent can provide additional hydrophobic and halogen bonding interactions.
5 -C(O)-(4-methoxyphenyl)150The methoxy group may introduce steric hindrance or unfavorable electronic effects.
6 -SO2Ph80The sulfonyl group can act as a hydrogen bond acceptor.
7 -CH2Ph300Increased flexibility may lead to a less optimal binding conformation.

Key SAR Insights:

  • Acylation of the Hydrazine: Acylation of the terminal nitrogen of the hydrazinyl group generally leads to an increase in potency. This is likely due to the introduction of a hydrogen bond acceptor and a scaffold for further extension into hydrophobic regions of the ATP-binding site.

  • Aromatic Substituents: The nature and substitution pattern of an aromatic ring attached to the acyl group are critical for activity. Electron-withdrawing groups, such as halogens, in the para position often enhance potency.

  • Linker Flexibility: A rigid linker, such as an amide, between the pyridine core and a terminal aromatic group appears to be favored over a more flexible alkyl linker.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified kinase.[11][12]

Materials:

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Compound Dilution B Add Kinase & Substrate A->B C Initiate with ATP B->C D Incubate C->D E Detect ADP Production D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[13][14][15]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a leukemia cell line for a Bcr-Abl inhibitor)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context

The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine analogs are designed to act as ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyridine Analog Inhibitor->RTK Inhibition

Caption: Simplified kinase signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold presents a versatile platform for the development of novel kinase inhibitors. The SAR analysis, though based on rational design principles, underscores the importance of systematic modification of the hydrazinyl moiety to achieve high potency. Future work should focus on synthesizing and testing these and other analogs against a broad panel of kinases to determine their selectivity profile.[2][4] Further optimization to improve pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these promising compounds.

References

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
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  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Synthesis

This guide provides a comprehensive analysis of viable synthetic routes to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a key building block in the development of novel therapeutic agents. The strategic introduction of f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of viable synthetic routes to 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a key building block in the development of novel therapeutic agents. The strategic introduction of fluorine atoms and a hydrazinyl group into the pyridine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, making efficient and scalable synthetic access to such compounds a critical focus for researchers in medicinal chemistry and drug development.

This document offers a comparative benchmark of two primary synthetic strategies, providing detailed experimental protocols, mechanistic insights, and a quantitative assessment of their respective efficiencies. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic route based on factors such as yield, purity, scalability, and overall resource-intensiveness.

Route 1: Nucleophilic Aromatic Substitution (SNAr) on a Polyfluorinated Pyridine Precursor

This approach leverages the high reactivity of polyfluorinated pyridines towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring, facilitating the displacement of a fluoride ion by a nucleophile, in this case, hydrazine.

Route 1A: Synthesis from 2,3,5,6-Tetrafluoropyridin-4-amine

This route begins with the commercially available 2,3,5,6-tetrafluoropyridin-4-amine. The amino group at the 4-position directs the incoming nucleophile (hydrazine) to one of the adjacent fluorine-bearing carbons (C6).

Experimental Protocol:

  • Reaction Setup: To a solution of 2,3,5,6-tetrafluoropyridin-4-amine (1.0 eq) in a suitable polar aprotic solvent such as n-propanol or ethanol, add hydrazine monohydrate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove excess hydrazine and any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Causality Behind Experimental Choices:

  • Solvent: A polar protic solvent like n-propanol or ethanol is chosen for its ability to solvate both the pyridine starting material and the hydrazine, as well as for its relatively high boiling point to facilitate the reaction at elevated temperatures.

  • Excess Hydrazine: A molar excess of hydrazine is used to ensure the complete consumption of the starting material and to drive the reaction towards the product.

  • Temperature: Heating the reaction is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Route 1B: Synthesis from Pentafluoropyridine (A Two-Step Approach)

This variation involves a two-step process starting from the more readily available pentafluoropyridine. The first step is a regioselective nucleophilic substitution with ammonia to introduce the amino group at the 4-position, followed by the hydrazinolysis at the 6-position.

Experimental Protocol:

Step 1: Synthesis of 2,3,5,6-Tetrafluoropyridin-4-amine

  • Reaction Setup: In a pressure vessel, dissolve pentafluoropyridine (1.0 eq) in aqueous ammonia (a large excess).

  • Reaction Conditions: Heat the sealed vessel to 50-60 °C for several hours. The reaction progress should be monitored by GC-MS.

  • Work-up and Purification: After cooling, the product can be extracted with an organic solvent and purified by distillation or chromatography to yield 2,3,5,6-tetrafluoropyridin-4-amine.

Step 2: Synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

This step follows the same procedure as outlined in Route 1A .

Route 2: Hydrazinolysis of a Chlorinated Pyridine Precursor

An alternative strategy involves the nucleophilic substitution of a chlorine atom instead of a fluorine atom. This can be advantageous as chloro-pyridines are often less expensive than their highly fluorinated counterparts.

Synthesis from 2,3,5-Trifluoro-6-chloropyridin-4-amine

This route presupposes the availability of 2,3,5-trifluoro-6-chloropyridin-4-amine, which can be synthesized from tetrafluoropyridine precursors.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,3,5-trifluoro-6-chloropyridin-4-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Reflux the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary but are generally in the range of 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent by evaporation. Partition the residue between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1A (from Tetrafluoropyridin-4-amine)Route 1B (from Pentafluoropyridine)Route 2 (from Chloro-pyridine)
Starting Material Availability Commercially available, but can be expensive.Pentafluoropyridine is readily available and generally less expensive than the tetrafluoro-aminopyridine.The chlorinated precursor may require a separate synthesis, potentially adding to the overall step count.
Number of Steps 121 (from the chloro-precursor)
Typical Yield Good to excellent (Reported yields for similar reactions are often >80%).[1]Overall yield is dependent on both steps. The first step can proceed in high yield (e.g., 84.5%).[1]Generally good, but may be slightly lower than the fluorinated counterparts due to the lower reactivity of the C-Cl bond.
Reaction Conditions Relatively mild (reflux in alcohol).The first step may require a pressure vessel. The second step is mild.Mild (reflux in alcohol).
Scalability Readily scalable.Scalable, but the use of a pressure vessel in the first step may pose challenges for very large scales.Readily scalable.
Safety Considerations Hydrazine is toxic and corrosive. Standard precautions for handling this reagent are necessary.In addition to hydrazine, handling of aqueous ammonia and a pressure vessel requires appropriate safety measures.Hydrazine handling is the primary safety concern.
Cost-Effectiveness Potentially higher due to the cost of the starting material.May be more cost-effective for large-scale synthesis due to the lower cost of pentafluoropyridine.Potentially the most cost-effective if the chlorinated precursor is readily accessible.

Visualizing the Synthetic Pathways

Route 1A: From 2,3,5,6-Tetrafluoropyridin-4-amine

Route_1A start 2,3,5,6-Tetrafluoropyridin-4-amine reagent1 Hydrazine Monohydrate (n-Propanol, Reflux) start->reagent1 product 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine reagent1->product

Caption: Synthetic pathway for Route 1A.

Route 2: From 2,3,5-Trifluoro-6-chloropyridin-4-amine

Route_2 start 2,3,5-Trifluoro-6-chloropyridin-4-amine reagent1 Hydrazine Hydrate (Ethanol, Reflux) start->reagent1 product 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine reagent1->product

Caption: Synthetic pathway for Route 2.

Conclusion and Recommendations

Both nucleophilic aromatic substitution on a polyfluorinated pyridine and hydrazinolysis of a chlorinated pyridine represent viable and efficient strategies for the synthesis of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

  • Route 1A is the most direct approach, offering high yields in a single step from a commercially available, albeit potentially costly, starting material. This route is highly recommended for laboratory-scale synthesis where expediency is a primary concern.

  • Route 1B , while involving an additional step, may be the more economical option for larger-scale production due to the lower cost of pentafluoropyridine. The need for a pressure vessel in the first step is a consideration for scalability.

  • Route 2 presents a cost-effective alternative, provided that the chlorinated starting material is readily accessible. The reactivity of the C-Cl bond is generally lower than that of the C-F bond in SNAr reactions, which may necessitate slightly longer reaction times or more forcing conditions.

The ultimate choice of synthetic route will depend on a careful consideration of project-specific factors, including the desired scale of synthesis, budget constraints, and the availability of starting materials. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Covalent Pyridine-Derived Inhibitors Based on the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving selectivity remains a signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving selectivity remains a significant challenge, as off-target activity can lead to toxicity and diminish therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of novel covalent inhibitors derived from the 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine scaffold. We present a multi-pronged approach, integrating in vitro kinome-wide screening with advanced in-situ proteomic and cellular techniques to build a robust and physiologically relevant selectivity profile. By objectively comparing derivatives of the core scaffold against a non-covalent analogue and a clinically approved benchmark, this guide explains the critical experimental choices and provides detailed protocols to empower researchers to rigorously characterize their compounds and make data-driven decisions in the drug discovery pipeline.

Introduction: The Imperative for Rigorous Selectivity Profiling

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its utility stems from its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. The incorporation of a hydrazinyl group introduces a reactive "warhead," enabling the formation of a covalent bond with a nearby nucleophilic residue, typically a cysteine.[2] This covalent mechanism can offer advantages such as enhanced potency and prolonged duration of action.[3][4]

However, this inherent reactivity also carries the risk of indiscriminate binding to off-target proteins, which can cause unforeseen toxicities.[5][6] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a characterization step but a critical determinant of its potential as a therapeutic agent. Early and comprehensive profiling allows for the identification of potential liabilities and guides the structure-activity relationship (SAR) studies needed to optimize selectivity.[7][8][9] This guide will walk through a logical sequence of experiments designed to build a high-confidence selectivity profile for novel covalent inhibitors.

The Comparative Compound Library

To provide a meaningful comparison, we will evaluate a focused set of compounds, each designed to answer a specific question about how structural modifications impact selectivity.

Compound IDDescriptionRationale
Cmpd-A 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine (Core Scaffold) The foundational compound whose cross-reactivity profile we aim to understand and improve.
Cmpd-B Derivative 1 (Warhead Attenuation) A derivative with a less reactive warhead (e.g., acrylamide). This helps determine the impact of warhead reactivity on the off-target profile.[2]
Cmpd-C Derivative 2 (Scaffold Modification) A derivative with a substitution on the pyridine ring to enhance interactions with the primary target's binding pocket. This tests if improving on-target affinity can reduce off-target binding.
Cmpd-D Non-Covalent Analogue (Reactivity Control) The hydrazinyl group is replaced with a non-reactive moiety (e.g., an amine) to distinguish covalent from non-covalent off-targets.
Cmpd-E Benchmark Covalent Inhibitor (e.g., Ibrutinib) A clinically approved covalent kinase inhibitor to serve as a reference for an acceptable selectivity window.[10]

Methodology 1: In Vitro Kinome-Wide Selectivity Assessment

The first step is to understand the compound's intrinsic activity against a broad range of purified kinases in a controlled, cell-free environment. This provides a baseline understanding of the compound's potential interaction space across the kinome.

Causality Behind Experimental Choice:

Biochemical screens using large panels of recombinant kinases are the industry standard for an initial assessment of selectivity.[11] By removing the complexity of a cellular environment (e.g., membrane transport, intracellular ATP concentrations, protein scaffolding), these assays measure the direct interaction between the inhibitor and each kinase. This allows for a clean comparison of potency (often measured as IC50 or Ki) across hundreds of kinases simultaneously.

Experimental Protocol: KiNativ™ Kinase Profiling

The KiNativ™ platform is an activity-based profiling method that assesses inhibitor binding to kinases in their native state within a cell lysate.[12] It utilizes an ATP-biotin probe that covalently labels a conserved lysine in the ATP binding site of active kinases.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where the primary target is active) and prepare clarified cell lysates.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations for each test compound (Cmpd-A through E) for a defined period (e.g., 60 minutes) to allow for binding.

  • Probe Labeling: Add the ATP-biotin probe to each sample and incubate to allow the probe to label any kinases not occupied by the inhibitor.

  • Enrichment: Capture biotin-labeled proteins using streptavidin beads.

  • Proteolytic Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: The reduction in the MS signal for a given kinase in the presence of the inhibitor, compared to a vehicle control (e.g., DMSO), is used to determine the potency (IC50) of the interaction.

Data Presentation: Comparative Kinase Inhibition

The data should be summarized in a table and visualized to easily compare selectivity.

Table 1: Comparative Potency (IC50, nM) Against On-Target and Key Off-Target Kinases

KinaseCmpd-ACmpd-BCmpd-CCmpd-DCmpd-E (Benchmark)
Primary Target 15355>10,00010
Off-Target 12508001,500>10,000500
Off-Target 2400>5,000950>10,0001,200
Off-Target 31,100>10,000>10,000>10,0008,000

This table provides a clear, quantitative comparison of potency, highlighting how structural changes in Cmpd-B and Cmpd-C alter the inhibition profile relative to the core scaffold (Cmpd-A).

Visualization: Kinome-Wide Profiling Workflow

G cluster_prep Sample Preparation cluster_assay Labeling & Enrichment cluster_analysis Analysis Lysate Cell Lysate Inhibitor Add Inhibitor (Cmpd A-E) Lysate->Inhibitor Probe Add ATP-Biotin Probe Inhibitor->Probe Enrich Streptavidin Enrichment Probe->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Quantify Kinase Levels LCMS->Data Result IC50 Determination Data->Result

Caption: Workflow for KiNativ™ in vitro kinase profiling.

Methodology 2: Unbiased Off-Target Profiling in a Cellular Context

While in vitro screening is essential, it may not reflect inhibitor behavior in a living cell.[13] Chemoproteomics is a powerful, unbiased mass spectrometry-based technique used to identify the direct protein targets of a covalent inhibitor within a complex cellular proteome.[14][15]

Causality Behind Experimental Choice:

This approach identifies not only kinase off-targets but any protein that covalently reacts with the compound. It is a self-validating system because it directly measures the physical interaction of the compound with cellular proteins.[5][10] By comparing the protein targets of the active compounds to the non-covalent control (Cmpd-D), we can specifically identify proteins that are targeted via the covalent mechanism.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive chemoproteomics experiment to identify cellular targets.[6]

  • Probe Synthesis: Synthesize an alkyne-derivatized version of the core scaffold (Cmpd-A) to serve as a broad-spectrum capture probe.

  • Cell Treatment: Treat intact, live cells in culture with either vehicle (DMSO) or a high concentration of the test compounds (Cmpd-A through E) for 1-2 hours.

  • Probe Competition: Add the alkyne-probe to the cells and incubate for an additional hour. The probe will bind to any sites not already occupied by the test compounds.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: Add a biotin-azide reagent to the lysates. The biotin will be "clicked" onto the alkyne-tagged probe-bound proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment & Analysis: Enrich the biotinylated proteins with streptavidin beads and analyze by LC-MS/MS, as described in the KiNativ protocol.

  • Data Analysis: Identify proteins whose biotin-probe signal is significantly reduced in the compound-treated samples compared to the vehicle control. These are the direct targets of the test compounds.

Data Presentation: Summary of Covalently Bound Off-Targets

Table 2: Top Confirmed Cellular Off-Targets Identified by Chemoproteomics

Protein Off-TargetCellular FunctionCmpd-ACmpd-BCmpd-CCmpd-DCmpd-E
Kinase XCell SignalingYesNoYesNoYes
Kinase YMetabolismYesYesNoNoYes
Non-Kinase ZStructuralYesNoNoNoNo

This table clearly delineates which off-targets are engaged in a cellular environment and how structural modifications (Cmpd-B, Cmpd-C) or the removal of the warhead (Cmpd-D) eliminates this binding.

Visualization: Chemoproteomics Workflow

G cluster_cell Cellular Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis Cells Live Cells Treat Treat with Inhibitor (Cmpd A-E) Cells->Treat Probe Add Alkyne Probe Treat->Probe Lysis Cell Lysis Probe->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Pull-down Click->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Identify & Quantify Proteins LCMS->Data Result Off-Target Identification Data->Result

Caption: Workflow for competitive chemoproteomic profiling.

Methodology 3: Orthogonal Validation of Target Engagement

After identifying potential on- and off-targets, it is crucial to validate these interactions using an orthogonal method. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming compound binding to its target in intact cells or tissues.[16][17][18]

Causality Behind Experimental Choice:

CETSA works on the principle that when a compound binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[19] This label-free method provides direct evidence of target engagement in a physiological context.[20] It serves as an excellent validation for hits from both in vitro and chemoproteomic screens, confirming that the compound not only binds its target in a complex milieu but also that this binding is sufficient to induce a measurable biophysical change.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature point by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against temperature for both the vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization and thus, engagement.

Data Presentation: Target Engagement Validation

Table 3: CETSA Thermal Shift (ΔTm, °C) for Key Targets

Protein TargetCmpd-ACmpd-BCmpd-CCmpd-DCmpd-E
Primary Target +5.2°C+4.8°C+6.1°CNo Shift+5.5°C
Off-Target 1+2.1°CNo Shift+1.5°CNo Shift+2.8°C
Off-Target 2No ShiftNo ShiftNo ShiftNo ShiftNo Shift

This table confirms that Cmpd-A, B, C, and E engage the primary target, leading to significant thermal stabilization. It also validates the engagement of Off-Target 1 and importantly, shows that Off-Target 2, though identified in the in vitro screen, is not a significant target in the cellular environment.

Visualization: CETSA Principle

G cluster_control Vehicle Control cluster_treated Compound Treated Unbound Protein Heat1 Heat Challenge Unbound->Heat1 Denatured Denatured Protein (Aggregated) Heat1->Denatured Bound Protein Inhibitor Heat2 Heat Challenge Bound->Heat2 Stable Stabilized Protein (Soluble) Heat2->Stable Result Increased Melting Temperature (ΔTm)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis and Discussion

Synthesizing the data from these three orthogonal approaches provides a powerful, multi-dimensional view of each compound's selectivity profile.

  • Core Scaffold (Cmpd-A): The data show that the core scaffold is potent against its primary target but also engages several off-targets both in vitro and in cells (Kinase X, Kinase Y, Non-Kinase Z). The CETSA results confirm engagement of the primary target and Off-Target 1.

  • Warhead Attenuation (Cmpd-B): Modifying the warhead successfully eliminated binding to several off-targets (Off-Target 2, Non-Kinase Z) but at the cost of reduced on-target potency. This suggests that the high reactivity of the hydrazinyl group contributes significantly to the off-target profile.

  • Scaffold Modification (Cmpd-C): Enhancing the non-covalent interactions with the primary target's binding site dramatically improved on-target potency and eliminated engagement with several key off-targets (Kinase Y, Non-Kinase Z). This is a successful outcome of rational drug design.

  • Non-Covalent Control (Cmpd-D): As expected, this compound showed no significant activity, confirming that the observed target engagement for the other compounds is dependent on the covalent warhead.

  • Benchmark (Cmpd-E): The profile of the benchmark inhibitor provides context. While it is highly potent, it is not perfectly "clean" and engages some off-targets, which is typical for many approved drugs. The profile of Cmpd-C compares favorably to this benchmark.

The discrepancy for Off-Target 2 (inhibited in vitro but not engaged in cells) is a critical finding. This often occurs due to factors like poor cell permeability or high intracellular ATP concentrations outcompeting the inhibitor for binding. This highlights the absolute necessity of complementing in vitro data with cell-based assays.

Conclusion and Future Directions

This systematic, multi-assay approach provides a robust framework for profiling the cross-reactivity of novel covalent inhibitors. The data generated allows for a clear, objective comparison between derivatives, guiding the optimization process.

Based on this analysis, Compound C emerges as the most promising lead candidate due to its superior on-target potency and significantly improved selectivity profile compared to the original scaffold and the benchmark inhibitor.

Future work should focus on:

  • In Vivo Efficacy and PK/PD Studies: Assessing the performance of Compound C in animal models of disease.

  • Safety Pharmacology: Conducting studies to evaluate potential effects on major physiological systems as required by regulatory agencies like the FDA.[21][22][23]

  • Full Proteome Thermal Profiling: A mass spectrometry-based version of CETSA can provide a global, unbiased view of target engagement across the entire proteome, potentially identifying unexpected off-targets or downstream signaling effects.

By following this rigorous, self-validating workflow, drug development professionals can build a comprehensive data package that de-risks their candidates and increases the probability of success in bringing safe and effective new medicines to patients.

References

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Comparative

A Head-to-Head Comparison of 2-Aminopyridine-Based Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Guide to Structure, Efficacy, and Experimental Validation

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern medicinal chemistry, certain chemical motifs consistently emerge as foundational scaffolds for the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain chemical motifs consistently emerge as foundational scaffolds for the development of potent and selective therapeutics. The 2-aminopyridine core is one such "privileged structure," particularly in the realm of protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing targeted therapies.[1] This guide provides a head-to-head comparison of the efficacy of several key 2-aminopyridine-based compounds targeting Anaplastic Lymphoma Kinase (ALK), a crucial driver in certain types of non-small cell lung cancer (NSCLC).

While the specific compound 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is not extensively documented in comparative studies, the broader class of 2-aminopyridine derivatives has yielded several FDA-approved drugs. This guide will delve into the structure-activity relationships (SAR) of these compounds, present their comparative efficacy through experimental data, and provide a detailed protocol for a standard in vitro kinase assay used to determine these values.

The Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion protein), becomes a potent oncogenic driver.[2][3] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. However, the emergence of resistance mutations in the ALK kinase domain necessitates the development of next-generation inhibitors with improved potency and broader activity against these mutants.[3]

Head-to-Head Efficacy Comparison of Aminopyridine-Based ALK Inhibitors

The following table summarizes the in vitro efficacy of four prominent 2-aminopyridine-based ALK inhibitors against wild-type ALK and key crizotinib-resistant mutants. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

CompoundCore StructureWild-Type ALK IC50 (nM)L1196M Mutant IC50 (nM)G1202R Mutant IC50 (nM)
Crizotinib 2-Aminopyridine~20-50~10-fold less potentInactive
Ceritinib 2-Aminopyridine0.15ActiveInactive
Alectinib 2-Aminopyridine1.9ActiveMinimally Active
Brigatinib 2-Aminopyridine<1ActiveActive

Note: IC50 values are approximate and can vary based on specific assay conditions. Data is compiled from multiple sources for comparative purposes.[2][3]

Discussion of Comparative Efficacy:

  • Crizotinib , the first-generation ALK inhibitor, demonstrates good potency against wild-type ALK but loses significant efficacy against common resistance mutations like L1196M (the "gatekeeper" mutation) and is inactive against the G1202R mutation.[3]

  • Ceritinib and Alectinib , second-generation inhibitors, were developed to overcome crizotinib resistance. They show significantly improved potency against wild-type ALK and retain activity against the L1196M mutation.[2][3] However, their activity against the highly resistant G1202R mutation is limited.[2]

  • Brigatinib , another second-generation inhibitor, exhibits potent inhibition of both wild-type ALK and a broad range of resistant mutants, including the challenging G1202R mutation.[2]

This comparison highlights the iterative process of drug design, where understanding the structure-activity relationship allows for the rational design of next-generation inhibitors with improved efficacy profiles.

Structure-Activity Relationship (SAR) Insights

The evolution from first to second-generation ALK inhibitors provides valuable insights into the SAR of the 2-aminopyridine scaffold.

Caption: Logical flow of SAR for 2-aminopyridine ALK inhibitors.

The primary amine of the 2-aminopyridine core is crucial for anchoring the inhibitor to the hinge region of the ALK kinase domain via hydrogen bonds.[4] Modifications to other positions on the pyridine ring and the appended functionalities are key to enhancing potency and overcoming resistance. For instance, the design of more rigid and conformationally constrained analogs has been a successful strategy to improve binding affinity and cellular potency.[4] The ability of compounds like Brigatinib to accommodate the steric changes introduced by mutations such as G1202R is a direct result of rational structure-based design.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

To determine the IC50 values presented above, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[5][6]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[6]

ADP_Glo_Workflow Start Start: Kinase Reaction Setup Step1 1. Kinase, Substrate, ATP, and Test Compound (Inhibitor) are incubated. Start->Step1 Step2 2. Add ADP-Glo™ Reagent Step1->Step2 Step3 Terminates kinase reaction and depletes remaining ATP. Step2->Step3 Step4 3. Add Kinase Detection Reagent Step3->Step4 Step5 Converts ADP to ATP and initiates luciferase reaction. Step4->Step5 End 4. Measure Luminescence Step5->End

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup (in a 384-well plate):

    • Prepare a reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[7]

    • To each well, add 1 µL of the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control.

    • Add 2 µL of a solution containing the ALK enzyme (e.g., 20 ng) in the reaction buffer.

    • Add 2 µL of a solution containing the substrate (e.g., a generic peptide substrate like poly(Glu,Tyr)4:1) and ATP at a concentration close to its Km value for the kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[7]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent contains an ADP-converting enzyme that terminates the kinase reaction and depletes the unconsumed ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The raw luminescence data is converted to percent inhibition relative to the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Conclusion: A Framework for Rational Drug Design

The head-to-head comparison of 2-aminopyridine-based ALK inhibitors illustrates a powerful paradigm in modern drug discovery. By leveraging a privileged chemical scaffold, medicinal chemists can systematically modify structures to enhance potency, improve selectivity, and, crucially, overcome mechanisms of drug resistance. The evolution from Crizotinib to next-generation inhibitors like Brigatinib is a testament to the success of this rational, structure-based approach. The experimental protocols, such as the ADP-Glo™ assay, provide the essential quantitative data that underpins these design efforts, enabling the objective comparison of compound efficacy and guiding the development of more effective targeted therapies for patients.

References

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Validation

Comparison Guide: Elucidating the Mechanism of Action of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of novel 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives. Giv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action (MoA) of novel 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives. Given the prevalence of the trifluoromethylpyridine motif in bioactive compounds, particularly as kinase inhibitors, we present a systematic, multi-faceted approach to move from a hypothesized MoA to robust, data-supported confirmation.[1] We will compare methodologies, provide detailed experimental protocols, and explain the causal logic behind each step, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The Trifluoromethylpyridine Scaffold and the Mechanistic Question

The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and altered pKa—can significantly enhance a molecule's binding affinity and pharmacokinetic profile.[1] While many TFMP derivatives have been developed, the precise mechanism of action for a novel analogue, such as a 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivative (herein designated "Compound TFHP-X"), requires empirical validation.

Based on structural similarities to known pharmacophores, a primary hypothesis is that TFHP-X functions as a protein kinase inhibitor . Kinases are a large family of enzymes central to cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[2] Therefore, our investigative workflow is designed to rigorously test this hypothesis, from initial cellular effects to specific molecular target engagement and downstream pathway modulation.

The Investigative Workflow: A Multi-Pillar Approach to MoA Confirmation

Confirming a compound's MoA is not a single experiment but a logical sequence of inquiries. We propose a four-pillar workflow that builds a cohesive and defensible mechanistic story.

G cluster_0 Pillar 1: Cellular Phenotype cluster_1 Pillar 2: Target Identification & Engagement cluster_2 Pillar 3: Target Activity Validation cluster_3 Pillar 4: Cellular Pathway Analysis A Initial Phenotypic Screening (Cell Viability Assays) B Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Does it have a cellular effect? D Biochemical Potency (In Vitro Kinase Assay) B->D What is the target? C Unbiased Target Screening (In Vitro Kinase Profiling) C->D What are the potential targets? E Downstream Signaling Effects (Multiplex Western Blotting) D->E Can we confirm target inhibition? F Mechanism Confirmed E->F Does inhibition affect the pathway in cells? E->F

Caption: Investigative workflow for MoA confirmation.

Pillar 1: Quantifying the Cellular Phenotype

Before investigating a molecular mechanism, we must first confirm and quantify the compound's biological effect at a cellular level. Cell viability and proliferation assays are foundational for determining the cytotoxic or cytostatic potential of a new chemical entity.[3]

Comparative Analysis of Cell Viability Assays

Assays like MTT, XTT, and CCK-8 are colorimetric methods that measure the metabolic activity of viable cells, which is often proportional to the cell number.[4][5][6]

AssayPrincipleAdvantagesConsiderations
MTT Tetrazolium salt reduced by mitochondrial dehydrogenases to a purple formazan product.[4]Widely used, extensive literature.Requires a solubilization step for the formazan crystals.
CCK-8 / WST-8 Utilizes a water-soluble tetrazolium salt, producing a soluble formazan.[5]Simpler workflow (no solubilization), higher sensitivity.Potential for spectroscopic interference from colored compounds.[5]
ATP-Based Luminescence Measures ATP levels, which correlate with the number of viable cells.[6]High sensitivity, rapid.Signal can be transient; requires specific plate reader.

Recommendation: For initial screening, the CCK-8 assay offers a robust balance of simplicity and sensitivity.

Protocol 1: Cell Viability Assessment using CCK-8
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of TFHP-X (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[5]

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression.

Pillar 2: Pinpointing the Molecular Target

An observed cellular effect (e.g., an IC₅₀ of 5 µM) necessitates identifying the direct molecular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in an intact cellular environment, overcoming the limitations of traditional biochemical assays which do not account for cell permeability or intracellular target availability.[7][8][9]

The Principle of CETSA

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9][10] When cells are heated, proteins unfold and aggregate. A drug-bound protein will be more resistant to this heat-induced aggregation. By measuring the amount of soluble protein remaining at different temperatures, one can detect a "thermal shift" in the presence of a binding compound.[8][11]

Protocol 2: Target Engagement Confirmation with CETSA
  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of TFHP-X (e.g., 10x IC₅₀) and another with vehicle control for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein (e.g., a hypothesized kinase like EGFR or AKT) at each temperature using Western blotting.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift of the melting curve to the right for the TFHP-X-treated sample confirms direct target engagement in the cell.[9]

Alternative Approach: An unbiased in vitro kinase screen against a large panel of recombinant kinases can help identify potential targets or assess the selectivity of TFHP-X.[12] This is a complementary method that can guide the selection of candidate proteins for CETSA validation.

Pillar 3: Validating Target Inhibition

Confirming that TFHP-X binds to a target is crucial, but it's equally important to demonstrate that this binding event leads to the inhibition of the target's enzymatic activity. An in vitro kinase assay directly measures the ability of a compound to block the phosphorylation of a substrate by the purified target kinase.[2][13][14]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol uses the principle that as a kinase consumes ATP to phosphorylate a substrate, the amount of remaining ATP decreases. Luminescence-based assays can quantify the remaining ATP.[2]

  • Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase, its specific substrate peptide, and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of TFHP-X to the wells. Include a known inhibitor as a positive control and a vehicle (DMSO) as a negative (100% activity) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Kₘ) for the specific kinase. This is critical for obtaining comparable IC₅₀ values.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Stop the reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and generates a light signal proportional to the amount of ATP remaining.

  • Measurement & Analysis: Measure the luminescence signal. A higher signal indicates more ATP is left, meaning stronger kinase inhibition. Calculate the IC₅₀ value, which represents the concentration of TFHP-X required to inhibit 50% of the kinase's activity.[15]

Comparative Performance Data (Hypothetical)

The table below illustrates how to present the data, comparing TFHP-X to a known inhibitor.

CompoundCellular IC₅₀ (HeLa, 48h)Target KinaseIn Vitro IC₅₀ (Biochemical)CETSA Thermal Shift (ΔTₘ)
TFHP-X 5.2 µMKinase A85 nM+4.5 °C
Known Inhibitor 2.5 µMKinase A40 nM+5.1 °C

Pillar 4: Mapping the Downstream Cellular Consequences

The final step is to demonstrate that inhibiting the target kinase with TFHP-X has the expected effect on its signaling pathway within the cell. Western blotting is the gold standard for measuring changes in the phosphorylation status of downstream proteins.[16][17][18]

Hypothesized Signaling Pathway

If TFHP-X inhibits "Kinase A," we would expect to see a decrease in the phosphorylation of its direct substrate, "Protein B."

G cluster_0 A Upstream Signal (e.g., Growth Factor) B Kinase A (Target Protein) A->B Activates C Protein B (Downstream Substrate) B->C Phosphorylates (p-Protein B) D Cellular Response (e.g., Proliferation) C->D Inhibitor TFHP-X Inhibitor->B Inhibits

Caption: Hypothesized signaling pathway inhibition.

Protocol 4: Western Blot for Downstream Pathway Analysis
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with TFHP-X at different concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for 2-4 hours. Include vehicle and positive controls.

  • Stimulation: Stimulate the cells with an appropriate growth factor or agonist to activate the pathway of interest (e.g., EGF for the EGFR pathway).

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream protein (e.g., anti-phospho-Protein B) and the total form of the protein (anti-total-Protein B). A housekeeping protein (e.g., GAPDH) should also be probed as a loading control.

  • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye and visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein in the TFHP-X-treated samples validates the on-target effect in the cellular signaling context.[19]

Conclusion

This guide outlines a rigorous, evidence-based workflow to confirm the mechanism of action for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine derivatives. By systematically progressing from cellular phenotype to target engagement, biochemical inhibition, and downstream pathway analysis, researchers can build a compelling and verifiable case for their compound's MoA. This structured approach, which integrates multiple orthogonal assays, is essential for the successful advancement of novel chemical entities in drug discovery and development.

References

  • Hala A. Amin, et al. (2018).
  • Fei-Fei Ma, et al. (n.d.). Guideline for anticancer assays in cells.
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  • Fusamoto, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Maji, D., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Drew, L., et al. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors. Benchchem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • Bio-Techne. (n.d.).
  • Mondal, P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Barak, E., et al. (n.d.).
  • Peters, C. (2020). Kinase assays. BMG LABTECH.
  • Gao, H., et al. (2022). Verification of the downstream pathway by western blot.
  • Unknown author. (n.d.). Western blotting analysis of KRAS downstream signal pathways.
  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Unknown author. (n.d.). (A) Western blot analysis for downstream signaling pathway was examined by pAKT, AKT, pRaf, Raf. (B) Statistical significance.

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Comparative

Evaluating the Patentability of Novel Compounds Synthesized from 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the patentability of novel chemical entities derived from the versatile starting material, 2,3,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the patentability of novel chemical entities derived from the versatile starting material, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. By integrating strategic synthesis with robust experimental validation, researchers can build a compelling case for the novelty, utility, and non-obviousness of their inventions, thereby securing intellectual property rights crucial for the advancement of pharmaceutical development.

The Foundation of Patentability: Core Legal and Scientific Principles

Securing a patent for a novel chemical compound hinges on satisfying three fundamental criteria universally recognized by patent offices, including the U.S. Patent and Trademark Office (USPTO).[1][2] These pillars ensure that a patent grants a genuine and significant advance in the technical field.[1]

  • Novelty: The invention must be entirely new and not previously disclosed to the public in any form, including patents, scientific literature, or presentations.[1][3] A thorough "prior art" search is the essential first step to confirm that the synthesized compound has not been described before.[1]

  • Utility (or Industrial Applicability): The compound must have a specific, substantial, and credible use.[1][4] For pharmaceutical compounds, this typically means demonstrating a potential therapeutic application, which must be supported by experimental data.[5][6][7] A theoretical or speculative use is insufficient.[1]

  • Non-Obviousness (or Inventive Step): This is often the most challenging requirement to meet. The invention must not be an obvious modification of a known compound to a "person having ordinary skill in the art".[1][8][9] Demonstrating unexpected or superior properties compared to existing compounds is a powerful way to argue for non-obviousness.[10]

A patent provides exclusive rights for a limited period, typically 20 years from the filing date, to prevent others from making, using, or selling the patented invention.[1][5][11]

Strategic Synthesis of Novel Derivatives

The starting material, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, offers multiple reactive sites for generating a diverse library of novel compounds. The primary handles for derivatization are the nucleophilic hydrazinyl and amino groups. A common and effective strategy is the condensation of the hydrazinyl moiety with a variety of aldehydes and ketones to form hydrazone derivatives.

General Synthetic Scheme:

  • Reaction: Condensation of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with a substituted aromatic aldehyde (R-CHO).

  • Conditions: The reaction is typically carried out in a protic solvent such as ethanol, often with catalytic acid, under reflux conditions.

  • Product: A novel N'-[(E)-(substituted-phenyl)methylidene]-4-amino-3,5,6-trifluoropyridine-2-carbohydrazide derivative.

This approach allows for the systematic introduction of a wide range of substituents (R-groups) on the phenyl ring, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Framework for Patentability Assessment

Generating robust experimental data is paramount to support a patent application.[5][6][12] The following workflow outlines a structured approach to characterize novel compounds and compare their performance against relevant alternatives, thereby building a strong case for their utility and non-obviousness.

Workflow for Patentability Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Performance & Comparative Analysis cluster_2 Phase 3: Patent Application A Synthesize Novel Derivatives from Starting Material B Structural Confirmation (NMR, HRMS) A->B C Purity Assessment (HPLC) B->C D In Vitro Target Assay (e.g., Kinase Inhibition) C->D E Cell-Based Assay (e.g., Proliferation) D->E F Compare Data vs. Prior Art (e.g., Known Inhibitor) E->F G Draft Patent Claims (Composition of Matter, Use) F->G H Compile Experimental Data as Supporting Evidence G->H I File Patent Application H->I

Caption: A streamlined workflow from synthesis to patent filing.

Part A: Physicochemical Characterization

Before biological evaluation, it is essential to unequivocally confirm the structure and purity of each novel compound. This data forms the basis of the "composition of matter" claim in a patent.[13]

Protocol 1: Structural Confirmation via NMR and HRMS

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the spectra to confirm the presence of all expected protons, carbons, and fluorine atoms and to verify the connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer.

    • Confirm that the measured monoisotopic mass is within 5 ppm of the calculated exact mass for the proposed chemical formula.

Part B: Biological Performance and Comparison

To establish utility and non-obviousness, the novel compounds must be tested in relevant biological assays. For this guide, we will use the example of targeting a protein kinase, a major class of therapeutic targets.[14] The performance of the novel compounds will be compared against a known, patented inhibitor.

Hypothetical Target Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation, Survival TF->Response Inhibitor Novel Compound Inhibitor->Kinase1

Caption: Inhibition of a kinase cascade by a novel compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of the target kinase by 50% (IC₅₀).[14][15]

  • Preparation:

    • Prepare a stock solution of the novel compound and the comparator drug in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the recombinant kinase enzyme to wells containing the serially diluted compounds or DMSO (vehicle control).

    • Allow a brief pre-incubation (10-20 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of the kinase-specific peptide substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.[14]

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. Luminescence-based kits (e.g., ADP-Glo™) are commonly used.[14][15]

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[14]

Protocol 3: Cell Proliferation (MTT) Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase, thus providing evidence of cellular activity.[16][17][18]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, which overexpresses EGFR) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the novel compounds and the comparator drug for 72 hours.[19] Include a vehicle-only control.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[16][20]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.[16][19]

    • Measure the absorbance of the solubilized product using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data Analysis and Building the Patent Argument

The data generated should be summarized in a clear, comparative format. This quantitative evidence is the cornerstone of a strong patent application, directly supporting claims of utility and, crucially, non-obviousness.[7][21]

Table 1: Hypothetical Performance Data of Novel Compounds

CompoundTarget Kinase IC₅₀ (nM)A549 Cell GI₅₀ (nM)
Starting Material > 50,000> 50,000
Prior Art Inhibitor 25150
Novel Compound 1 1595
Novel Compound 2 850
Novel Compound 3 120800

Interpreting the Data for a Patent Application:

  • Utility: The low nanomolar IC₅₀ and GI₅₀ values for Novel Compounds 1 and 2 demonstrate potent biological activity, establishing a clear utility as potential anti-cancer agents.[22]

  • Non-Obviousness:

    • The starting material is inactive, indicating that the derivatization was essential for activity.

    • Novel Compounds 1 and 2 show superior potency (lower IC₅₀ and GI₅₀ values) compared to the Prior Art Inhibitor. This "unexpectedly superior result" is a classic and powerful argument against obviousness. A patent challenger would have to show a reason or motivation to select the specific modifications made to achieve these results, which is difficult when the outcome is a significant improvement.[23]

    • Even Novel Compound 3, while less potent at the target, could be patentable if it possesses other advantageous properties not shown here (e.g., lower toxicity, better metabolic stability, novel mechanism of action).

Decision Framework for Non-Obviousness

G A Is the novel compound structurally similar to prior art? B Does it exhibit unexpected or superior properties? (e.g., potency, selectivity, safety) A->B Yes F Likely Non-Obvious A->F No C Does the prior art teach, suggest, or motivate the specific modification? B->C No D Strong Argument for Non-Obviousness B->D Yes C->D No E High Risk of Obviousness Rejection C->E Yes

Caption: A decision tree for assessing the non-obviousness of a compound.

Conclusion

The path from a novel molecule to a patented asset is paved with rigorous and strategic experimentation. For derivatives of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, a systematic approach involving targeted synthesis, thorough characterization, and robust, comparative biological testing is essential. By generating clear data that demonstrates superior or unexpected properties relative to the prior art, researchers can successfully navigate the critical patentability requirements of novelty, utility, and non-obviousness, thereby protecting their intellectual contributions and enabling the future development of new medicines.

References

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. The handling and disposal of complex chemical reagents like 2,3,...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. The handling and disposal of complex chemical reagents like 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine demand a meticulous, scientifically-grounded approach. This guide moves beyond mere procedural checklists to provide a framework for understanding the causality behind each recommendation, ensuring a self-validating system of safety and compliance within your laboratory.

Disclaimer: This document provides comprehensive guidance based on the known hazards of the compound's constituent functional groups. However, the specific Safety Data Sheet (SDS) provided by the manufacturer for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is the ultimate legal and safety authority and must be consulted prior to any handling or disposal activities.

Hazard Analysis: A Triad of Risk

The molecular structure of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine presents a convergence of three distinct hazard classes: the fluorinated pyridine core, the hydrazinyl functional group, and the amine substituent. A comprehensive disposal plan must address the risks associated with each.

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are the most significant contributors to this compound's risk profile. They are recognized for their potential carcinogenicity, systemic toxicity affecting the liver and central nervous system, and reactivity.[1][2] Hydrazines are potent reducing agents and can react violently with oxidizing agents.[3]

  • Fluorinated Pyridine Core: The trifluorinated pyridine ring introduces further hazards. Combustion of fluorinated organic compounds can produce highly toxic and corrosive hydrogen fluoride (HF) gas.[4] Pyridine itself is flammable and considered a hazardous waste material requiring specific disposal methods like high-temperature incineration.[5]

  • Aromatic Amine: Aromatic amines as a class can range in toxicity, but many are known to be harmful if inhaled, ingested, or absorbed through the skin.[6]

Hazard and Personal Protective Equipment (PPE) Summary
Hazard ProfileDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Potential for severe irritation to skin, eyes, and respiratory tract.[6][7]Gloves: Butyl rubber or other appropriate chemically resistant gloves. Nitrile may not be sufficient for prolonged contact; consult the manufacturer's SDS and glove compatibility charts.[8] Eye/Face Protection: Chemical safety goggles and a face shield. Body: Fully-buttoned lab coat. An emergency shower and eyewash station must be immediately accessible.[8]
Chronic Toxicity Suspected carcinogen due to the hydrazine group.[1] Potential for organ damage with repeated exposure.[2]All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.[8]
Reactivity Flammable. Vapors may form explosive mixtures with air.[9] Reacts with strong oxidizing agents.[8]Store away from heat, sparks, and open flames.[9] Segregate from incompatible materials, especially oxidizing agents and strong acids.[8] Use non-sparking tools for handling.
Environmental Ecotoxicity data is not readily available, but pyridine and its derivatives can be hazardous to aquatic life. Do not empty into drains.[10][11]Collect all waste for proper disposal; prevent release into the environment.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[12]

Step 1: Waste Segregation and Containment
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all waste streams containing 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine. The container must be marked with a "Hazardous Waste" label.[8]

  • Identify Contents: The label must clearly state "Waste 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine" and list any solvents used in the waste mixture.

  • Maintain Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[8] Keep the container tightly closed when not in use.[13]

Step 2: Final Disposal Pathway

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.

  • Contact Your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will provide specific instructions and materials for waste pickup.

  • Arrange for Incineration: Waste pyridine and its derivatives are typically disposed of via high-temperature incineration (e.g., rotary kiln incineration).[5] This is the most effective method to ensure complete destruction of the hazardous compound.

  • Documentation: Comply with all institutional and regulatory recordkeeping requirements for hazardous waste disposal.[12]

Disposal Decision Workflow Diagram

G cluster_0 Waste Handling and Disposal Workflow start Waste Generated (Pure compound, solutions, contaminated materials) decision_type Waste Type? start->decision_type bulk_waste Bulk Waste or Contaminated Labware (vials, tips, etc.) decision_type->bulk_waste  Routine Lab Waste spill_cleanup Spill Cleanup Residue decision_type->spill_cleanup Accidental Release   collect Place in a Designated, Labeled, & Sealed Hazardous Waste Container bulk_waste->collect spill_cleanup->collect segregate Store in a Ventilated Area Away from Incompatibles (e.g., Oxidizers, Acids) collect->segregate contact_ehs Contact EH&S for Pickup and Disposal via Licensed Hazardous Waste Vendor segregate->contact_ehs

Caption: Waste Disposal Decision Workflow for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely.

Step 1: Immediate Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[9]

Step 2: Spill Cleanup
  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Material: Carefully sweep or scoop the absorbed material and any solid compound into your designated hazardous waste container. Use non-sparking tools.

Step 3: Surface Decontamination

For residual traces on non-porous surfaces, chemical inactivation can be considered by highly trained personnel. This is not a method for bulk disposal. The reaction of hydrazines with oxidizing agents like sodium hypochlorite (bleach) can be vigorous and exothermic.[14]

  • Prepare a Decontamination Solution: A freshly prepared dilute (5-10%) solution of sodium hypochlorite in water can be used.

  • Apply Cautiously: Carefully apply the solution to the contaminated surface, allowing a contact time of at least one hour.

  • Final Cleaning: Thoroughly wipe the area with soap and water. Collect all cleaning materials (wipes, etc.) in the hazardous waste container.

Regulatory Context

The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[15][16] As a waste chemical that is toxic and potentially ignitable, it must be managed as hazardous waste from its point of generation to its final disposal.[17] Specific state and local regulations may also apply and must be followed.

References

  • Methods and systems for neutralization of hydrazine. (2017).
  • The Chemical and Biochemical Degradation of Hydrazine. (1997). SciSpace. [Link]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.). ResearchGate. [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Hydrazine. (n.d.). Wikipedia. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hydrazine Toxicology. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2017).
  • Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2019).
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP). [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]

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Handling

A Researcher's Comprehensive Guide to Safely Handling 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine

As a novel compound at the forefront of pharmaceutical and materials science research, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine presents a unique combination of chemical functionalities. Its trifluorinated pyridine co...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of pharmaceutical and materials science research, 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine presents a unique combination of chemical functionalities. Its trifluorinated pyridine core, coupled with a reactive hydrazine group and an amino substituent, demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for researchers, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

The following protocols are built upon established safety principles for handling hydrazine derivatives, halogenated aromatic compounds, and reactive amine chemicals. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative approach, treating the compound as potentially hazardous based on its constituent functional groups.

Hazard Assessment: A Synthesis of Functional Group Toxicology

Understanding the "why" behind safety protocols begins with a thorough hazard analysis. The toxicity profile of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine can be inferred from its structural components:

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are well-documented as being highly toxic. They can be corrosive, readily absorbed through the skin, and are potential carcinogens and potent sensitizers.[1][2] Exposure can lead to irritation of the skin, eyes, and respiratory tract, as well as more severe systemic effects on the liver, kidneys, and central nervous system.[1]

  • Trifluorinated Pyridine Core: The pyridine ring itself is a heterocyclic aromatic compound with known hazards, including flammability and toxicity upon ingestion or inhalation.[3][4] The addition of fluorine atoms increases the molecule's reactivity and introduces the risk of releasing highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.[5][6][7]

  • Amino Group (-NH₂): Aromatic amines can vary in toxicity but are often associated with skin and respiratory irritation.[8][9]

Given this composite hazard profile, the compound must be handled with stringent precautions to prevent any direct contact or inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical, immediate step to mitigate exposure risks. A multi-layered approach is essential.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove.Nitrile provides splash protection and dexterity, while butyl rubber offers superior resistance to hydrazines and other corrosive chemicals.[10][11] Regularly inspect gloves for any signs of degradation or perforation.
Eye & Face Protection Indirectly-vented chemical splash goggles worn under a full-face shield.This combination protects against splashes, vapors, and unexpected reactions.[2] Standard safety glasses are insufficient.
Body Protection A flame-resistant (FR) lab coat worn over a chemical-resistant apron.The FR coat protects against potential ignition of flammable solvents used with the compound, while the apron provides a barrier against corrosive spills.[10]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and acid gases.This should be used as a supplementary control, especially when working outside of a fume hood is unavoidable or during spill cleanup.[2][11] A full respiratory protection program, including fit-testing, is required.[2]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[2]

Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_setup 3. Assemble Equipment prep_hood->prep_setup handle_weigh 4. Weigh Compound in Hood prep_setup->handle_weigh Begin Work handle_reaction 5. Perform Reaction handle_weigh->handle_reaction cleanup_quench 6. Quench Reaction handle_reaction->cleanup_quench Experiment Complete cleanup_decon 7. Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_ppe 8. Doff PPE Correctly cleanup_decon->cleanup_ppe disp_solid 9. Segregate Solid Waste cleanup_decon->disp_solid disp_liquid 10. Segregate Liquid Waste cleanup_decon->disp_liquid disp_label 11. Label Waste Containers disp_solid->disp_label disp_liquid->disp_label

Caption: Safe handling workflow for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don Full PPE: Before entering the designated work area, put on all required PPE as specified in the table above.

    • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[10] All manipulations of the compound must occur within the hood.

    • Assemble Equipment: Gather all necessary glassware and equipment. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[2][12]

  • Handling and Experimentation:

    • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a tared container to minimize transfer.

    • Reaction Setup: Perform all reactions in a clean, dry apparatus within the fume hood. Use spark-proof equipment and avoid heat, open flames, or other ignition sources.[2][13]

  • Cleanup and Decontamination:

    • Quenching: Carefully quench any unreacted material as dictated by your specific experimental protocol.

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable decontamination solution may include a mild oxidizing agent, followed by a thorough rinse with an appropriate solvent.

    • Doffing PPE: Remove PPE in the correct order (gloves last) to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step. All waste generated is to be considered hazardous.

  • Solid Waste: Collect any solid waste, including contaminated filter paper, weighing boats, and used gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[14] Pyridine-based wastes should not be discharged into drains.[4][13]

  • Labeling and Storage: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Corrosive"). Store waste in a designated satellite accumulation area away from incompatible materials.[12]

  • Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. Waste pyridine and its derivatives are often disposed of via high-temperature incineration.[14]

Emergency Procedures: Planning for the Unexpected

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Spill:

    • Small Spill (inside fume hood): Use an absorbent material like sand or vermiculite to contain the spill.[13] Carefully collect the material into a sealed hazardous waste container.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line.[10] Do not attempt to clean it up without specialized training and equipment.

By adhering to this comprehensive guide, researchers can confidently and safely work with 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, ensuring both personal safety and the integrity of their valuable research.

References

  • Hydrazine - Wikipedia. Wikipedia. [Link]

  • Hydrazine - Risk Management and Safety. University of Texas at Dallas.
  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
  • Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. [Link]

  • Performance Chemicals Hydrazine. Arxada.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem LLP. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Standard Operating Procedure - Pyridine. Washington State University.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

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